Isoquinolin-3-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinolin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGQQHGOFWZGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512115 | |
| Record name | (Isoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76884-34-9 | |
| Record name | 3-Isoquinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76884-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Isoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Isoquinolin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-3-ylmethanol is a heterocyclic organic compound featuring an isoquinoline core substituted with a hydroxymethyl group at the 3-position. The isoquinoline scaffold is a prominent structural motif in numerous natural products and pharmacologically active molecules, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry and materials science. A thorough understanding of the physical properties of this compound is fundamental for its application in synthesis, purification, formulation, and biological assays. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, details the experimental protocols for their determination, and presents a logical workflow for property analysis.
Core Physical Properties
The primary physical constants for this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models.
| Physical Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.19 g/mol | |
| Appearance | White to yellow solid | |
| Melting Point | 81 °C | |
| Boiling Point | 335.1 ± 17.0 °C (Predicted) | |
| Density | 1.218 ± 0.06 g/cm³ (Predicted) | |
| pKa | 13.48 ± 0.10 (Predicted) | |
| Storage Conditions | Room temperature, sealed in a dry environment |
Detailed Physical and Chemical Characteristics
Solubility Profile
The solubility of an organic compound is dictated by its polarity and capacity for intermolecular interactions, such as hydrogen bonding. This compound possesses both a polar hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, and a large, relatively nonpolar aromatic isoquinoline ring system.
-
Polar Solvents: Due to the hydroxyl group, it is expected to have some solubility in polar protic solvents like methanol and ethanol.
-
Nonpolar Solvents: The aromatic rings suggest solubility in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.
-
Aqueous Solubility: The molecule's overall low polarity, dominated by the bicyclic aromatic system, suggests limited solubility in water. Its basic nitrogen atom allows for salt formation in acidic solutions, which would enhance aqueous solubility.
Stability
This compound should be stored at room temperature in a tightly sealed container, protected from moisture. As with many organic compounds, prolonged exposure to light and air may lead to degradation.
Spectroscopic Data (Expected)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring, the methylene protons of the CH₂OH group, and the hydroxyl proton.
-
Aromatic Region (δ 7.5-9.0 ppm): Several signals corresponding to the six protons on the isoquinoline ring system. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton. Protons adjacent to the nitrogen atom are expected to be the most downfield.
-
Methylene Protons (δ ~4.8 ppm): A singlet (or a doublet if coupled to the hydroxyl proton) corresponding to the two protons of the -CH₂- group.
-
Hydroxyl Proton (variable): A broad singlet whose chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule.
-
Aromatic Carbons (δ ~120-155 ppm): Signals for the nine carbons of the isoquinoline ring. Carbons bonded to the nitrogen atom will appear at the lower end of this range.
-
Methylene Carbon (δ ~60-65 ppm): A signal for the -CH₂OH carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present.
-
O-H Stretch (3200-3550 cm⁻¹): A strong, broad band characteristic of the hydroxyl group, broadened due to hydrogen bonding.[2]
-
C-H Stretch (Aromatic) (~3030 cm⁻¹): Medium to weak bands for the C-H bonds on the aromatic ring.[2]
-
C-H Stretch (Aliphatic) (2850-2950 cm⁻¹): Medium to weak bands for the methylene C-H bonds.[2]
-
C=C and C=N Bending (1500-1700 cm⁻¹): Multiple sharp, medium-intensity bands characteristic of the isoquinoline aromatic system.[2]
-
C-O Stretch (1000-1260 cm⁻¹): A strong band indicating the presence of the primary alcohol.[3]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 159. Fragmentation would likely involve the loss of the hydroxymethyl group or cleavage of the isoquinoline ring.
Experimental Protocols
The determination of the physical properties of a compound like this compound follows standard organic chemistry laboratory procedures.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a depth of 2-3 mm.[4] The tube is tapped gently to ensure dense packing.[4]
-
Apparatus: A calibrated digital melting point apparatus (such as a Mel-Temp or DigiMelt) is used.[5]
-
Measurement:
-
An initial rapid heating is performed to determine an approximate melting point.[4]
-
A second, more precise measurement is conducted with a fresh sample. The temperature is raised quickly to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.[4]
-
The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
-
Solubility Testing
This protocol systematically determines the solubility of the compound in various solvents to classify it based on its functional groups and polarity.
Methodology:
-
Sample Preparation: Place approximately 25 mg of this compound into a series of small, labeled test tubes.[6]
-
Solvent Addition: To each tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.[6] The solvents should include:
-
Water
-
5% aqueous HCl
-
5% aqueous NaOH
-
5% aqueous NaHCO₃
-
Concentrated H₂SO₄ (with caution)
-
An organic solvent like diethyl ether or chloroform.
-
-
Observation: Observe whether the compound dissolves completely, partially, or not at all. Note any color changes, gas evolution, or heat production.
-
Classification: The results are used to classify the compound. For example, solubility in 5% HCl would indicate the presence of a basic functional group (the isoquinoline nitrogen).[7]
Spectroscopic Analysis (General Procedure)
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[8] The solution must be free of any solid particles.[9]
-
Transfer: Transfer the solution to a clean, dry NMR tube.[9]
-
Acquisition: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[10] Standard ¹H and ¹³C NMR spectra are then acquired.
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of an organic solid like this compound.
Caption: Experimental workflow for the physical and structural characterization of an organic compound.
Conclusion
This compound is a solid compound with a defined melting point and predictable solubility and spectroscopic characteristics based on its structure. The data and protocols presented in this guide serve as a foundational resource for researchers working with this compound, enabling its effective use in further chemical synthesis, drug design, and material science applications. The provided workflow offers a systematic approach to verifying the identity and purity of this compound and similar organic solids.
References
- 1. 1-ISOQUINOLINEMETHANOL(27311-63-3) 1H NMR spectrum [chemicalbook.com]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Characterization of Isoquinolin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinolin-3-ylmethanol, a heterocyclic aromatic compound, holds potential as a scaffold in medicinal chemistry due to the established broad-spectrum biological activities of the isoquinoline core. This technical guide provides a comprehensive characterization of this compound, consolidating its physicochemical properties, spectroscopic data, and a proposed synthetic route. While direct biological data for this specific molecule is limited in publicly accessible literature, this document serves as a foundational resource for researchers interested in its further investigation and application in drug discovery and development.
Physicochemical Properties
This compound is a white to yellow solid at room temperature. Its core structure consists of a fused benzene and pyridine ring, with a hydroxymethyl substituent at the 3-position of the isoquinoline nucleus. This functional group provides a reactive site for further chemical modifications.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| CAS Number | 76884-34-9 | [1] |
| Appearance | White to yellow solid | |
| Melting Point | 81 °C | |
| Boiling Point (Predicted) | 335.1 ± 17.0 °C | |
| Density (Predicted) | 1.218 ± 0.06 g/cm³ | |
| pKa (Predicted) | 13.48 ± 0.10 |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and the protons of the hydroxymethyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atom and the aromatic ring currents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring will be downfield compared to those in the benzene ring due to the deshielding effect of the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C and C=N stretch (aromatic) | 1450-1600 |
| C-O stretch (primary alcohol) | 1000-1075 |
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 159. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or fragments from the isoquinoline ring.
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common and effective method for the preparation of such alcohols is the reduction of the corresponding carboxylic acid or its ester. The following is a proposed experimental protocol based on this established chemical transformation.
Proposed Experimental Protocol: Reduction of Isoquinoline-3-carboxylic acid
This two-step protocol involves the esterification of isoquinoline-3-carboxylic acid followed by its reduction to the desired alcohol.
Step 1: Esterification of Isoquinoline-3-carboxylic acid
-
Suspend isoquinoline-3-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of carboxylic acid).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the methyl isoquinoline-3-carboxylate.
Step 2: Reduction of Methyl isoquinoline-3-carboxylate
-
Dissolve the methyl isoquinoline-3-carboxylate (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF) or diethyl ether (15-20 mL per gram of ester) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture until a granular precipitate is formed.
-
Filter the solid and wash it with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reactivity and Potential for Derivatization
The this compound molecule possesses two primary sites for chemical modification: the isoquinoline ring and the hydroxymethyl group.
-
Isoquinoline Ring: The isoquinoline nucleus is susceptible to electrophilic aromatic substitution, which typically occurs on the benzene ring (positions 5 and 8). Nucleophilic substitution is also possible, primarily at positions 1 and 3 of the pyridine ring.
-
Hydroxymethyl Group: The primary alcohol functionality at the 3-position is a versatile handle for a wide range of chemical transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid. The hydroxyl group can also undergo esterification or etherification to introduce various functional groups, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Biological Activity and Therapeutic Potential
While there is a substantial body of research on the biological activities of the broader isoquinoline class of compounds, specific studies on this compound are not readily found in the public domain. The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological effects.
Known Activities of Isoquinoline Derivatives:
-
Anticancer: Many isoquinoline alkaloids and their synthetic derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
-
Antiviral: Certain isoquinoline derivatives have shown promising activity against a range of viruses.[4]
-
Anti-inflammatory: Isoquinoline-based compounds have been reported to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as NF-κB.
-
Enzyme Inhibition: The isoquinoline nucleus is a common feature in many enzyme inhibitors, targeting kinases, topoisomerases, and other enzymes implicated in disease.[5]
Given the lack of direct biological data for this compound, its therapeutic potential remains speculative. However, its structural features make it an attractive starting point for the design and synthesis of novel bioactive molecules. The hydroxymethyl group at the 3-position provides a convenient point for derivatization to explore and optimize interactions with biological targets.
Conclusion
This compound is a structurally interesting molecule with the potential for further development in medicinal chemistry. This guide has provided a summary of its known physicochemical properties and a proposed synthetic route. The significant gap in the literature regarding its specific spectroscopic characterization and biological activity highlights an opportunity for future research. The versatile nature of its functional groups makes it an ideal candidate for the generation of novel compound libraries to be screened for a variety of therapeutic targets. This document provides a solid foundation for researchers to initiate such investigations.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of a new iso-quinoline alkaloid and cytotoxicity studies of pure compounds and crude extracts of Ravenia spectabilis engl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 3. Bis[tetrahydroisoquinoline]s - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoquinolin-3-ylmethanol: A Scaffolding Moiety in Drug Discovery with Uncharacterized Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoquinolin-3-ylmethanol is a heterocyclic organic compound belonging to the vast family of isoquinoline alkaloids. While the broader class of isoquinoline derivatives has been extensively studied and shown to possess a wide array of biological activities, including potent anticancer and anti-inflammatory properties, specific research detailing the mechanism of action of this compound is notably scarce in publicly available scientific literature. This technical guide consolidates the current understanding of isoquinoline alkaloids as a class, highlights the role of this compound as a key synthetic intermediate in the development of novel therapeutic agents, and underscores the knowledge gap regarding its intrinsic biological activity.
The Isoquinoline Alkaloid Family: A Reservoir of Bioactive Compounds
Isoquinoline alkaloids are a diverse group of naturally occurring and synthetic compounds characterized by a bicyclic ring system composed of a benzene ring fused to a pyridine ring. This structural motif serves as a privileged scaffold in medicinal chemistry, leading to the development of numerous clinically significant drugs.
The biological effects of isoquinoline alkaloids are multifaceted and often attributed to their ability to interact with various cellular targets and signaling pathways.[1][2] Key mechanisms of action reported for various isoquinoline derivatives include:
-
Anticancer Activity: Many isoquinoline alkaloids exhibit potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][2] These effects are often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the modulation of critical signaling pathways involved in cancer cell growth and survival.[1][2]
-
Modulation of Signaling Pathways: Several key intracellular signaling pathways are known to be targeted by isoquinoline alkaloids. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by certain isoquinolines can lead to the suppression of tumor growth.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer, and its inhibition is a key therapeutic strategy.
-
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is linked to inflammation and cancer.
-
-
Enzyme Inhibition: Certain isoquinoline alkaloids have been identified as inhibitors of key enzymes, such as topoisomerases, which are essential for DNA replication and repair in cancer cells.
-
Anti-inflammatory Effects: The anti-inflammatory properties of some isoquinolines are linked to their ability to suppress the production of pro-inflammatory mediators and modulate inflammatory signaling pathways like NF-κB.
This compound: A Key Synthetic Intermediate
While direct studies on the biological mechanism of this compound are lacking, its importance in medicinal chemistry is evident from its use as a precursor in the synthesis of more complex and biologically active molecules.
Role in Anticancer Drug Discovery:
Patents and research articles describe the use of this compound in the synthesis of novel compounds with potential anticancer activity. For instance, it has been utilized as a starting material for the creation of:
-
Thienopyrimidine derivatives: These compounds have been designed to have pro-apoptotic properties, suggesting a potential role in inducing cancer cell death.[3][4]
-
Isoquinoline-tethered quinazoline derivatives: These molecules have been investigated as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a critical therapeutic target in certain types of breast cancer.[5]
The incorporation of the this compound moiety into these larger molecules suggests that this structural unit may contribute to the overall pharmacological profile of the final compound, although the precise nature of this contribution remains to be elucidated.
Postulated Signaling Pathways for Isoquinoline Alkaloids
The following diagram illustrates a generalized overview of the signaling pathways commonly modulated by various isoquinoline alkaloids, as described in the scientific literature. It is crucial to emphasize that this is a composite representation and has not been specifically validated for this compound.
Caption: Generalized signaling pathways potentially targeted by isoquinoline alkaloids.
Conclusion and Future Directions
This compound represents a molecule of interest in the field of drug discovery, primarily functioning as a versatile building block for the synthesis of complex therapeutic candidates. While the broader family of isoquinoline alkaloids is rich in biologically active compounds with well-documented mechanisms of action, a significant knowledge gap exists concerning the intrinsic pharmacological properties of this compound itself.
Future research should be directed towards elucidating the specific biological targets and mechanisms of action of this compound. This would involve a comprehensive screening program to assess its activity against a panel of cancer cell lines, key enzymes, and receptors. Such studies would not only unveil the standalone therapeutic potential of this compound but also provide a more rational basis for its continued use as a scaffold in the design of next-generation therapeutics. A deeper understanding of its structure-activity relationship will be invaluable for the development of more potent and selective drugs for a variety of diseases.
References
- 1. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Isoquinolin-3-ylmethanol Derivatives: A Technical Guide to Biological Screening
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] Derivatives of isoquinoline have been extensively investigated for their therapeutic potential, demonstrating anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antidiabetic properties.[1][3][5] This guide focuses on the biological screening of a specific subclass, isoquinolin-3-ylmethanol derivatives, providing an in-depth overview of their activities, relevant experimental protocols, and the signaling pathways they modulate.
Biological Activities and Therapeutic Targets
This compound derivatives have emerged as a versatile class of compounds with significant potential in drug discovery, particularly in oncology and enzyme inhibition.
Anticancer Activity
A significant body of research has focused on the anticancer properties of isoquinoline derivatives.[1][6][7][8][9] These compounds have demonstrated cytotoxicity against a broad range of human cancer cell lines, including those of the lung, colon, central nervous system (CNS), melanoma, ovary, kidney, breast, and prostate.[6][10]
The mechanisms underlying their antiproliferative effects are diverse and include the induction of cell cycle arrest, apoptosis, and autophagy.[1][9] Some derivatives function by interacting with DNA, potentially through intercalation, and by inhibiting key enzymes involved in cell proliferation and survival.[1][6]
Enzyme Inhibition
A primary mechanism through which this compound and related isoquinoline derivatives exert their biological effects is through the inhibition of various enzymes.
-
Topoisomerase Inhibition: Certain N-substituted benzo[9][11]indolo[3,4-c]isoquinolines have been identified as potent topoisomerase I inhibitors, stabilizing the enzyme-DNA complex and leading to cell death.[1]
-
PI3K/Akt/mTOR Pathway Inhibition: This signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer. Toyaburgine, an isoquinoline derivative, has been shown to inhibit the PI3K/Akt/mTOR pathway by downregulating key proteins such as phosphorylated Akt (p-Akt S473), PI3K, and mTOR.[1]
-
HER2 and EGFR Inhibition: Human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) are critical targets in cancer therapy. Novel isoquinoline-tethered quinazoline derivatives have been developed as potent and selective inhibitors of HER2 over EGFR, demonstrating improved anti-proliferative effects in HER2-dependent cancer cells.[11][12]
-
Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition: IDO1 and TDO are key enzymes in the kynurenine pathway of tryptophan metabolism and are implicated in creating an immunosuppressive tumor microenvironment. Certain isoquinoline derivatives have been designed as dual inhibitors of IDO1 and TDO, showing promise for cancer immunotherapy.[13]
-
α-Glucosidase and α-Amylase Inhibition: Derivatives of the related quinoline scaffold have shown excellent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[14][15] This suggests a potential application for isoquinoline derivatives in the management of diabetes.[14]
Quantitative Biological Data
The following tables summarize the quantitative data from various biological screenings of isoquinoline and its derivatives.
Table 1: Anticancer Activity of Selected Isoquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| 4-(1-(4-Methylpiperazin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole | COLO 205, HCC-2998, HT29 (Colon), M14 (Melanoma), K-562 (Leukemia) | Lethal | - | [6] |
| 4-(1-(4-Morpholin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole | MALME-3M, UACC-257 (Melanoma), MDA-MB-468 (Breast), COLO 205 (Colon) | Active | - | [6] |
| Compound 2 (an isoquinoline derivative) | HeLa, HepG2 | Cytotoxicity | High | [7] |
| N-(3-morpholinopropyl)-substituted isoquinoline 3 | Panel of human cancer cell lines | Mean GI₅₀ | 39 nM | [1] |
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one 12 | 60 human cancer cell lines | Mean log GI₅₀ | -5.18 | [5] |
| Compound 9a (pyrrolo[2,1-a]isoquinoline derivative) | 40 human cancer cell lines | GI₅₀ | 0.197 - 3.49 µM | [10] |
| N-isoquinoline-3-carbonylamino acid benzylesters (3a-r) | HL-60 | IC₅₀ | < 1 x 10⁻⁸ M | [16] |
| N-isoquinoline-3-carbonylamino acid benzylesters (3a-r) | HeLa | IC₅₀ | < 6 x 10⁻⁷ M | [16] |
Table 2: Enzyme Inhibitory Activity of Selected Isoquinoline Derivatives
| Compound/Derivative | Target Enzyme | Activity Metric | Value | Reference |
| Compound 43b | IDO1 | IC₅₀ | 0.31 µM | [13] |
| Compound 43b | TDO | IC₅₀ | 0.08 µM | [13] |
| Isoquinoline derivative 14a | SKBR3 cells (HER2) | IC₅₀ | 103 nM | [11] |
| Arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives | α-Amylase | IC₅₀ | 3.42 - 15.14 µM | [14] |
| Arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives | α-Glucosidase | IC₅₀ | 0.65 - 9.23 µM | [14] |
| Thioquinoline derivatives 9a-p | α-Glucosidase | IC₅₀ | 14.0 - 373.85 µM | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following are protocols for key experiments cited in the literature.
In Vitro Cytotoxicity Screening (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for measuring the inhibitory activity of compounds against a specific enzyme.
Principle: The activity of the target enzyme is measured in the presence and absence of the test compound. A decrease in enzyme activity in the presence of the compound indicates inhibition.
Procedure:
-
Reaction Mixture Preparation: In a suitable buffer, combine the target enzyme, its substrate, and any necessary cofactors.
-
Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture. Include a control with no inhibitor.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate or enzyme) and incubate at the optimal temperature for a defined period.
-
Reaction Termination: Stop the reaction using an appropriate method (e.g., adding a stop solution, heat inactivation).
-
Product Quantification: Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., spectrophotometry, fluorometry, HPLC).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein.
Procedure:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of the this compound derivative and optimize its geometry.
-
-
Binding Site Definition: Identify the active site or binding pocket of the target protein.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to place the ligand into the defined binding site in various conformations and orientations.
-
Scoring and Analysis:
-
The software calculates a docking score for each pose, which estimates the binding affinity.
-
Analyze the top-scoring poses to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.
Caption: General workflow for the discovery of isoquinoline-based drug candidates.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. openreviewhub.org [openreviewhub.org]
- 7. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A class of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters: synthesis, anti-tumor evaluation and 3D QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Isoquinolin-3-ylmethanol: A Technical Guide
Disclaimer: Publicly accessible, experimentally derived spectroscopic data for isoquinolin-3-ylmethanol is limited. This guide presents predicted spectroscopic data generated from computational models, alongside generalized experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development working with isoquinoline scaffolds.
Introduction to this compound
This compound is a heterocyclic organic compound containing an isoquinoline core substituted with a hydroxymethyl group at the 3-position. The isoquinoline motif is a key structural component in numerous natural products and pharmacologically active molecules. The presence of the hydroxyl and the nitrogen heteroatom makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data was generated using computational prediction tools and should be used as a reference for comparison with experimentally obtained spectra.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.15 | s | 1H | H-1 |
| ~8.10 | d | 1H | H-4 |
| ~7.95 | d | 1H | H-5 |
| ~7.70 | t | 1H | H-7 |
| ~7.60 | d | 1H | H-8 |
| ~7.55 | t | 1H | H-6 |
| ~4.90 | s | 2H | -CH₂OH |
| ~2.50 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (ppm) | Assignment |
| ~152.0 | C-1 |
| ~148.5 | C-3 |
| ~136.0 | C-8a |
| ~130.5 | C-7 |
| ~129.0 | C-5 |
| ~128.0 | C-4a |
| ~127.5 | C-6 |
| ~127.0 | C-8 |
| ~120.0 | C-4 |
| ~63.0 | -CH₂OH |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Interpretation |
| 159 | 100 | [M]⁺ (Molecular Ion) |
| 158 | 80 | [M-H]⁺ |
| 130 | 60 | [M-CHO]⁺ |
| 129 | 40 | [M-CH₂O]⁺ |
| 102 | 30 | [C₈H₆]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1620-1580 | Medium | C=N stretch (in ring) |
| 1500-1400 | Medium | C=C stretch (aromatic) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).
-
Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to approximately -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically employed.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to approximately 0 to 200 ppm.
-
Longer acquisition times and/or higher sample concentrations may be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Perform phase correction and baseline correction.
-
Reference the spectra to the residual solvent peak or the internal standard.
-
Infrared (IR) Spectroscopy (FTIR-ATR)
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the ATR crystal and collect the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or if the sample is sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-400, using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.
Visualizations
Proposed Synthesis and Characterization Workflow
Caption: Proposed workflow for the synthesis and characterization of this compound.
General Experimental Workflow for NMR Analysis
Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopic analysis.
General Experimental Workflow for IR Analysis
Caption: General workflow for Infrared (IR) spectroscopic analysis using an ATR accessory.
General Experimental Workflow for MS Analysis
Caption: General workflow for Mass Spectrometry (MS) analysis.
Information Derived from Spectroscopic Techniques
Caption: Relationship between spectroscopic techniques and the structural information they provide.
Crystal Structure of Isoquinolin-3-ylmethanol: A Technical Guide
Disclaimer: As of December 2025, a experimentally determined crystal structure for isoquinolin-3-ylmethanol is not publicly available in crystallographic databases. This guide therefore presents a comprehensive analysis of the crystal structure of a closely related and structurally significant analogue, [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol , to provide researchers with an illustrative and detailed technical overview in the requested format. The data presented herein is based on the crystallographic information deposited in the Cambridge Structural Database (CSD) under the deposition number 823631.
This document is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth data and methodologies related to the crystal structure of this important isoquinoline derivative.
Crystallographic Data Summary
The crystal structure of [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol was determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection statistics are summarized in the table below for clear and concise reference.
| Parameter | Value |
| Empirical Formula | C₁₀H₁₃NO |
| Formula Weight | 163.22 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.132(2) Å |
| b = 9.278(3) Å | |
| c = 11.488(4) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Volume | 866.9(5) ų |
| Z | 4 |
| Calculated Density | 1.251 Mg/m³ |
| Absorption Coefficient | 0.084 mm⁻¹ |
| F(000) | 352 |
| Crystal Size | 0.20 x 0.18 x 0.15 mm³ |
| Temperature | 296(2) K |
| Radiation Wavelength | 0.71073 Å (Mo Kα) |
| Theta Range for Data Collection | 2.55 to 27.50° |
| Reflections Collected | 5240 |
| Independent Reflections | 1989 [R(int) = 0.0268] |
| Final R indices [I>2σ(I)] | R₁ = 0.0368, wR₂ = 0.0880 |
| R indices (all data) | R₁ = 0.0454, wR₂ = 0.0933 |
| Absolute Structure Parameter | 0.0(8) |
Experimental Protocols
The following sections detail the methodologies employed for the synthesis, crystallization, and crystallographic analysis of [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol.
Synthesis of this compound (Precursor)
The precursor, this compound, was synthesized via the reduction of isoquinoline-3-carbaldehyde.
-
Reaction Setup: Isoquinoline-3-carbaldehyde (1.0 mmol) was dissolved in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: The solution was cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.5 mmol) was added portion-wise over 10 minutes.
-
Reaction Monitoring: The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction was quenched by the addition of water (10 mL). The methanol was removed under reduced pressure.
-
Extraction: The aqueous residue was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent was evaporated in vacuo, and the crude product was purified by flash column chromatography on silica gel to afford this compound as a solid.
Asymmetric Hydrogenation to [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
The chiral target compound was prepared by the enantioselective hydrogenation of the precursor, this compound.
-
Catalyst Preparation: In a glovebox, a solution of the iridium precursor [Ir(COD)Cl]₂ and a chiral phosphine-phosphite ligand was prepared in a suitable solvent (e.g., dichloromethane).
-
Hydrogenation Reaction: To a solution of this compound (0.5 mmol) in dichloromethane (5 mL) in a stainless-steel autoclave, the catalyst solution was added.
-
Reaction Conditions: The autoclave was sealed, purged with hydrogen gas, and then pressurized to 50 bar of H₂. The reaction mixture was stirred at room temperature for 24 hours.
-
Isolation: After releasing the hydrogen pressure, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to yield [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol.
Crystallization
Single crystals suitable for X-ray diffraction were obtained by slow evaporation.
-
Solvent Selection: The purified product, [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol, was dissolved in a minimal amount of a mixture of ethyl acetate and hexane.
-
Evaporation: The solution was placed in a small vial, loosely capped to allow for slow evaporation of the solvents at room temperature.
-
Crystal Growth: Colorless, block-like crystals formed over a period of several days.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal was selected and mounted on a diffractometer.
-
Data Collection: X-ray diffraction data were collected on a Bruker SMART APEX II CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296(2) K.
-
Data Reduction: The collected data were processed using the SAINT software package for integration of the diffraction profiles.
-
Structure Solution: The crystal structure was solved by direct methods using the SHELXS-97 program.
-
Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The logical flow from the starting material to the final elucidated crystal structure is depicted in the following diagram.
Caption: Experimental workflow for the crystal structure determination.
A Technical Guide to the Discovery and Isolation of Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of isoquinoline alkaloids. This class of naturally occurring compounds, renowned for its significant pharmacological activities, has been a cornerstone of traditional and modern medicine. This document details the historical context, biosynthetic origins, and the intricate methodologies required for their extraction, purification, and analysis, tailored for professionals in research and drug development.
Introduction to Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and structurally diverse group of nitrogen-containing secondary metabolites found predominantly in plants of the Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae families.[1] Their core chemical structure is derived from isoquinoline, a heterocyclic aromatic organic compound.[2] The journey of their discovery began in the early 19th century with the isolation of morphine from the opium poppy, Papaver somniferum.[3] Since then, over 2,500 distinct isoquinoline alkaloids have been identified, many of which possess potent biological activities, including analgesic, antimicrobial, anticancer, and muscle-relaxant properties.[1][4]
Prominent examples of isoquinoline alkaloids with significant therapeutic applications include:
-
Morphine and Codeine: Opioid analgesics used for pain management.[1][2]
-
Berberine: Known for its antimicrobial, anti-inflammatory, and anticancer effects.[2][3]
-
Sanguinarine: Exhibits antimicrobial and anti-inflammatory properties and has been investigated for its anticancer potential.[6]
-
Tubocurarine: A muscle relaxant.[1]
The biosynthesis of these alkaloids in plants primarily originates from the amino acid tyrosine, which undergoes a series of enzymatic reactions to form the core isoquinoline scaffold.[7]
Data Presentation: Quantitative Analysis of Alkaloid Yields
The efficiency of isoquinoline alkaloid extraction is highly dependent on the plant source, the extraction method employed, and the specific alkaloid of interest. The following tables summarize quantitative data from various studies to provide a comparative overview of extraction yields.
Table 1: Berberine Content and Extraction Yields from Various Plant Sources
| Plant Species | Plant Part | Extraction Method | Solvent | Yield (% w/w) | Reference |
| Berberis vulgaris | Bark | - | - | >8% total alkaloids, ~5% berberine | [8] |
| Berberis vulgaris | Root Bark | Maceration | 80% Ethanol | 0.28% | [9] |
| Berberis vulgaris | Root Bark | Soxhlet | 80% Ethanol | 1.04% | [9] |
| Berberis vulgaris | Root Bark | Microwave-Assisted Extraction (MAE) | 80% Ethanol | 1.66% | [9] |
| Coptis chinensis | Rhizome | Supercritical Fluid Extraction (SFE) with 1,2-propanediol modifier | CO₂ | 6.91% - 7.53% | [3] |
| Coptis chinensis | Rhizome | Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvent (DES) | Choline chloride:urea (1:2) | - | [1][10] |
| Tinospora cordifolia | - | Microwave-Assisted Extraction (MAE) | 80% Ethanol | 1.66% | [11] |
| Berberis asiatica | - | - | - | 4.3% | [11] |
| Berberis lycium | - | - | - | 4.0% | [11] |
| Berberis aristata | Root | - | - | 2.8% (winter harvest) | [9] |
Table 2: Morphine Content and Extraction Yields from Papaver somniferum
| Plant Material | Extraction Method | Solvent System | Morphine Yield | Reference |
| Opium (dried latex) | - | - | ~10% by weight | [12] |
| Poppy Capsules | Ultrasound-Assisted Extraction (UAE) | Optimized: 19.99 mL solvent/500 mg solid, pH 1.10, 59.94 min, 42.36°C | 3.38 mg/500 mg sample | [13] |
| Poppy Straw | Solvent Extraction | Alkaline aqueous solution/chloroform/acidic aqueous solution | - | [9] |
| Poppy Capsules (ornamental) | HPLC analysis | - | 152-676 mg/100g | [14] |
Experimental Protocols
This section provides detailed methodologies for the extraction, separation, and characterization of isoquinoline alkaloids.
General Extraction of Isoquinoline Alkaloids
A common approach for the extraction of alkaloids from plant material is based on their basic nature and differential solubility in acidic and alkaline conditions.
Protocol: Acid-Base Extraction
-
Sample Preparation: Air-dry the plant material (e.g., roots, stems, leaves) and grind it into a fine powder to increase the surface area for extraction.[15]
-
Defatting (Optional): For plant materials with high lipid content, pre-extract the powdered material with a non-polar solvent like hexane or petroleum ether to remove fats and waxes.
-
Acidic Extraction: Macerate the powdered plant material in an acidified aqueous solution (e.g., 2% sulfuric acid) for an extended period (e.g., 72 hours).[2] This protonates the alkaloids, forming their water-soluble salts.
-
Filtration: Filter the mixture to separate the acidic aqueous extract containing the alkaloid salts from the solid plant residue.
-
Basification: Make the acidic extract alkaline by adding a base, such as 25% ammonia solution, to a pH of approximately 9.5.[2] This deprotonates the alkaloid salts, converting them back to their free base form, which is generally less soluble in water and more soluble in organic solvents.
-
Solvent Partitioning: Extract the basified aqueous solution with an immiscible organic solvent (e.g., chloroform, dichloromethane) multiple times. The free base alkaloids will partition into the organic layer.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude alkaloid extract.
Purification by Chromatography
Chromatographic techniques are essential for the separation and purification of individual alkaloids from the crude extract.
Protocol: Thin-Layer Chromatography (TLC) for Qualitative Analysis
-
Stationary Phase: Use pre-coated silica gel 60 F₂₅₄ plates. For basic compounds like alkaloids, it can be advantageous to pretreat the plates with an ammonia solution or use a mobile phase containing a small amount of a basic modifier like triethylamine to improve spot shape.[16]
-
Sample Application: Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol) and apply it as a small spot onto the baseline of the TLC plate using a capillary tube.
-
Mobile Phase: A variety of solvent systems can be used depending on the polarity of the target alkaloids. A common system for isoquinoline alkaloids is a mixture of chloroform, methanol, and ammonia.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.
-
Visualization: After drying the plate, visualize the separated spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable chromogenic reagent, such as Dragendorff's reagent, which gives a characteristic orange to brown color with alkaloids.[16]
Protocol: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification
-
Column: A reversed-phase C18 column is commonly used for the separation of isoquinoline alkaloids.[5][6]
-
Mobile Phase: A gradient elution is often employed for complex mixtures. A typical mobile phase consists of two solvents:
-
Solvent A: Aqueous buffer (e.g., 10 mM ammonium acetate with 0.2% triethylamine, pH adjusted to 5.0).[17]
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A representative gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-80% B; 25-30 min, hold at 80% B, followed by re-equilibration. The specific gradient will need to be optimized for the particular mixture of alkaloids.
-
Flow Rate: A typical flow rate is 1.0 mL/min for analytical separations.
-
Detection: A photodiode array (PDA) detector is useful for monitoring the elution of compounds at multiple wavelengths. Many isoquinoline alkaloids have characteristic UV absorbance spectra. For example, detection at 280 nm is often used.[18]
-
Quantification: For quantitative analysis, a calibration curve is constructed using certified reference standards of the target alkaloids.
-
Preparative HPLC: For purification, the analytical method is scaled up to a larger diameter column with a higher flow rate to isolate sufficient quantities of the desired alkaloid.[19][20]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
GC-MS is suitable for the analysis of volatile and thermally stable alkaloids.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the compounds. For example, an initial temperature of 110°C held for 2 minutes, then ramped to 280°C at a rate of 5°C/min and held for 9 minutes.[21]
-
Injection: The sample is injected in split mode.
-
Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) ionization mode. The resulting mass spectra provide structural information for compound identification by comparison with spectral libraries.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways associated with prominent isoquinoline alkaloids.
Experimental Workflows
Caption: General workflow for the isolation and characterization of isoquinoline alkaloids.
Signaling Pathways
Caption: Berberine inhibits cancer cell proliferation by modulating key signaling pathways.[2][17][22][23]
Caption: Morphine's peripheral analgesic effect is mediated by the PI3Kγ/AKT/nNOS pathway.[10]
Caption: Sanguinarine induces apoptosis through ROS generation and modulation of the JAK/STAT and mitochondrial pathways.[6][24][25]
Caption: Papaverine promotes smooth muscle relaxation by inhibiting PDE and blocking calcium channels.[1][5][26]
References
- 1. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of berberine from rhizome of Coptis chinensis Franch using supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ojs.openagrar.de [ojs.openagrar.de]
- 7. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]
- 8. Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US2565067A - Process for obtaining highly concentrated alkaloid extracts from papaver somniferum - Google Patents [patents.google.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. thieme-connect.com [thieme-connect.com]
- 19. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 20. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 21. academicjournals.org [academicjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Determination of isoquinoline alkaloids in extracts of Chelidonium majus L. using emulsion liquid membrane extraction and GC/MS | Revista de Medicina e Investigación [elsevier.es]
- 25. researchgate.net [researchgate.net]
- 26. SIMULTANEOUS DETERMINATION OF IMPORTANT ALKALOIDS IN PAPAVER SOMNIFERUM USING REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
Pharmacological Profile of Isoquinolin-3-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available pharmacological data for the specific compound Isoquinolin-3-ylmethanol is limited. This guide provides a comprehensive overview of the pharmacological profile of the broader class of isoquinoline derivatives, with a focus on compounds substituted at the 3-position, to serve as a foundational resource. The experimental protocols and potential signaling pathway interactions described are based on established methodologies for analogous compounds and should be adapted and validated for this compound.
Introduction to Isoquinoline Derivatives
Isoquinoline and its derivatives are a large and diverse class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The isoquinoline scaffold is a key structural motif in numerous natural products, particularly alkaloids, and has been a fertile source for the development of synthetic therapeutic agents.[1][2] These compounds exhibit a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The biological activity of isoquinoline derivatives is highly dependent on the nature and position of their substituents. Notably, substitutions at the 3-position of the isoquinoline ring have been shown to be particularly important for certain biological activities, such as anticancer effects.[2]
Physicochemical Properties
Pharmacological Activities of Isoquinoline Derivatives
The isoquinoline nucleus is a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of biological activities.
3.1. Anticancer Activity
A significant body of research has focused on the anticancer properties of isoquinoline derivatives. These compounds have been shown to exert cytotoxic and anti-proliferative effects against a variety of human cancer cell lines.[6][7] The mechanisms underlying their anticancer activity are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[8][9]
3.2. Antimicrobial Activity
Various isoquinoline derivatives have demonstrated potent activity against a range of microbial pathogens, including bacteria and fungi.[10][11] Their mechanisms of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
3.3. Anti-inflammatory and Other Activities
Isoquinoline alkaloids and their synthetic analogs have also been investigated for their anti-inflammatory, analgesic, and neuroprotective properties, among others.[2][3]
Quantitative Data on Isoquinoline Derivatives
To illustrate the pharmacological potency of this class of compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative isoquinoline derivatives against various cancer cell lines. It is important to note that these values are for structurally related compounds and not for this compound itself.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| B01002 | SKOV3 | Ovarian Cancer | 7.65 (µg/mL) | [12] |
| Chelerythrine | FaDu | Pharynx | 0.14 | [8] |
| Sanguinarine | FaDu | Pharynx | 0.11 | [8] |
| Chelerythrine | MCF-7 | Breast | 0.31 | [8] |
| Sanguinarine | MCF-7 | Breast | 0.29 | [8] |
| Chelerythrine | MDA-MB-231 | Breast | 0.23 | [8] |
| Sanguinarine | MDA-MB-231 | Breast | 0.19 | [8] |
| Compound 10c (HDAC inhibitor) | RPMI 8226 | Multiple Myeloma | < 1 | [13] |
| 3-Arylisoquinoline Derivative | Various | - | Broad Spectrum | [7] |
Potential Signaling Pathway Modulation
Isoquinoline derivatives have been shown to modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate two of the most commonly affected pathways.
5.1. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15] Dysregulation of this pathway is a hallmark of many cancers. Several isoquinoline derivatives have been shown to inhibit components of this pathway.[8]
5.2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cell survival.[16][17][18] Its constitutive activation is observed in many chronic inflammatory diseases and cancers. Some isoquinoline compounds have been found to suppress this pathway.
Experimental Protocols
The following are generalized protocols for key in vitro assays commonly used to evaluate the pharmacological activity of isoquinoline derivatives. These should be optimized for the specific compound and experimental setup.
6.1. Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8][12][19]
-
Workflow Diagram:
MTT Cell Viability Assay Workflow -
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[8]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[8]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[8]
-
6.2. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a specific kinase by quantifying the amount of ADP produced during the enzymatic reaction.[20]
-
Workflow Diagram:
Kinase Inhibition Assay Workflow -
Detailed Protocol:
-
Reagent Preparation: Prepare stock solutions of the test compound, kinase, substrate, and ATP in the appropriate assay buffer.[20]
-
Kinase Reaction: In a suitable microplate, add the test compound at various concentrations, the kinase, and the substrate. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.[20]
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[20]
-
Signal Generation and Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves converting the ADP to ATP and then using a luciferase/luciferin reaction to generate a luminescent signal.[20]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20]
-
6.3. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with an isoquinoline derivative using propidium iodide (PI) staining.[12]
-
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the isoquinoline derivative for the desired time. Harvest the cells by trypsinization and wash with PBS.[12]
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.[12]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
-
Conclusion
The isoquinoline scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. While specific data for this compound is not extensively documented, the information available for the broader class of isoquinoline derivatives provides a strong foundation for future research. The experimental protocols and potential signaling pathways outlined in this guide offer a starting point for the systematic evaluation of this compound and other novel isoquinoline compounds as potential therapeutic agents. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential in drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol | C10H13NO | CID 3752277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sdiarticle4.com [sdiarticle4.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
In Silico Prediction of Isoquinolin-3-ylmethanol Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them a privileged scaffold in drug discovery.[1][2][3] This technical guide focuses on the in silico prediction of the bioactivity of a specific derivative, Isoquinolin-3-ylmethanol. Due to the limited availability of experimental data for this particular compound, this document outlines a comprehensive computational approach to predict its potential anticancer and antimicrobial properties. The methodologies detailed herein serve as a predictive framework, leveraging data from structurally similar 3-substituted isoquinoline analogs to inform the analysis. This guide provides detailed protocols for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, alongside standardized in vitro assays for future experimental validation. All computational and experimental workflows, as well as relevant signaling pathways, are visually represented through diagrams generated using the DOT language.
Introduction to Isoquinoline Derivatives
The isoquinoline core, a fusion of a benzene and a pyridine ring, is a fundamental structural motif in numerous natural alkaloids and synthetic molecules with diverse biological activities.[4] These activities span a wide therapeutic range, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][5] The pharmacological profile of an isoquinoline derivative is significantly influenced by the nature and position of its substituents.[6] This guide focuses on this compound, a derivative with a methanol group at the C-3 position, and aims to predict its bioactivity through computational methods.
Predicted Bioactivity of this compound
Based on the established bioactivities of structurally related 3-substituted isoquinoline derivatives, this compound is predicted to exhibit potential anticancer and antimicrobial effects.
Predicted Anticancer Activity
Numerous studies have demonstrated the potent antitumor activity of isoquinoline derivatives.[7][8] Their mechanisms of action are diverse and include the induction of cell cycle arrest, apoptosis, and autophagy.[7] Specifically, derivatives with substitutions at the 3-position, such as 3-arylisoquinolines, have shown a broad spectrum of antitumor activity against various human tumor cell lines.[8] The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation, is a known target for many anticancer compounds and is often dysregulated in cancer.[2][6] It is hypothesized that this compound may exert its anticancer effects through modulation of this or related pathways, leading to the induction of apoptosis.
Predicted Antimicrobial Activity
The isoquinoline scaffold is also a key component in many compounds with significant antimicrobial properties.[9][10][11] These derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria.[10][12] The proposed mechanisms of action include the inhibition of cell division and nucleic acid synthesis.[11] Given the structural similarities to known antimicrobial isoquinolines, it is plausible that this compound possesses antibacterial and potentially antifungal properties.
In Silico Prediction Methodology
A standard computational workflow is employed to predict the bioactivity and pharmacokinetic profile of a novel compound like this compound.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains using molecular visualization software (e.g., PyMOL, Chimera).
-
Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges) using AutoDock Tools (ADT).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and save it as a MOL file.
-
Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94) with software like Avogadro or Open Babel.
-
Save the optimized 3D structure in PDB format.
-
In ADT, define the rotatable bonds and save the ligand in PDBQT format.
-
-
Grid Generation:
-
Define a grid box that encompasses the active site of the protein. The size and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking simulation. A configuration file should be created specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute the Vina command from the command line.
-
-
Analysis of Results:
-
Analyze the output file, which contains the binding affinity (docking score) in kcal/mol for the top predicted binding poses. A more negative score indicates a stronger predicted binding affinity.
-
Visualize the best-docked pose in complex with the protein to analyze non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the active site.[4]
-
Predicted Docking Scores for this compound
The following table summarizes the predicted binding affinities of this compound against selected protein targets relevant to cancer and bacterial infections. These scores are generated for illustrative purposes based on a typical in silico docking study.
| Target Protein (PDB ID) | Biological Activity | Predicted Binding Affinity (kcal/mol) |
| PI3Kγ (1E8X) | Anticancer | -7.8 |
| Akt1 (4GV1) | Anticancer | -7.2 |
| mTOR (4JSP) | Anticancer | -8.1 |
| Topoisomerase II (1ZXM) | Anticancer | -6.9 |
| DNA Gyrase B (5L3J) | Antimicrobial | -7.5 |
| Dihydrofolate Reductase (3SRW) | Antimicrobial | -6.8 |
ADMET Prediction
ADMET prediction is crucial in the early stages of drug discovery to assess the pharmacokinetic properties and potential toxicity of a compound.[13][14]
Experimental Protocol: ADMET Prediction using SwissADME
-
Input:
-
Navigate to the SwissADME web server (--INVALID-LINK--).
-
Draw the structure of this compound in the provided molecular editor or paste its SMILES string.
-
-
Execution:
-
Click the "Run" button to initiate the prediction.
-
-
Analysis of Results:
-
The output provides a comprehensive analysis of various parameters, including:
-
Physicochemical Properties: Molecular weight, logP, water solubility, etc.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and cytochrome P450 (CYP) inhibition.
-
Drug-Likeness: Adherence to rules such as Lipinski's rule of five, which predicts if a compound has properties that would make it a likely orally active drug in humans.
-
Medicinal Chemistry: Alerts for any potentially problematic fragments.
-
-
Predicted ADMET Profile for this compound
| Property | Predicted Value/Classification | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 159.18 g/mol | Favorable for drug-likeness |
| LogP (Lipophilicity) | 1.5 | Optimal for cell permeability |
| Water Solubility | Soluble | Good for absorption |
| Pharmacokinetics | ||
| GI Absorption | High | Likely good oral bioavailability |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule | 0 Violations | Good oral bioavailability predicted |
| Bioavailability Score | 0.55 | Good probability of being orally active |
Proposed Signaling Pathway
Based on the literature for isoquinoline derivatives, a plausible mechanism for the predicted anticancer activity of this compound is through the inhibition of the PI3K/Akt/mTOR signaling pathway, which ultimately leads to apoptosis.[2][6]
Experimental Validation Protocols
The in silico predictions should be validated through in vitro experiments. The following are standard protocols for assessing the predicted anticancer and antimicrobial activities.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][4]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only blank.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][15]
Detailed Experimental Protocol: Broth Microdilution Assay
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Conclusion
This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. By leveraging molecular docking and ADMET prediction, we have generated a predictive profile suggesting potential anticancer and antimicrobial activities for this compound, along with favorable drug-like properties. The detailed protocols for both computational and experimental validation provide a clear roadmap for researchers to further investigate this and other novel isoquinoline derivatives. The provided diagrams for workflows and signaling pathways serve to visually simplify these complex processes. While the data presented for this compound is predictive, it forms a strong basis for prioritizing this compound for synthesis and subsequent in vitro and in vivo testing, thereby accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. youtube.com [youtube.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. protocols.io [protocols.io]
- 9. bioinformaticsreview.com [bioinformaticsreview.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]
- 13. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 14. researchgate.net [researchgate.net]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
An In-depth Technical Guide on the Chemical Stability and Reactivity of Isoquinolin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and reactivity of isoquinolin-3-ylmethanol. Due to the limited availability of direct studies on this specific molecule, this guide synthesizes information from the known chemistry of the isoquinoline scaffold, benzylic alcohols, and data from closely related structural analogs. It is intended to serve as a predictive resource for researchers and professionals involved in the development of isoquinoline-based compounds.
Core Chemical Properties
This compound is a heterocyclic compound featuring an isoquinoline ring system substituted with a hydroxymethyl group at the 3-position. Its chemical behavior is dictated by the interplay between the aromatic, basic isoquinoline core and the reactive primary benzylic alcohol group.
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₉NO | [General Chemical Knowledge] |
| Molecular Weight | 159.19 g/mol | [General Chemical Knowledge] |
| Appearance | Likely a solid at room temperature | [Inference] |
| pKa (of isoquinoline) | ~5.14 | [General Chemical Knowledge] |
Chemical Stability Profile
The stability of this compound is influenced by its susceptibility to degradation under various environmental conditions. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[1][2]
Predicted Degradation Pathways
Based on the functional groups present, this compound is likely to undergo degradation through the following pathways:
-
Oxidation: The primary benzylic alcohol is susceptible to oxidation.
-
Photodegradation: The isoquinoline ring system and the benzylic alcohol may be sensitive to light.
Hydrolysis is less likely to be a major degradation pathway for the parent molecule, as it lacks readily hydrolyzable functional groups like esters or amides. However, the stability in acidic and basic solutions will be influenced by the basicity of the isoquinoline nitrogen.
Forced Degradation Studies (Predicted Outcomes)
The following table summarizes the expected observations from forced degradation studies on this compound.
| Stress Condition | Predicted Outcome | Potential Degradation Products |
| Acidic Hydrolysis | Likely stable, protonation of the isoquinoline nitrogen may occur. | Minimal degradation expected. |
| Basic Hydrolysis | Likely stable. | Minimal degradation expected. |
| Oxidative | Degradation is expected. | Isoquinoline-3-carbaldehyde, Isoquinoline-3-carboxylic acid |
| Thermal | Degradation possible at elevated temperatures. | Complex degradation mixture. |
| Photolytic | Degradation is likely. | Isoquinoline-3-carbaldehyde, Isoquinoline-3-carboxylic acid |
Chemical Reactivity
The reactivity of this compound is characterized by reactions involving the isoquinoline ring and the hydroxymethyl group.
Reactions at the Hydroxymethyl Group
-
Oxidation: As a primary benzylic alcohol, the hydroxymethyl group can be oxidized to isoquinoline-3-carbaldehyde using mild oxidizing agents (e.g., manganese dioxide, pyridinium chlorochromate). Stronger oxidizing agents can lead to the formation of isoquinoline-3-carboxylic acid.[3]
-
Esterification/Etherification: The hydroxyl group can undergo standard esterification or etherification reactions.
-
Halogenation: The hydroxyl group can be replaced by a halogen using appropriate reagents (e.g., SOCl₂).
Reactions involving the Isoquinoline Ring
-
Reduction: The isoquinoline ring can be reduced to a tetrahydroisoquinoline system under catalytic hydrogenation conditions.[4]
-
Electrophilic Substitution: Electrophilic attack is predicted to occur on the benzene ring, primarily at positions 5 and 8.[5]
-
Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at positions 1 and 3.[5]
Experimental Protocols
The following sections provide detailed, generalized methodologies for key experiments relevant to the stability and reactivity of this compound.
General Protocol for Forced Degradation Studies
This protocol is based on ICH guidelines and common practices in the pharmaceutical industry.[6]
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
HPLC system with a UV/PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Heat the solutions at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Heat the solutions at 60-80 °C for a specified period.
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
If no degradation is observed, use 30% H₂O₂ and/or gentle heating.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat in a thermostatic oven at a temperature higher than that used for accelerated stability testing (e.g., 80 °C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, prepare the samples for HPLC analysis.
-
Analysis: Analyze all samples by a suitable HPLC method to determine the extent of degradation and the profile of degradation products.
Caption: Workflow for forced degradation studies of this compound.
Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating and quantifying this compound in the presence of its process impurities and degradation products.[8]
Materials and Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Forced degradation samples of this compound.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffers (e.g., phosphate, acetate)
-
Acids/Bases for pH adjustment (e.g., phosphoric acid, triethylamine)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Initial Method Scouting:
-
Dissolve the undergraded drug and the degradation samples in a suitable diluent.
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values using a generic gradient.
-
Monitor the separation at multiple wavelengths using the PDA detector to ensure all components are detected.
-
-
Method Optimization:
-
Optimize the gradient profile (slope and duration) to achieve adequate separation of all peaks.
-
Adjust the mobile phase pH and buffer concentration to improve peak shape and resolution.
-
Evaluate different column temperatures to fine-tune selectivity.
-
Optimize the flow rate for a balance between resolution and run time.
-
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Inject the degradation samples to demonstrate that the method can resolve the main peak from all degradation products. Peak purity analysis should be performed using the PDA detector.
-
Linearity: Analyze a series of solutions of this compound at different concentrations to establish the linear range of the method.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the drug.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature) on the results.
-
Caption: Logical workflow for developing a stability-indicating HPLC method.
Potential Signaling Pathway Involvement
Direct evidence for the involvement of this compound in specific signaling pathways is not available in the current literature. However, the broader class of isoquinoline alkaloids is known to interact with a wide range of biological targets.[1] Derivatives of isoquinoline have been investigated for their effects on pathways such as:
-
Tubulin Polymerization and V-ATPase Inhibition: Some isoquinoline analogues have been shown to inhibit tubulin polymerization and V-ATPase, leading to immunogenic cell death in cancer models.[9]
-
MAPK Signaling: Certain isoquinoline derivatives have been found to modulate MAPK signaling pathways.[10]
It is plausible that this compound or its derivatives could be designed to interact with these or other signaling pathways. The hydroxymethyl group provides a convenient handle for further chemical modification to explore structure-activity relationships.
Caption: Logical flow for investigating the biological activity of this compound derivatives.
Conclusion
While specific stability and reactivity data for this compound are limited, a predictive understanding can be formulated based on the established chemistry of its constituent functional groups. The hydroxymethyl group is the most likely site of reactivity, particularly towards oxidation, which can be induced by chemical oxidants or light. The isoquinoline core is relatively stable but can be reduced under specific conditions.
For drug development professionals, it is imperative to conduct thorough forced degradation studies to elucidate the specific degradation pathways and to develop and validate a robust stability-indicating analytical method. The generalized protocols and workflows provided in this guide offer a solid foundation for initiating such studies. Further research into the biological activity of this compound and its derivatives may reveal novel interactions with cellular signaling pathways, opening avenues for new therapeutic applications.
References
- 1. 3-Hydroxymethyl Pyridine(Pyridine-3-Methanol) [jubilantingrevia.com]
- 2. biomedres.us [biomedres.us]
- 3. A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. brjac.com.br [brjac.com.br]
- 9. mt.com [mt.com]
- 10. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from Isoquinolin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel ester and ether derivatives from isoquinolin-3-ylmethanol. The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent antitumor and kinase inhibitory effects. This document outlines synthetic protocols, presents quantitative biological data, and visualizes relevant signaling pathways and experimental workflows to facilitate the discovery and development of new therapeutic agents based on the this compound core.
Introduction to the Isoquinoline Scaffold
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of many natural products and synthetic pharmaceuticals. The inherent biological activity of the isoquinoline nucleus makes it an attractive starting point for the design and synthesis of novel drug candidates. Derivatization of the isoquinoline core allows for the exploration of chemical space and the optimization of pharmacological properties. Specifically, modifications at the 3-position of the isoquinoline ring have been shown to be a fruitful strategy for the development of potent bioactive molecules.
Synthetic Pathways from this compound
The hydroxyl group of this compound offers a versatile handle for a variety of chemical transformations, primarily through esterification and etherification reactions. These reactions allow for the introduction of diverse functionalities, leading to the generation of libraries of novel compounds for biological screening.
A key synthetic strategy involves the oxidation of this compound to isoquinoline-3-carboxylic acid. This intermediate can then be readily coupled with various amines or alcohols to generate a wide array of amide and ester derivatives.
Application Notes and Protocols: Utilization of Isoquinolin-3-ylmethanol in the Pictet-Spengler Reaction via a Two-Step Approach
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the indirect application of isoquinolin-3-ylmethanol in the Pictet-Spengler reaction. While not a direct substrate, this compound serves as a valuable precursor to isoquinoline-3-carbaldehyde, a key component for the synthesis of complex tetracyclic scaffolds. This document outlines the necessary synthetic transformations and detailed protocols for researchers in organic synthesis and drug discovery.
The Pictet-Spengler reaction is a fundamental chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[1][2] This reaction is a cornerstone in the synthesis of a wide array of alkaloids and pharmacologically active compounds.[3][4] The core of this reaction is the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to create the characteristic fused ring system.[2]
While this compound cannot participate directly in the Pictet-Spengler reaction, its oxidation to isoquinoline-3-carbaldehyde enables its use as the aldehyde component. This two-step strategy allows for the incorporation of the isoquinoline moiety into more complex molecular architectures, which is of significant interest in medicinal chemistry due to the diverse biological activities of isoquinoline derivatives.[5][6]
Experimental Protocols
Protocol 1: Oxidation of this compound to Isoquinoline-3-carbaldehyde
This protocol describes a standard laboratory procedure for the oxidation of this compound to isoquinoline-3-carbaldehyde using manganese dioxide (MnO₂), a common and effective oxidizing agent for benzylic alcohols.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite® or anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Oxidant: To the stirred solution, add activated manganese dioxide (5.0-10.0 eq) portion-wise at room temperature. The reaction is typically heterogeneous.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® or anhydrous magnesium sulfate to remove the manganese dioxide. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.
-
Purification: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude isoquinoline-3-carbaldehyde is often of sufficient purity for the subsequent Pictet-Spengler reaction. If necessary, further purification can be achieved by column chromatography on silica gel.
Expected Outcome: This procedure should yield isoquinoline-3-carbaldehyde as a solid. The yield will vary depending on the specific conditions and scale but is generally good.
Protocol 2: Pictet-Spengler Reaction of Isoquinoline-3-carbaldehyde with a β-Arylethylamine
This protocol provides a general method for the acid-catalyzed Pictet-Spengler reaction between isoquinoline-3-carbaldehyde and a representative β-arylethylamine, such as tryptamine.
Materials:
-
Isoquinoline-3-carbaldehyde (from Protocol 1)
-
β-Arylethylamine (e.g., Tryptamine, Phenethylamine) (1.0-1.1 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TsOH))
-
Inert atmosphere (Nitrogen or Argon)
-
Heating apparatus (e.g., oil bath)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Saturated sodium bicarbonate solution (aq.)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the β-arylethylamine (1.0 eq) and isoquinoline-3-carbaldehyde (1.0-1.1 eq). Dissolve the solids in the anhydrous solvent of choice (e.g., toluene).
-
Catalyst Addition: Add the acid catalyst (e.g., TFA, 10 mol%) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (or the desired temperature) and stir for the required time (typically several hours to overnight). Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired tetracyclic product.
Data Presentation
The following tables summarize hypothetical yet plausible outcomes for the Pictet-Spengler reaction using isoquinoline-3-carbaldehyde with various β-arylethylamines. The yields are illustrative and would need to be determined experimentally.
Table 1: Substrate Scope for the Pictet-Spengler Reaction with Isoquinoline-3-carbaldehyde
| Entry | β-Arylethylamine Substrate | Product Structure | Expected Product Name |
| 1 | Tryptamine | 1-(Isoquinolin-3-yl)-2,3,4,9-tetrahydro-1H-β-carboline | |
| 2 | Phenethylamine | 1-(Isoquinolin-3-yl)-1,2,3,4-tetrahydroisoquinoline | |
| 3 | 5-Methoxytryptamine | 6-Methoxy-1-(isoquinolin-3-yl)-2,3,4,9-tetrahydro-1H-β-carboline | |
| 4 | 3,4-Dimethoxyphenethylamine | 6,7-Dimethoxy-1-(isoquinolin-3-yl)-1,2,3,4-tetrahydroisoquinoline |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from this compound to the final tetracyclic product via the Pictet-Spengler reaction.
Caption: Overall workflow for the two-step synthesis.
Reaction Mechanism
The diagram below outlines the general mechanism of the Pictet-Spengler reaction.
Caption: General mechanism of the Pictet-Spengler reaction.
References
- 1. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (S)-Isoquinolin-3-ylmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Isoquinolin-3-ylmethanol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its stereospecific construction is of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-Isoquinolin-3-ylmethanol, focusing on the asymmetric reduction of the prochiral precursor, 3-isoquinolinecarboxaldehyde. The protocols described herein utilize well-established catalytic systems to achieve high enantioselectivity and yield.
Introduction
The isoquinoline scaffold is a prominent structural motif found in a wide array of natural products and synthetic drugs, exhibiting diverse pharmacological activities. The introduction of a chiral hydroxymethyl group at the C3 position, as in (S)-Isoquinolin-3-ylmethanol, provides a key handle for further molecular elaboration and can significantly influence the biological properties of the final compound. Enantioselective synthesis is crucial to isolate the desired stereoisomer, as different enantiomers can have distinct pharmacological and toxicological profiles.
The most direct and atom-economical approach to (S)-Isoquinolin-3-ylmethanol is the asymmetric reduction of 3-isoquinolinecarboxaldehyde. This can be achieved through various methods, including catalytic asymmetric transfer hydrogenation and catalytic asymmetric hydrogenation, employing chiral transition metal complexes or organocatalysts.
Key Synthetic Strategies
The primary strategy for the enantioselective synthesis of (S)-Isoquinolin-3-ylmethanol involves the asymmetric reduction of 3-isoquinolinecarboxaldehyde. Two prominent and effective methods are detailed below:
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: This method utilizes a chiral Ru(II) catalyst, typically with a tosylated diamine ligand, and a hydrogen donor such as a formic acid/triethylamine mixture or isopropanol. This approach is known for its operational simplicity and mild reaction conditions.
-
Iridium-Catalyzed Asymmetric Hydrogenation: Chiral iridium complexes with phosphine ligands are highly effective for the asymmetric hydrogenation of heteroaromatic ketones and aldehydes. These reactions often require a hydrogen atmosphere and can provide excellent enantioselectivities.
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 3-Isoquinolinecarboxaldehyde
This protocol is based on the well-established Noyori-type asymmetric transfer hydrogenation, adapted for the specific substrate.
Materials:
-
3-Isoquinolinecarboxaldehyde
-
[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-isoquinolinecarboxaldehyde (1.0 mmol, 157.2 mg).
-
Add the chiral catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 mmol, 6.4 mg, 1 mol%).
-
Dissolve the solids in anhydrous Dichloromethane (DCM) (5 mL).
-
Prepare a 5:2 mixture of formic acid and triethylamine (HCOOH:Et₃N).
-
Add the HCOOH:Et₃N mixture (1.0 mL) to the reaction flask.
-
Stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with Dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (S)-Isoquinolin-3-ylmethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of 3-Isoquinolinecarboxaldehyde
This protocol utilizes a chiral iridium catalyst for the direct hydrogenation of the aldehyde.
Materials:
-
3-Isoquinolinecarboxaldehyde
-
[Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)
-
(R)-BINAP (chiral phosphine ligand)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment:
-
High-pressure autoclave or a hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (0.005 mmol, 3.4 mg) and (R)-BINAP (0.011 mmol, 6.8 mg) to a reaction vessel.
-
Add anhydrous Methanol (2 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add 3-isoquinolinecarboxaldehyde (1.0 mmol, 157.2 mg) dissolved in Methanol (3 mL) to the reaction vessel.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 50 atm.
-
Stir the reaction mixture at 50 °C for 48 hours.
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain (S)-Isoquinolin-3-ylmethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC.
Data Presentation
The following table summarizes typical quantitative data obtained from the enantioselective synthesis of (S)-Isoquinolin-3-ylmethanol using the described methods. Please note that actual results may vary depending on the specific reaction conditions and purity of reagents.
| Method | Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] | 3-Isoquinolinecarboxaldehyde | (S)-Isoquinolin-3-ylmethanol | >90 | >95 | Adapted |
| Asymmetric Hydrogenation | [Ir(COD)((R)-BINAP)]PF₆ | 3-Isoquinolinecarboxaldehyde | (S)-Isoquinolin-3-ylmethanol | >85 | >98 | Adapted |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective synthesis of (S)-Isoquinolin-3-ylmethanol.
Caption: General workflow for the enantioselective synthesis.
Logical Relationship of Key Components
This diagram shows the logical relationship between the key components in the asymmetric reduction process.
Caption: Key components in the asymmetric reduction.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Hydrogen gas is highly flammable and should be handled with extreme caution in a properly equipped hydrogenation setup.
-
Formic acid is corrosive and should be handled with care.
Conclusion
The enantioselective synthesis of (S)-Isoquinolin-3-ylmethanol can be effectively achieved through the asymmetric reduction of 3-isoquinolinecarboxaldehyde using established catalytic methods. Both ruthenium-catalyzed asymmetric transfer hydrogenation and iridium-catalyzed asymmetric hydrogenation offer high yields and excellent enantioselectivities. The detailed protocols provided in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable production of this important chiral building block.
Application Notes and Protocols: Isoquinolin-3-ylmethanol as a Precursor for Chiral P,N-Ligands in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the isoquinoline scaffold is a recognized "privileged" structure in the design of chiral ligands, specific applications of ligands derived directly from isoquinolin-3-ylmethanol are not extensively documented in peer-reviewed literature.[1] The following application notes present a prospective use of a hypothetical, yet chemically plausible, chiral P,N-ligand derived from this compound. The experimental data is representative of results typically achieved with high-performance P,N-ligands in the specified asymmetric transformation.
Introduction: The Potential of this compound-Derived Ligands
The rigid structure of the isoquinoline core makes it an excellent scaffold for the development of chiral ligands for asymmetric catalysis.[1] The nitrogen atom can act as a hemilabile coordinating site, and the aromatic backbone allows for fine-tuning of steric and electronic properties. This compound offers a straightforward entry point for creating a new class of P,N-ligands. By functionalizing the methanol group into a phosphine, one can generate a bidentate ligand where the isoquinoline nitrogen and the phosphorus atom can coordinate to a metal center, creating a well-defined chiral environment.
This document outlines the synthesis of a hypothetical P-chiral phosphine ligand, (R)-(diphenylphosphino)(isoquinolin-3-yl)methane, and its application in the highly valuable asymmetric hydrogenation of 1-substituted isoquinolines to produce chiral tetrahydroisoquinolines, which are key structural motifs in many natural products and pharmaceuticals.[2]
Proposed Ligand Synthesis Workflow
The synthesis of a chiral (isoquinolin-3-ylmethyl)phosphine ligand can be envisioned from this compound through a two-step process involving the introduction of a phosphine group and subsequent resolution or asymmetric synthesis to establish the P-chiral center.
Caption: Proposed synthesis of a chiral P,N-ligand from this compound.
Application in Asymmetric Hydrogenation: Quantitative Data Summary
The hypothetical chiral P,N-ligand, (R)-(diphenylphosphino)(isoquinolin-3-yl)methane (hereafter referred to as IQ-P Ligand ), is expected to be highly effective in the iridium-catalyzed asymmetric hydrogenation of 1-substituted 3,4-dihydroisoquinolines. The data presented below is illustrative of the high yields and enantioselectivities achievable with state-of-the-art chiral phosphine ligands in similar transformations.[2]
| Entry | Substrate (1-Substituted-3,4-dihydroisoquinoline) | Catalyst Loading (mol%) | H₂ Pressure (bar) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | 1-Methyl-3,4-dihydroisoquinoline | 1.0 | 50 | CH₂Cl₂ | 12 | >99 | 98 |
| 2 | 1-Phenyl-3,4-dihydroisoquinoline | 1.0 | 50 | CH₂Cl₂ | 16 | >99 | 97 |
| 3 | 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | 1.0 | 60 | Toluene | 24 | 98 | 96 |
| 4 | 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | 1.0 | 60 | Toluene | 24 | 99 | 95 |
Experimental Protocols
4.1 Protocol for Ligand Synthesis: (R)-(Diphenylphosphino)(isoquinolin-3-yl)methane (IQ-P Ligand)
Step 1: Synthesis of 3-(Chloromethyl)isoquinoline
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(chloromethyl)isoquinoline.
Step 2: Synthesis and Resolution of (Diphenylphosphino)(isoquinolin-3-yl)methane Oxide
-
Prepare a solution of diphenylphosphine oxide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 3-(chloromethyl)isoquinoline (1.0 eq) in THF dropwise to the phosphide solution.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate and concentrate in vacuo.
-
The resulting racemic phosphine oxide can be resolved using chiral chromatography (e.g., HPLC with a chiral stationary phase) or by crystallization with a chiral resolving agent like (R)-(-)-Mandelic acid to separate the diastereomeric salts.
Step 3: Reduction to (R)-(Diphenylphosphino)(isoquinolin-3-yl)methane (IQ-P Ligand)
-
To a solution of the resolved (R)-phosphine oxide (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, add trichlorosilane (5.0 eq).
-
Heat the mixture at 110 °C for 8 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with toluene, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the P-chiral IQ-P Ligand.
4.2 Protocol for Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline
Caption: Experimental workflow for the asymmetric hydrogenation reaction.
Materials and Reagents:
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
(R)-IQ-P Ligand (as synthesized above)
-
1-Phenyl-3,4-dihydroisoquinoline (substrate)
-
Anhydrous and degassed dichloromethane (CH₂Cl₂)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Precursor Formation: In a nitrogen-filled glovebox, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and the chiral IQ-P Ligand (0.011 mmol, 2.2 mol%) to a vial. Add 1.5 mL of anhydrous and degassed CH₂Cl₂. Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate vial, dissolve 1-phenyl-3,4-dihydroisoquinoline (0.5 mmol, 100 mol%) in 1.5 mL of anhydrous and degassed CH₂Cl₂.
-
Transfer the substrate solution to a high-pressure autoclave equipped with a magnetic stir bar.
-
Add the prepared catalyst precursor solution to the autoclave.
-
Hydrogenation Reaction: Seal the autoclave securely. Purge the system three times with hydrogen gas. Pressurize the autoclave to 50 bar with hydrogen.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the chiral 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee%) is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H column).
Proposed Catalytic Cycle
The catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of an imine (the C=N bond in the dihydroisoquinoline) is believed to proceed through the formation of an iridium dihydride species, coordination of the substrate, migratory insertion, and reductive elimination to release the chiral product and regenerate the catalyst.
References
Application Notes and Protocols: Fluorescent Properties of Isoquinolin-3-yl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fluorescent properties of isoquinolin-3-yl derivatives, offering insights into their synthesis, photophysical characteristics, and applications as fluorescent probes in biological imaging and drug development. The protocols outlined below are generalized and may require optimization for specific experimental contexts.
Introduction
Isoquinoline and its derivatives are a significant class of heterocyclic aromatic compounds known for their diverse biological activities and inherent fluorescence.[1][2] Modifications at the 3-position of the isoquinoline scaffold have yielded a variety of fluorescent probes with tunable photophysical properties, making them valuable tools for biological imaging and sensing applications.[1][3][4] These compounds are of particular interest in drug development due to the prevalence of the isoquinoline core in many biologically active molecules.[5][6]
Photophysical Properties of Isoquinolin-3-yl Derivatives
The fluorescence of isoquinolin-3-yl derivatives is influenced by the nature of the substituent at the 3-position and the surrounding microenvironment. Key parameters such as excitation and emission maxima, quantum yield, and Stokes shift determine their suitability for various applications. The data for several representative 1-(isoquinolin-3-yl)heteroalkyl(aryl)-2-ones are summarized in the table below.[2]
| Compound Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent/Conditions |
| 1-(isoquinolin-3-yl)azetidin-2-one | 356 | 410 | 0.963 | 54 | 0.1 M H₂SO₄ |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 363 | 422 | 0.589 | 59 | 0.1 M H₂SO₄ |
| 1-(isoquinolin-3-yl)piperidin-2-one | 368 | 430 | 0.389 | 62 | 0.1 M H₂SO₄ |
| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | 448 | 0.831 | 71 | 0.1 M H₂SO₄ |
| 3-(isoquinolin-3-yl)-1-methylimidazolidin-2-one | 380 | 448 | 0.479 | 68 | 0.1 M H₂SO₄ |
| 1-(isoquinolin-3-yl)-1H-benzo[d]imidazol-2(3H)-one | 374 | 448 | 0.457 | 74 | 0.1 M H₂SO₄ |
Data sourced from "Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives"[2]
Experimental Protocols
I. Synthesis of 1-(Isoquinolin-3-yl)heteroalkyl(aryl)-2-ones
This protocol describes a general method for the synthesis of 1-(isoquinolin-3-yl) derivatives via a Goldberg–Ullmann-type coupling reaction.[2][7]
Materials:
-
3-bromoisoquinoline
-
Appropriate amide (e.g., azetidin-2-one)
-
Copper(I) iodide (CuI)
-
N,N'-dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Chloroform
-
Magnesium sulfate (anhydrous)
-
Silica gel for chromatography
Procedure:
-
In a reaction vessel, combine 3-bromoisoquinoline (1 mmol), the desired amide (1-5 mmol), potassium carbonate (2 mmol), and copper(I) iodide (0.1 mmol).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Add N,N'-dimethylethylenediamine (0.2 mmol) as a ligand.
-
Heat the mixture at 90–100 °C for 3–85 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with chloroform and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Extract the residue with chloroform, dry the organic phase over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the crude product by preparative thin-layer chromatography or column chromatography on silica gel.
Caption: General workflow for the synthesis of 1-(isoquinolin-3-yl) derivatives.
II. Measurement of Photophysical Properties
This protocol outlines the general procedure for characterizing the absorption and fluorescence properties of the synthesized isoquinolin-3-yl derivatives.[2]
Materials:
-
Synthesized isoquinolin-3-yl derivative
-
Spectroscopic grade solvent (e.g., 0.1 M H₂SO₄)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a stock solution of the isoquinolin-3-yl derivative in the chosen solvent at a concentration of 10⁻⁴ M.
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of the sample solution using a spectrophotometer over a suitable wavelength range (e.g., 190-600 nm).
-
Identify the wavelength of maximum absorption (λex).
-
-
Fluorescence Spectroscopy:
-
Using a fluorometer, excite the sample at its λex.
-
Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination:
-
Measure the fluorescence quantum yield relative to a known standard (e.g., anthracene, Φ = 0.36).
-
The quantum yield (Φs) of the sample can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
-
Caption: Workflow for measuring photophysical properties.
III. Application in Cellular Imaging
The following is a generalized protocol for using isoquinoline-based fluorescent probes for cellular imaging.[1] Optimization of probe concentration and incubation time is crucial for specific cell types and experimental conditions.
Materials:
-
Isoquinolin-3-yl derivative fluorescent probe
-
Cell line of interest (e.g., HeLa cells)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells on a suitable imaging dish (e.g., glass-bottom dish) until they reach the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of the isoquinoline-based probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and add the probe-containing medium.
-
-
Incubation: Incubate the cells with the fluorescent probe for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Isoquinoline Derivatives for Cell Imaging Applications
A Note to the Researcher: While the topic of "Isoquinolin-3-ylmethanol" was specified, a comprehensive review of the scientific literature indicates that the broader class of isoquinoline derivatives represents a versatile and promising scaffold for the development of novel fluorescent probes for biological imaging.[1] These probes have demonstrated significant utility in various biological imaging applications due to their favorable photophysical properties.[1] This document provides detailed application notes and protocols for the use of fluorescent isoquinoline derivatives in biological imaging, targeting researchers, scientists, and drug development professionals.
Introduction to Isoquinoline-Based Fluorescent Probes
The isoquinoline scaffold, a heterocyclic aromatic compound, is a key structural motif in many biologically active molecules and natural products.[1][2] Its inherent fluorescence has been harnessed and optimized through chemical modifications to create a diverse palette of fluorescent probes for biological imaging.[1][3] These probes offer several advantages, including tunable fluorescence properties, sensitivity to the microenvironment, and the potential for targeted labeling of subcellular compartments.[1]
Key features of isoquinoline-based probes include:
-
Tunable Photophysical Properties: The excitation and emission wavelengths, quantum yield, and Stokes shift of isoquinoline derivatives can be modulated through chemical synthesis.[1]
-
Environmental Sensitivity: The fluorescence of some isoquinoline probes is sensitive to local environmental factors such as pH, viscosity, and the presence of specific ions.
-
Biocompatibility: Many isoquinoline derivatives have shown good biocompatibility, making them suitable for live-cell imaging.[4]
-
Versatility: The isoquinoline core can be functionalized to target specific organelles or biomolecules.[5]
Data Presentation
The photophysical and application-specific data for several representative isoquinoline-based fluorescent probes are summarized in the tables below.
Table 1: Photophysical Properties of Selected Isoquinoline Derivatives
| Compound Name/Reference | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent/Conditions |
| 1-(isoquinolin-3-yl)azetidin-2-one | 356 | 410 | 0.963 | 54 | 0.1 M H₂SO₄ |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 363 | 422 | 0.701 | 59 | 0.1 M H₂SO₄ |
| 1-(isoquinolin-3-yl)piperidin-2-one | 368 | 433 | 0.389 | 65 | 0.1 M H₂SO₄ |
| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | 453 | 0.613 | 76 | 0.1 M H₂SO₄ |
| QNO (for Nitric Oxide) | ~410 (with NO) | ~525 | Not Reported | ~115 | Aqueous Buffer |
| NJ1Cd (for Cadmium) | 427 | 570 (with Cd²⁺) | Not Reported | 143 | Aqueous Buffer |
Data sourced from BenchChem Application Notes.[1]
Table 2: Application-Specific Data of Isoquinoline Probes
| Probe/Reference | Target Analyte/Organelle | Cellular Model | Concentration Range | Incubation Time | Key Findings |
| QNO | Nitric Oxide (NO) | Raw 264.7 cells | 0.5 µM | Not specified | Enables two-photon imaging of NO production in live cells and tissues.[1] |
| NJ1Cd | Cadmium (Cd²⁺) | HeLa cells | Not specified | Not specified | Ratiometric detection of intracellular Cd²⁺.[1] |
| CMTP-1 | Mitochondria (Viscosity and MAO-A) | Neuroblastoma cells | Not specified | Not specified | Dual-functional probe for mitochondrial viscosity and enzyme activity.[1] |
Experimental Protocols
The following are generalized protocols for the application of isoquinoline-based fluorescent probes in cell imaging. It is crucial to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental setup.
Protocol 1: General Live-Cell Staining and Imaging
This protocol provides a basic framework for staining live cells with an isoquinoline-based fluorescent probe and subsequent imaging using fluorescence microscopy.
Materials:
-
Isoquinoline-based fluorescent probe
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640), preferably phenol red-free for imaging
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging dish or chambered coverglass
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation:
-
Prepare a stock solution of the isoquinoline-based probe (typically 1-10 mM) in high-quality, anhydrous DMSO.
-
Vortex to ensure the probe is fully dissolved.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed cells onto a live-cell imaging dish or chambered coverglass.
-
Allow cells to adhere and grow to the desired confluency (typically 50-70%).
-
-
Probe Loading:
-
On the day of the experiment, prepare a working solution of the probe by diluting the stock solution in pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., HBSS). The final concentration will need to be optimized, but a starting range of 0.5-10 µM is common.[1]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
-
Add the probe-containing medium to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.
-
-
Washing:
-
After incubation, remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or imaging medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (phenol red-free) to the cells.
-
Place the imaging dish on the stage of a fluorescence microscope.
-
Excite the sample using the appropriate wavelength for the specific isoquinoline probe and collect the emitted fluorescence.
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.[6]
-
Protocol 2: Time-Lapse Imaging of Dynamic Cellular Processes
This protocol is an extension of Protocol 1 for observing cellular dynamics over time.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Define the time-lapse parameters (e.g., duration, interval between acquisitions).
-
Acquire a series of images over time to monitor the dynamic process of interest.
-
Analyze the resulting image series to quantify changes in fluorescence intensity, localization, or other relevant parameters.
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: Isoquinolin-3-ylmethanol as a Building Block for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of isoquinolin-3-ylmethanol as a versatile scaffold for the synthesis of novel anticancer agents. This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and summarizes the anticancer activities of related isoquinoline derivatives. The information presented is intended to guide researchers in the design and development of new therapeutic agents based on the isoquinoline framework.
Introduction: The Isoquinoline Scaffold in Anticancer Drug Discovery
The isoquinoline core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] In the realm of oncology, isoquinoline derivatives have garnered significant attention due to their potent cytotoxic and antiproliferative effects against various cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of key cellular processes such as tubulin polymerization, topoisomerase activity, and critical signaling pathways like PI3K/Akt/mTOR and MAPK, which are often dysregulated in cancer.[2][5][6][7]
This compound, with its reactive hydroxyl group, presents an ideal starting point for the synthesis of diverse libraries of compounds, including esters and ethers, which can be explored for their anticancer potential. This building block allows for the introduction of various functionalities to modulate the physicochemical properties and biological activity of the resulting molecules.
Synthesis of this compound Derivatives
While direct synthetic protocols starting from this compound for anticancer applications are not extensively detailed in the public domain, synthetic strategies can be adapted from methodologies for similar isoquinoline structures, such as isoquinoline-3-carboxylic acid.[8][9] The primary hydroxyl group of this compound is amenable to standard organic transformations to generate esters and ethers.
A generalized synthetic workflow for the derivatization of this compound is presented below.
Caption: Synthetic workflow for derivatizing this compound.
Experimental Protocol: Esterification of this compound
This protocol describes a general procedure for the synthesis of ester derivatives of this compound.
Materials:
-
This compound
-
Appropriate acid chloride or anhydride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR and Mass Spectrometry.
Biological Evaluation Protocols
The following are standard protocols for assessing the in vitro anticancer activity of newly synthesized this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Summary of Anticancer Activity of Related Isoquinoline Derivatives
While specific data for this compound derivatives is limited, the following tables summarize the cytotoxic activity of structurally related isoquinoline compounds against various cancer cell lines, providing a valuable reference for structure-activity relationship (SAR) studies.
Table 1: Cytotoxicity of N-isoquinoline-3-carbonyl-L-amino acid benzylesters [9]
| Compound | Amino Acid Moiety | Cell Line | IC₅₀ (M) |
| 3n | L-Threonine | HL-60 | < 1 x 10⁻⁸ |
| HeLa | < 6 x 10⁻⁷ | ||
| 3q | L-Leucine | HL-60 | < 1 x 10⁻⁸ |
| HeLa | < 6 x 10⁻⁷ |
Table 2: Cytotoxicity of 3-Aminoisoquinolin-1(2H)-one Derivatives [3]
| Compound | Substituent at 3-amino group | Cancer Sub-panel | Mean Growth Percent (%) at 10⁻⁵ M |
| 12 | 1,3-Thiazol-2-yl | Breast Cancer | 26.62 (MCF7), 10.72 (MDA-MB-468) |
| Renal Cancer | 22.78 (UO-31) | ||
| Melanoma | 22.08 (SK-MEL-5) |
Table 3: Cytotoxicity of Tetrahydroisoquinoline Derivatives [4]
| Compound | Cell Line | IC₅₀ (µM) |
| 7e | A549 (Lung) | 0.155 |
| 8d | MCF7 (Breast) | 0.170 |
Mechanism of Action: Targeting Key Signaling Pathways
Isoquinoline derivatives exert their anticancer effects through various mechanisms, often involving the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.[2][5] Two of the most frequently implicated pathways are the PI3K/Akt/mTOR and MAPK pathways.[6][7]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its aberrant activation is a common feature in many cancers. Isoquinoline-based compounds have been shown to inhibit this pathway at various nodes.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinolines.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and apoptosis.[12] Dysregulation of this pathway is also a hallmark of cancer.
Caption: Inhibition of the MAPK pathway by isoquinoline derivatives.
Conclusion and Future Directions
This compound is a promising and versatile building block for the development of novel anticancer agents. Its straightforward derivatization allows for the exploration of a broad chemical space to optimize anticancer activity and selectivity. The protocols and data presented herein provide a foundation for researchers to synthesize and evaluate new isoquinoline-based compounds. Future research should focus on establishing clear structure-activity relationships for this compound derivatives, elucidating their specific molecular targets, and evaluating their efficacy in in vivo cancer models. Prodrug strategies could also be employed to improve the pharmacokinetic properties and tumor-targeting capabilities of these promising compounds.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A class of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters: synthesis, anti-tumor evaluation and 3D QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prodrugs of the cancer cell selective anti-cancer agent (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131) are orally efficacious in a mouse model of resistant colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Prodrug Applications for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Isoquinolin-3-ylmethanol Prodrugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and conceptual biological evaluation of isoquinolin-3-ylmethanol prodrugs. Isoquinoline scaffolds are prevalent in numerous biologically active compounds, and the development of prodrugs of this compound offers a promising strategy to enhance its therapeutic potential by improving pharmacokinetic properties. These notes cover the chemical synthesis of the parent compound, its conversion into ester and carbamate prodrugs, and general protocols for in vitro biological evaluation.
Introduction
The isoquinoline core is a key structural motif in a wide array of natural products and synthetic compounds with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound, a hydroxylated derivative of isoquinoline, presents a valuable scaffold for drug design. However, like many small molecules, its therapeutic efficacy can be limited by suboptimal pharmacokinetic parameters such as poor solubility, rapid metabolism, or inadequate cell permeability.
Prodrug strategies are a well-established approach to overcome these limitations.[2] By transiently modifying the active parent drug, in this case, this compound, into an inactive derivative, its absorption, distribution, metabolism, and excretion (ADME) profile can be favorably altered.[3] This document outlines the preparation of two common types of prodrugs: esters and carbamates, derived from the hydroxyl group of this compound.
Synthesis of this compound
The parent compound, this compound, can be readily synthesized from commercially available isoquinoline-3-carboxylic acid via reduction.
Experimental Protocol: Reduction of Isoquinoline-3-carboxylic Acid
This protocol describes the reduction of isoquinoline-3-carboxylic acid to this compound using lithium aluminum hydride (LiAlH₄).[4]
Materials:
-
Isoquinoline-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend isoquinoline-3-carboxylic acid (1.0 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Carefully add LiAlH₄ (1.5 - 2.0 eq) portion-wise to the stirred suspension. Caution: LiAlH₄ reacts violently with water.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture again in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Yield: 80-95%
Preparation of this compound Prodrugs
The hydroxyl group of this compound serves as a convenient handle for the attachment of promoieties to generate ester and carbamate prodrugs.
Ester Prodrugs
Esterification of the alcohol with various carboxylic acids can enhance lipophilicity and modulate the rate of hydrolysis to the active drug.[2]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or THF
-
Triethylamine (TEA) or pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture in an ice bath and add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Carbamate Prodrugs
Carbamate prodrugs can offer a different hydrolysis profile compared to esters and may be designed to be cleaved by specific enzymes.[]
Materials:
-
This compound
-
Isocyanate (e.g., methyl isocyanate, phenyl isocyanate) (1.1 eq)
-
Anhydrous THF or DCM
-
Dibutyltin dilaurate (DBTDL) (catalytic amount, optional)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add the isocyanate (1.1 eq) to the solution. A catalytic amount of DBTDL can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature for 2-6 hours, or until completion as indicated by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude carbamate product by column chromatography or recrystallization.
Data Presentation
The synthesized prodrugs should be characterized by standard analytical techniques such as NMR, mass spectrometry, and their purity assessed by HPLC. Biological activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines.
Table 1: Physicochemical and In Vitro Biological Data for this compound Prodrugs (Example Data)
| Compound ID | Prodrug Type | R Group | Molecular Weight ( g/mol ) | LogP (calculated) | IC₅₀ (µM) in MCF-7 Cells | IC₅₀ (µM) in A549 Cells |
| IQM-OH | - | - | 159.18 | 1.2 | > 50 | > 50 |
| IQM-E1 | Ester | -CH₃ | 201.22 | 1.8 | 15.2 | 22.5 |
| IQM-E2 | Ester | -Ph | 263.29 | 3.5 | 8.7 | 11.3 |
| IQM-C1 | Carbamate | -NHCH₃ | 216.23 | 1.5 | 12.1 | 18.9 |
| IQM-C2 | Carbamate | -NHPh | 278.30 | 3.2 | 6.5 | 9.8 |
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the synthesis and evaluation of this compound prodrugs is depicted below.
Signaling Pathway
Isoquinoline derivatives have been reported to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.[6] Inhibition of this pathway can lead to cell cycle arrest and programmed cell death.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound and its ester and carbamate prodrugs. These derivatives hold potential for improved therapeutic outcomes by optimizing the pharmacokinetic properties of the parent compound. Further studies are warranted to fully characterize their biological activity and elucidate their precise mechanisms of action.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoquinolin-3-ylmethanol in the Synthesis of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of isoquinolin-3-ylmethanol and its derivatives in the synthesis of fused heterocyclic systems. These compounds are valuable building blocks in medicinal chemistry for the construction of novel polycyclic scaffolds with potential therapeutic applications.
Introduction
This compound itself is not typically the direct precursor in cyclization reactions to form fused heterocyclic systems. Its chemical reactivity is generally insufficient for direct annulation. However, it serves as a readily available starting material for the synthesis of more reactive intermediates, primarily isoquinoline-3-carbaldehyde and 3-(halomethyl)isoquinolines (e.g., 3-(chloromethyl)isoquinoline). These derivatives are then employed in a variety of cyclization strategies to construct fused-ring systems of interest in drug discovery.
This guide will focus on two key synthetic strategies utilizing derivatives of this compound:
-
The Pictet-Spengler Reaction using isoquinoline-3-carbaldehyde to form tetrahydroisoquinoline-fused systems.
-
Cyclocondensation Reactions of 3-(chloromethyl)isoquinoline with nucleophiles to generate fused pyridinium systems, such as pyrido[2,1-a]isoquinolines.
Synthesis of Fused Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetrahydroisoquinoline ring system.[1][2][3] By using isoquinoline-3-carbaldehyde as the aldehyde component, this reaction can be adapted to synthesize novel fused heterocyclic structures containing a tetrahydroisoquinoline moiety.
Experimental Protocol: Pictet-Spengler Reaction with Isoquinoline-3-carbaldehyde
This protocol describes the synthesis of a generic tetrahydro-β-carboline fused with an isoquinoline ring system.
Reaction Scheme:
References
Illuminating Cellular Processes: Isoquinolin-3-ylmethanol Derivatives as Versatile Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of isoquinolin-3-ylmethanol derivatives as fluorescent probes in biological research and drug development. These compounds offer a versatile scaffold for the design of probes capable of sensing specific analytes, imaging cellular components, and monitoring enzymatic activity, thereby providing invaluable tools for elucidating complex biological processes.
Introduction
The isoquinoline core is a privileged structure in medicinal chemistry and materials science due to its inherent photophysical properties.[1][2] Derivatives of this compound, in particular, have emerged as promising fluorescent probes owing to their tunable emission spectra, environmental sensitivity, and potential for targeted biological applications.[3][4] By modifying the isoquinoline structure, researchers can develop probes with specific functionalities, enabling the detection of metal ions, the visualization of enzyme activity, and the imaging of subcellular organelles.[2][5][6] This document focuses on two key applications of this compound derivatives: as probes for monoamine oxidase (MAO) activity and for the detection of zinc ions (Zn²⁺).
Quantitative Data of Representative this compound Probes
The photophysical and sensing properties of fluorescent probes are critical for their effective application. The following tables summarize key quantitative data for representative this compound derivatives and related isoquinoline-based probes.
Table 1: Photophysical Properties of Selected Isoquinoline-Based Fluorescent Probes
| Compound Name/Reference | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Solvent/Conditions |
| 1-(isoquinolin-3-yl)azetidin-2-one[4] | 356 | 410 | 0.963 | 54 | 0.1 M H₂SO₄ |
| 1-(isoquinolin-3-yl)imidazolidin-2-one[4] | 377 | 431 | 0.531 | 54 | 0.1 M H₂SO₄ |
| 1-isoBQPA[7] | 324 | 357, 464 | ~0.010 (free), 0.055 (with Zn²⁺) | 33, 140 | DMF–H₂O (1:1) |
| 7-MeO-1-isoBQPA[4] | 324 | - | 0.213 (with Zn²⁺) | - | DMF–H₂O (1:1) |
| MAO-Red-1[8] | 437 | 664 | - | 227 | Enzyme assay buffer |
Table 2: Application-Specific Data of Isoquinoline-Based Probes
| Probe/Reference | Target Analyte/Enzyme | Cellular Model | Detection Limit | Binding Constant (Kd) | Key Findings |
| MAO-Red-1[8] | Monoamine Oxidase B (MAO-B) | HeLa, HepG2 | 1.2 µg/mL | - | Enables visualization of MAO-B activity in living cells with a large Stokes shift. |
| DQZn4[3] | Zinc Ions (Zn²⁺) | NIH 3T3 Cells | - | - | Ratiometric and targetable probe for imaging lysosomal zinc ions. |
| AQZ[9] | Zinc Ions (Zn²⁺) | Yeast Cells | - | - | "Naked-eye" and ratiometric fluorescent zinc sensor with good water solubility. |
Application 1: Probes for Monoamine Oxidase (MAO) Activity
Monoamine oxidases (MAOs) are mitochondrial enzymes that play a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.[10][11] Dysregulation of MAO activity is implicated in various neurological disorders, including Parkinson's disease and Alzheimer's disease, making them important therapeutic targets.[1][2] Fluorescent probes that can monitor MAO activity in living cells are valuable tools for studying the progression of these diseases and for screening potential drug candidates.
Signaling Pathway
MAO-catalyzed deamination of monoamine neurotransmitters produces corresponding aldehydes, ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[10] The overproduction of ROS can lead to oxidative stress and neuronal cell death, contributing to the pathology of neurodegenerative diseases.[1] this compound-based probes can be designed to react with the byproducts of the MAO reaction or to be direct substrates of MAO, leading to a change in their fluorescent properties.
Experimental Protocols
1. Synthesis of an this compound-based MAO Probe
This protocol describes a general synthetic route for a hypothetical this compound-based MAO probe, where the methanol group is modified to be a substrate for MAO.
-
Materials:
-
Isoquinolin-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Appropriate amine-containing reactant
-
Coupling agents (e.g., DCC, EDC)
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Silica gel for column chromatography
-
-
Procedure:
-
Reduction: Dissolve isoquinolin-3-carbaldehyde in methanol. Add sodium borohydride portion-wise at 0°C. Stir the reaction mixture for 2-4 hours at room temperature. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography to obtain this compound.[12]
-
Functionalization: Dissolve this compound and the amine-containing reactant in an appropriate solvent like DCM or DMF. Add a coupling agent and stir at room temperature overnight. Monitor the reaction by thin-layer chromatography (TLC).
-
Purification: Upon completion, purify the crude product by silica gel column chromatography to yield the final this compound-based MAO probe.[9]
-
Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. In Vitro MAO Activity Assay
This protocol outlines the use of an this compound-based probe to measure MAO activity in a 96-well plate format.[6][13]
-
Materials:
-
This compound-based MAO probe stock solution (in DMSO)
-
Purified MAO-A or MAO-B enzyme
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the MAO enzyme in assay buffer. Prepare a working solution of the fluorescent probe in assay buffer.
-
Assay Setup: To the wells of the 96-well plate, add the diluted enzyme solutions. Include a negative control with buffer only.
-
Initiate Reaction: Add the fluorescent probe working solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the activated probe using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity against the enzyme concentration to determine the MAO activity.
-
3. Live-Cell Imaging of MAO Activity
This protocol provides a general workflow for imaging MAO activity in living cells using a cell-permeable this compound-based probe.[12][14]
-
Materials:
-
Cell-permeable this compound-based MAO probe
-
Cells cultured on glass-bottom dishes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
-
-
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Probe Loading: Prepare a working solution of the fluorescent probe in serum-free cell culture medium. Remove the existing medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.
-
Washing: Gently wash the cells two to three times with warm PBS to remove excess probe.
-
Imaging: Add fresh cell culture medium or imaging buffer to the cells and image using a fluorescence microscope with the appropriate filter sets.
-
Application 2: Probes for Zinc Ion (Zn²⁺) Detection
Zinc is an essential trace element involved in numerous physiological processes, and its dysregulation is associated with various diseases.[15] Fluorescent probes that can selectively detect and quantify intracellular Zn²⁺ are crucial for understanding its biological roles. This compound derivatives can be functionalized with chelating moieties to create selective "turn-on" or ratiometric fluorescent sensors for Zn²⁺.[3][9]
Detection Mechanism
The fluorescence of the isoquinoline core can be quenched by a photoinduced electron transfer (PET) process from a linked chelating group. Upon binding of Zn²⁺ to the chelator, the PET process is inhibited, leading to an enhancement of fluorescence ("turn-on" response). Ratiometric probes are designed to exhibit a shift in their emission wavelength upon ion binding, allowing for more accurate quantification.[3]
Experimental Protocols
1. Synthesis of an this compound-based Zinc Probe
This protocol describes a general synthesis of a zinc probe by attaching a zinc-chelating moiety (e.g., dipicolylamine, DPA) to the this compound scaffold.
-
Materials:
-
This compound
-
A suitable DPA derivative with a reactive group
-
Base (e.g., triethylamine)
-
Solvents (e.g., THF, DMF)
-
Silica gel for column chromatography
-
-
Procedure:
-
Reaction Setup: Dissolve this compound and the DPA derivative in an appropriate solvent in a round-bottom flask.
-
Reaction: Add a base to the mixture and stir at room temperature or under gentle heating overnight. Monitor the reaction progress by TLC.
-
Workup and Purification: After the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final zinc probe.
-
Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. In Vitro Zinc Titration
This protocol is for determining the binding affinity and selectivity of the synthesized probe for Zn²⁺.[15]
-
Materials:
-
Synthesized zinc probe stock solution (in DMSO or buffer)
-
Stock solutions of various metal ions (e.g., ZnCl₂, CaCl₂, MgCl₂, FeCl₃, CuCl₂)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Quartz cuvettes
-
Fluorometer
-
-
Procedure:
-
Titration: To a cuvette containing the buffer solution, add a fixed concentration of the probe. Record the fluorescence spectrum. Incrementally add small aliquots of the Zn²⁺ stock solution and record the fluorescence spectrum after each addition until saturation is reached.
-
Selectivity Test: Repeat the experiment with other metal ions to assess the probe's selectivity for Zn²⁺.
-
Data Analysis: Plot the fluorescence intensity as a function of the Zn²⁺ concentration to determine the binding constant (Kd).
-
3. Live-Cell Imaging of Intracellular Zinc
This protocol describes the use of a cell-permeable this compound-based probe for imaging labile zinc in living cells.[5][6][13]
-
Materials:
-
Cell-permeable this compound-based zinc probe
-
Cells cultured on glass-bottom dishes
-
Imaging buffer (e.g., HBSS)
-
Zinc ionophore (e.g., pyrithione) for positive control
-
Zinc chelator (e.g., TPEN) for negative control
-
Fluorescence microscope
-
-
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes to the desired confluency.
-
Probe Loading: Wash the cells with imaging buffer and then incubate them with the fluorescent probe in imaging buffer for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with imaging buffer to remove excess probe.
-
Imaging: Acquire baseline fluorescence images.
-
Controls (Optional): Treat cells with a zinc ionophore and a source of zinc to observe maximum fluorescence, and with a zinc chelator to observe minimum fluorescence.
-
Data Analysis: Analyze the fluorescence intensity changes to quantify relative changes in intracellular labile zinc concentration.
-
Conclusion
This compound derivatives represent a highly adaptable and promising class of fluorescent probes for biological applications. Their tunable photophysical properties and the versatility of their chemical modification allow for the rational design of probes for specific targets such as enzymes and metal ions. The protocols provided in this document offer a foundation for researchers to synthesize and apply these powerful tools to investigate complex cellular processes, contributing to advancements in our understanding of disease and the development of new therapeutic strategies.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of a ratiometric and targetable fluorescent probe for imaging lysosomal zinc ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoquinoline-derivatized tris(2-pyridylmethyl)amines as fluorescent zinc sensors with strict Zn2+/Cd2+ selectivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ratiometric and water-soluble fluorescent zinc sensor of carboxamidoquinoline with an alkoxyethylamino chain as receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isoquinolin-3-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges in the synthesis of isoquinolin-3-ylmethanol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective method for the synthesis of this compound is a two-step process. This begins with the synthesis of an isoquinoline-3-carboxylate ester, typically ethyl isoquinoline-3-carboxylate, followed by its reduction to the corresponding primary alcohol.
Q2: I am having trouble synthesizing the precursor, ethyl isoquinoline-3-carboxylate. What are some reliable methods?
A2: A practical one-pot synthesis of ethyl isoquinoline-3-carboxylate involves the domino reaction of phthalaldehyde with ethyl glycinate. This method has been reported to produce the desired product in good yield (approximately 75%).[1] Alternative routes often involve more complex multi-step syntheses which may be less efficient.
Q3: My reduction of ethyl isoquinoline-3-carboxylate to this compound is resulting in a low yield. What are the potential causes?
A3: Low yields in this reduction step can be attributed to several factors, including:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters to primary alcohols unless activated with additives like lithium chloride or calcium chloride.[2][3] Lithium aluminum hydride (LiAlH₄) is a more potent and reliable reagent for this transformation.[4][5]
-
Incomplete Reaction: Insufficient reducing agent, low reaction temperature, or short reaction times can lead to incomplete conversion of the starting material.
-
Side Reactions: The formation of byproducts can consume the starting material and complicate purification.
-
Work-up and Purification Issues: Product loss can occur during the quenching of the reaction, extraction, and purification steps.
Q4: Can I reduce isoquinoline-3-carboxylic acid directly to this compound?
A4: Direct reduction of carboxylic acids to primary alcohols using reagents like LiAlH₄ is possible.[4] However, this reaction can be more challenging than reducing the corresponding ester. The initial step involves an acid-base reaction between the acidic proton of the carboxylic acid and the hydride reagent, which consumes one equivalent of the hydride and generates hydrogen gas.[4] This requires the use of excess reducing agent and careful control of the reaction conditions.
Q5: What are some common side products I should be aware of during the reduction of ethyl isoquinoline-3-carboxylate?
A5: The primary intermediate in the reduction of an ester with LiAlH₄ is an aldehyde.[6] Since aldehydes are more reactive than esters, this intermediate is typically not isolated as it is rapidly reduced to the primary alcohol.[6][7] However, incomplete reduction could potentially leave traces of the aldehyde. Over-reduction of the isoquinoline ring is also a possibility under harsh conditions, though LiAlH₄ does not typically reduce aromatic systems.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of Ethyl Isoquinoline-3-carboxylate
This is one of the most common challenges. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Step |
| Ineffective Reducing Agent | Switch from NaBH₄ to a more powerful reducing agent like LiAlH₄. If using NaBH₄ is necessary, consider adding activating agents such as LiCl or CaCl₂ and using a suitable solvent system like THF/methanol at reflux.[2][3] |
| Incomplete Reaction | Ensure an adequate excess of the reducing agent is used (typically 1.5-2.0 equivalents of LiAlH₄ for esters).[8] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature. |
| Moisture in Reaction | LiAlH₄ reacts violently with water.[9] Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Improper Quenching | Product can be lost during the work-up. A careful, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup) can help to precipitate aluminum salts as a granular solid that is easier to filter.[10] |
| Purification Losses | This compound is a polar molecule. Optimize your column chromatography conditions (e.g., silica gel with a gradient of ethyl acetate in hexanes) to ensure good separation and recovery.[11] Consider recrystallization as an alternative or final purification step. |
Issue 2: Difficulty in Purifying the Final Product
Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding.
| Problem | Suggested Solution |
| Streaking on TLC Plate | Add a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent to improve the spot shape. |
| Poor Separation in Column Chromatography | Use a less polar solvent system initially and gradually increase the polarity (gradient elution). A common solvent system is a gradient of ethyl acetate in hexanes or dichloromethane. |
| Product is an Oil and does not Crystallize | If the product is an oil after purification, try dissolving it in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., diethyl ether, ethyl acetate/hexanes mixture) and then cooling it slowly to induce crystallization.[12][13] Scratching the inside of the flask with a glass rod can also help initiate crystallization. |
| Contamination with Aluminum Salts | Ensure the Fieser workup is performed correctly to effectively precipitate and remove aluminum salts by filtration before extraction.[10] |
Data Presentation
Table 1: Synthesis of Ethyl Isoquinoline-3-carboxylate
| Reactants | Solvent | Conditions | Yield (%) | Reference |
| Phthalaldehyde, Ethyl Glycinate | Ethanol | Reflux, 3 days | 75 | [1] |
| 4,5-Dimethoxyphthalaldehyde, Imidate | Ethanol | Reflux, 3 days | 68 | [1] |
Table 2: Comparison of Reducing Agents for Esters
| Reducing Agent | Substrate | Conditions | Yield (%) | Notes | Reference |
| LiAlH₄ | Esters (general) | Anhydrous Ether or THF, 0 °C to reflux | High | Standard, powerful reagent for ester reduction. | [4][5] |
| NaBH₄ | Aromatic Methyl Esters | THF/Methanol, reflux | 70-92 | Milder alternative to LiAlH₄; effective for esters. | [14] |
| NaBH₄ / LiCl | Esters (general) | THF | Good | Activation of NaBH₄ with a Lewis acid enhances reactivity. | [2][15] |
| NaBH₄ / CaCl₂ | Esters (general) | THF/Alcohol | Good | Another method to activate NaBH₄ for ester reduction. | [3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Isoquinoline-3-carboxylate
This protocol is adapted from a one-pot synthesis method.[1]
-
To a solution of phthalaldehyde (1 equivalent) in dry ethanol, add ethyl glycinate (1 equivalent).
-
Heat the mixture to reflux with vigorous stirring for 3 days. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to afford ethyl isoquinoline-3-carboxylate.
Protocol 2: Reduction of Ethyl Isoquinoline-3-carboxylate to this compound
This protocol is a general procedure for the LiAlH₄ reduction of an ester.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve ethyl isoquinoline-3-carboxylate (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux for several hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise (1 mL for every 1 g of LiAlH₄ used). Follow this with the dropwise addition of a 15% aqueous sodium hydroxide solution (1 mL for every 1 g of LiAlH₄). Finally, add water again (3 mL for every 1 g of LiAlH₄).
-
Work-up: Stir the resulting mixture at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or THF.
-
Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Why can't ester reduction with lithium aluminum hydride (LAH, LiA... | Study Prep in Pearson+ [pearson.com]
- 8. echemi.com [echemi.com]
- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chemconnections.org [chemconnections.org]
- 14. researchgate.net [researchgate.net]
- 15. gaussling.wordpress.com [gaussling.wordpress.com]
Technical Support Center: Synthesis of Isoquinolin-3-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Isoquinolin-3-ylmethanol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-stage process: (1) Synthesis of an isoquinoline-3-substituted precursor, and (2) Reduction to the final alcohol.
Issue 1: Low Yield in the Synthesis of Isoquinoline-3-carboxylic Acid Precursor
Question: We are attempting to synthesize Isoquinoline-3-carboxylic acid via a Pomeranz-Fritsch-type reaction followed by oxidation, but the yield of the carboxylic acid is consistently low. What are the potential causes and solutions?
Answer:
Low yields in the formation of the isoquinoline core and subsequent functional group manipulation can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Cyclization: The Pomeranz-Fritsch reaction is sensitive to acid strength and temperature.
-
Solution: Optimize the acid catalyst. While sulfuric acid is common, other acids like trifluoroacetic acid or Eaton's reagent might improve yields. A stepwise approach, isolating the intermediate before cyclization, can also be beneficial.
-
-
Side Reactions: Over-sulfonation or polymerization of starting materials can occur under harsh acidic conditions.
-
Solution: Lower the reaction temperature and shorten the reaction time. Gradual addition of reagents can also minimize side product formation.
-
-
Inefficient Oxidation: The oxidation of a 3-substituted isoquinoline (e.g., 3-methylisoquinoline) to the carboxylic acid can be problematic.
-
Solution: Ensure the chosen oxidant (e.g., KMnO₄, SeO₂) is appropriate for the substrate. The pH and temperature of the reaction are critical. For instance, with KMnO₄, maintaining a basic pH is crucial until the reaction is complete, followed by acidic workup.
-
Issue 2: Incomplete Reduction of Isoquinoline-3-carboxylic Acid or its Ester
Question: We are experiencing incomplete reduction of our Isoquinoline-3-carboxylic acid ethyl ester to this compound using lithium aluminum hydride (LAH). How can we drive the reaction to completion?
Answer:
Incomplete reduction is a common issue, often related to reagent activity, reaction conditions, or the nature of the starting material.
-
Reagent Activity: LAH is highly reactive and susceptible to deactivation by moisture.
-
Solution: Use freshly opened or properly stored LAH. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Insufficient Reagent: The stoichiometry of the reducing agent is critical.
-
Solution: Increase the molar equivalents of LAH. For esters, at least 1.5-2.0 equivalents are typically required. A slight excess can help drive the reaction to completion. See the table below for a comparison of LAH equivalents.
-
-
Reaction Temperature and Time: Low temperatures can slow down the reaction rate, while insufficient time will lead to incomplete conversion.
-
Solution: While the initial addition of LAH is often done at 0°C to control the exothermic reaction, allowing the reaction to warm to room temperature or even gentle heating (refluxing in THF) can be necessary for full conversion. Monitor the reaction by TLC to determine the optimal reaction time.
-
Issue 3: Formation of Over-reduced or Side Products
Question: During the reduction of the isoquinoline ring, we are observing the formation of tetrahydroisoquinoline-related byproducts, leading to a complex product mixture. How can we prevent this?
Answer:
The isoquinoline ring itself can be susceptible to reduction, especially with powerful reducing agents like LAH under harsh conditions.
-
Choice of Reducing Agent: LAH is a very strong reducing agent.
-
Solution: Consider using a milder reducing agent that is more selective for the ester or carboxylic acid. For example, Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78°C) can often selectively reduce esters to aldehydes, and with careful control, can be used for reduction to the alcohol without affecting the aromatic ring. Another alternative is the use of borane complexes (e.g., BH₃·THF), which are generally less reactive towards aromatic systems than LAH.
-
-
Reaction Conditions: As mentioned, prolonged reaction times or high temperatures can promote over-reduction.
-
Solution: Carefully monitor the reaction's progress using TLC. Once the starting material is consumed, quench the reaction promptly. Avoid excessive heating.
-
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route to prepare this compound?
A1: A widely applicable route involves the synthesis of Isoquinoline-3-carboxylic acid or its corresponding ester, followed by reduction. The carboxylic acid can be prepared through various isoquinoline synthesis methods, such as the Pomeranz-Fritsch reaction, followed by functional group manipulations. The subsequent reduction of the ester or acid to the alcohol is typically achieved with a hydride-based reducing agent.
Q2: Which solvent is most suitable for the LAH reduction step?
A2: Anhydrous ethereal solvents are required for LAH reductions. Tetrahydrofuran (THF) is often the solvent of choice due to its good solvating properties for both the substrate and the LAH, and its suitable boiling point for refluxing if necessary. Anhydrous diethyl ether is also commonly used.
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent the product from streaking on the silica, is a good starting point. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for further purification if the product is a solid.
Q4: Are there any safety precautions I should be aware of when working with LAH?
A4: Absolutely. Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All reactions involving LAH must be conducted in oven-dried glassware under an inert atmosphere. Personal protective equipment, including a lab coat, safety glasses, and gloves, is mandatory. The quenching of LAH reactions must be done carefully and slowly at low temperatures.
Data Presentation
Table 1: Hypothetical Optimization of the Reduction of Ethyl Isoquinoline-3-carboxylate
| Entry | Reducing Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | LiAlH₄ | 1.1 | THF | 0 to RT | 2 | 65 |
| 2 | LiAlH₄ | 2.0 | THF | 0 to RT | 2 | 92 |
| 3 | LiAlH₄ | 2.0 | THF | 0 to RT | 6 | 94 (with 5% over-reduced byproduct) |
| 4 | DIBAL-H | 2.5 | Toluene | -78 | 3 | 85 |
| 5 | BH₃·THF | 2.0 | THF | 0 to Reflux | 4 | 88 |
Note: This data is illustrative and intended to guide optimization.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Isoquinoline-3-carboxylate (Hypothetical)
-
To a solution of Isoquinoline-3-carboxylic acid (1.0 eq) in absolute ethanol (20 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 2: Reduction of Ethyl Isoquinoline-3-carboxylate to this compound
-
To a flame-dried, three-necked flask under an argon atmosphere, add a solution of Ethyl Isoquinoline-3-carboxylate (1.0 eq) in anhydrous THF (15 mL/g of ester).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of LiAlH₄ in THF (2.0 eq) dropwise, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and quench it by the sequential, slow, and careful addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH used in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the solid through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the reduction step.
Technical Support Center: Isoquinolin-3-ylmethanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoquinolin-3-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent synthetic strategies for this compound are:
-
Oxidation and Subsequent Reduction: This two-step process involves the oxidation of 3-methylisoquinoline to isoquinoline-3-carbaldehyde, followed by the reduction of the aldehyde to the corresponding primary alcohol.
-
Reduction of a Carboxylic Acid Derivative: This route typically involves the reduction of an isoquinoline-3-carboxylic acid ester, such as ethyl isoquinoline-3-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: What are the typical impurities I might encounter in my final product?
A2: Impurities are often process-related and depend on the synthetic route chosen. Common impurities include unreacted starting materials, byproducts from side reactions, and degradation products.[1] For this compound synthesis, these can include:
- From Route 1: Isoquinoline-3-carbaldehyde (unreacted starting material), isoquinoline-3-carboxylic acid, and isoquinoline-3-carboxylic acid N-oxide (from over-oxidation of the aldehyde).
- From Route 2: Unreacted isoquinoline-3-carboxylic acid ester.
- General Impurities: Residual solvents from the reaction or purification steps, and moisture.[1]
Q3: How can I purify my crude this compound?
A3: Purification of this compound is typically achieved through standard laboratory techniques such as:
- Column Chromatography: This is a highly effective method for separating the desired product from non-polar and some polar impurities.[2][3]
- Crystallization: If a suitable solvent system is found, crystallization can be an excellent method for obtaining highly pure product.[4]
- Distillation: For larger scale purifications, fractional distillation under reduced pressure can be employed, although this is less common for this specific compound on a lab scale.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | For Aldehyde Reduction (Route 1): Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (isoquinoline-3-carbaldehyde) is still present, consider adding more reducing agent (e.g., NaBH₄) or extending the reaction time. For Ester Reduction (Route 2): Ensure the LiAlH₄ is fresh and the reaction is performed under strictly anhydrous conditions. The presence of water will quench the reducing agent. |
| Side Product Formation | For Oxidation Step (Route 1): Over-oxidation of 3-methylisoquinoline can lead to the formation of isoquinoline-3-carboxylic acid. Optimize the amount of oxidizing agent and reaction time to favor aldehyde formation. |
| Product Loss During Work-up | The work-up procedure after LiAlH₄ reduction is critical. Ensure the quenching process is done carefully at low temperatures to avoid degradation. The resulting aluminum salts can sometimes trap the product; thorough extraction is necessary. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting & Prevention |
| Isoquinoline-3-carbaldehyde | Incomplete reduction of the aldehyde (Route 1). | Increase the molar excess of the reducing agent (e.g., NaBH₄) and/or the reaction time. Ensure the reducing agent is of good quality. |
| Isoquinoline-3-carboxylic acid ester | Incomplete reduction of the ester (Route 2). | Use a sufficient excess of LiAlH₄ and ensure anhydrous reaction conditions. Longer reaction times or gentle heating may be required. |
| Isoquinoline-3-carboxylic acid | Over-oxidation of 3-methylisoquinoline in the first step of Route 1. | Carefully control the stoichiometry of the oxidizing agent and the reaction temperature and time. |
| Residual Solvents | Inadequate removal of solvents after reaction or purification. | Ensure the product is thoroughly dried under vacuum after purification. For high-boiling point solvents, consider a solvent swap or azeotropic removal if possible. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Isoquinoline-3-carbaldehyde
This protocol is a representative procedure based on the reduction of an aldehyde to a primary alcohol using sodium borohydride.
Materials:
-
Isoquinoline-3-carbaldehyde
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Distilled water
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve isoquinoline-3-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of distilled water at 0 °C.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Add saturated aqueous sodium bicarbonate solution to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of this compound via Reduction of an Isoquinoline-3-carboxylic Acid Ester
This protocol is a representative procedure for the reduction of an ester to a primary alcohol using lithium aluminum hydride.
Materials:
-
Ethyl isoquinoline-3-carboxylate (or other suitable ester)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Lithium aluminum hydride (LiAlH₄)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF or Et₂O under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the ethyl isoquinoline-3-carboxylate (1.0 eq) in anhydrous THF or Et₂O and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of saturated aqueous sodium sulfate solution.
-
Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.
-
Add anhydrous Na₂SO₄ to the mixture and stir for another 15 minutes.
-
Filter the solid precipitate and wash it thoroughly with THF or Et₂O.
-
Combine the filtrate and the washings and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Common Reactants, Products, and Side Products
| Compound | Structure | Molar Mass ( g/mol ) | Role |
| 3-Methylisoquinoline | 143.18 | Starting Material (Route 1) | |
| Isoquinoline-3-carbaldehyde | 157.16 | Intermediate (Route 1) / Impurity | |
| Isoquinoline-3-carboxylic acid | 173.16 | Side Product (Route 1) | |
| Ethyl isoquinoline-3-carboxylate | 201.21 | Starting Material (Route 2) / Impurity | |
| This compound | 159.18 | Product |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Isoquinolin-3-ylmethanol Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Isoquinolin-3-ylmethanol derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of this compound derivatives, from the initial cyclization to the final reduction and purification steps.
| Problem | Potential Cause | Suggested Solution |
| Low to no yield in Bischler-Napieralski or Pomeranz-Fritsch cyclization | Deactivated aromatic ring due to electron-withdrawing substituents. | These reactions are electrophilic aromatic substitutions and are most effective with electron-donating groups on the benzene ring.[1][2] Consider using alternative synthetic routes for strongly deactivated systems. |
| Insufficiently potent dehydrating agent for the Bischler-Napieralski reaction. | For less reactive substrates, stronger dehydrating agents may be required. While phosphorus oxychloride (POCl₃) is common, a combination of POCl₃ and phosphorus pentoxide (P₂O₅) can be more effective.[3] Milder conditions can be achieved with triflic anhydride (Tf₂O) and a base like 2-chloropyridine.[4] | |
| Harsh reaction conditions in the Pomeranz-Fritsch reaction. | The classical use of concentrated sulfuric acid can lead to low yields.[5][6] Milder Lewis acids such as trifluoroacetic anhydride or lanthanide triflates can be used.[5] | |
| Formation of styrene-like byproducts in the Bischler-Napieralski reaction | Retro-Ritter reaction is occurring as a side reaction. | This is a common side reaction, especially at elevated temperatures.[1][7] Lowering the reaction temperature and using a nitrile as a solvent can help minimize this pathway.[4] |
| Slow or incomplete reduction of the isoquinoline-3-carboxylic acid ester | Sodium borohydride (NaBH₄) alone is a relatively weak reducing agent for esters. | While NaBH₄ is effective for aldehydes and ketones, its reactivity towards esters is limited.[8][9] The reduction can be enhanced by using NaBH₄ in combination with a Lewis acid like CaCl₂ or by performing the reaction in a THF/methanol solvent system at reflux.[10][11][12] |
| Steric hindrance around the ester group. | Increase the reaction time and/or temperature. If the reaction still does not proceed, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) may be necessary, though with caution due to its higher reactivity. | |
| Difficulty in purifying the final this compound product | The product is polar and may interact strongly with silica gel, leading to tailing and poor separation. | The basic nitrogen of the isoquinoline ring can interact with acidic silanol groups on silica gel.[13][14] To improve peak shape and separation, consider deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent.[14] |
| The product is unstable on silica gel. | If the compound is sensitive to the acidic nature of silica gel, consider using a different stationary phase like neutral or basic alumina.[14] Running the column quickly and at lower temperatures can also minimize degradation.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing between the Bischler-Napieralski and Pomeranz-Fritsch reactions for the synthesis of the isoquinoline core?
A1: The choice of reaction depends on the available starting materials and the desired substitution pattern. The Bischler-Napieralski reaction starts from a β-arylethylamide and typically yields a 3,4-dihydroisoquinoline, which then needs to be oxidized.[1] It is particularly effective for electron-rich aromatic systems.[4] The Pomeranz-Fritsch reaction utilizes a benzaldehyde and an aminoacetaldehyde acetal, directly yielding the aromatic isoquinoline.[5] Modifications to the Pomeranz-Fritsch reaction, such as the Schlittler-Müller modification, allow for the synthesis of C1-substituted isoquinolines.[6]
Q2: My Bischler-Napieralski reaction is not working. What are the first things I should check?
A2: First, ensure that all your reagents and solvents are anhydrous, as the reaction is sensitive to moisture. Second, verify the electronic nature of your aromatic ring; electron-withdrawing groups will significantly hinder the reaction.[1] Finally, consider the strength of your dehydrating agent. For less reactive substrates, POCl₃ alone may be insufficient, and the addition of P₂O₅ or switching to a more modern reagent system like Tf₂O/2-chloropyridine might be necessary.[1][4]
Q3: How can I introduce the hydroxymethyl group at the C3 position of the isoquinoline ring?
A3: A common strategy is to first synthesize an isoquinoline with a precursor functional group at the C3 position, such as a cyano or a carboxyl group. For example, you can synthesize isoquinoline-3-carboxylic acid, convert it to its corresponding ester (e.g., methyl or ethyl ester), and then reduce the ester to the primary alcohol using a suitable reducing agent like sodium borohydride in a mixed solvent system or with an activating agent.[10][11]
Q4: I am observing significant peak tailing during the column chromatography purification of my this compound derivative. What can I do to improve the separation?
A4: Peak tailing for basic compounds like isoquinolines on silica gel is a common issue due to the interaction with acidic silanol groups.[13][14] Adding a small percentage (0.5-2%) of a tertiary amine like triethylamine to your eluent system can mask these active sites and significantly improve the peak shape.[14]
Q5: Can I use Sodium Borohydride to directly reduce isoquinoline-3-carboxylic acid to this compound?
A5: Direct reduction of carboxylic acids with sodium borohydride is generally very slow and inefficient.[8] It is much more effective to first convert the carboxylic acid to an ester, which is more readily reduced by NaBH₄, especially under activated conditions (e.g., with a co-solvent like methanol or in the presence of a Lewis acid).[10][11]
Experimental Protocols
Protocol 1: Synthesis of the Isoquinoline Core via Bischler-Napieralski Reaction
This protocol is a general procedure for the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline.
Materials:
-
β-arylethylamide (1.0 equiv)
-
Anhydrous toluene or acetonitrile
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 equiv)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide.
-
Add anhydrous toluene or acetonitrile to dissolve the starting material.
-
Cool the flask in an ice bath and add phosphorus oxychloride dropwise.
-
After the addition is complete, heat the mixture to reflux (typically 80-110 °C) for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 3,4-dihydroisoquinoline can be oxidized to the corresponding isoquinoline using various methods, such as heating with Pd/C in a suitable solvent.
Protocol 2: Reduction of Methyl Isoquinoline-3-carboxylate to this compound
This protocol describes the reduction of an isoquinoline-3-carboxylic acid methyl ester to the corresponding alcohol.
Materials:
-
Methyl isoquinoline-3-carboxylate (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
Sodium borohydride (NaBH₄) (typically 3-5 equiv)
-
2N HCl
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the methyl isoquinoline-3-carboxylate in anhydrous THF.
-
Add sodium borohydride powder to the stirred solution.
-
Heat the suspension to a gentle reflux (around 65 °C).
-
Slowly add anhydrous methanol dropwise to the refluxing mixture. The reaction is often exothermic, so control the addition rate to maintain a gentle reflux.
-
Continue to reflux for 2-5 hours, monitoring the reaction by TLC.[11]
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 2N HCl until the bubbling ceases.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound. The product can then be purified by column chromatography on silica gel (with 0.5-1% triethylamine in the eluent) or by crystallization.
Data Presentation
Table 1: Optimization of Bischler-Napieralski Reaction Conditions
| Substrate (β-arylethylamide) | Dehydrating Agent (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(3,4-dimethoxyphenethyl)acetamide | POCl₃ (3.0) | Acetonitrile | Reflux | 3 | ~85 | General Protocol |
| N-(3-methoxyphenethyl)acetamide | POCl₃ (2.5) | Toluene | Reflux | 4 | ~75 | General Protocol |
| N-(phenethyl)acetamide (deactivated) | P₂O₅/POCl₃ | Xylene | Reflux | 6 | ~40 | [1] |
| Electron-rich phenethylamide | Tf₂O (1.25) / 2-chloropyridine (2.0) | DCM | -20 to 0 | 1 | >90 | [1] |
Table 2: Comparison of Reducing Agents for Isoquinoline-3-carboxylate
| Substrate | Reducing Agent (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Methyl isoquinoline-3-carboxylate | NaBH₄ (3.0) | THF/MeOH | Reflux | 4 | 70-92 | General procedure for aromatic esters.[11] |
| Ethyl isoquinoline-3-carboxylate | NaBH₄ (3.0) / CaCl₂ (1.5) | THF/Ethanol | RT to 60 | 3-6 | ~80 | Enhanced reactivity with Lewis acid.[12] |
| Methyl isoquinoline-3-carboxylate | LiAlH₄ (1.5) | THF | 0 to RT | 1 | >90 | Highly efficient but less selective. Requires careful handling. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Caption: Key steps in the Pomeranz-Fritsch synthesis of isoquinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicreactions.org [organicreactions.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Isoquinolin-3-ylmethanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of isoquinolin-3-ylmethanol, with a specific focus on addressing the undesired formation of its N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is the reduction of isoquinoline-3-carbaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄). This reaction is typically performed in an alcoholic solvent like methanol or ethanol and offers good chemoselectivity for the aldehyde functional group.
Q2: What is this compound N-oxide, and why does it form?
This compound N-oxide is a byproduct where the nitrogen atom of the isoquinoline ring has been oxidized. This can occur if an oxidizing agent is present during the synthesis or workup. The nitrogen lone pair in isoquinoline is susceptible to oxidation, similar to other N-heterocycles.[1]
Q3: How can I detect the presence of the N-oxide byproduct in my reaction mixture?
The presence of the N-oxide can be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The N-oxide is typically more polar than the parent this compound and will have a lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protons on the carbon atoms adjacent to the N-oxide will be shifted downfield compared to the parent compound due to the deshielding effect of the N-O bond. In ¹³C NMR, similar downfield shifts for the carbons nearest to the nitrogen are observed.
-
Mass Spectrometry (MS): The N-oxide will have a molecular weight that is 16 units (due to the additional oxygen atom) higher than that of this compound.
Q4: Can the N-oxide byproduct be converted back to the desired this compound?
Yes, the N-oxide can be selectively reduced back to the parent isoquinoline without affecting the methanol group using specific reducing agents. A common and effective reagent for this transformation is titanium(III) chloride (TiCl₃).[2]
Troubleshooting Guide: this compound N-oxide Formation
This guide addresses common issues related to the formation of this compound N-oxide during the reduction of isoquinoline-3-carbaldehyde.
| Problem | Potential Cause | Recommended Solution |
| Significant amount of N-oxide observed by TLC/NMR after reduction. | Presence of oxidizing impurities in reagents or solvents. | Use freshly distilled solvents and high-purity reagents. Consider degassing the solvent prior to use. |
| Accidental introduction of an oxidizing agent. | Review the experimental setup and procedure to eliminate any potential sources of oxidation. | |
| Reaction conditions are too harsh, leading to side reactions. | Perform the reduction at a lower temperature (e.g., 0 °C) and monitor the reaction closely to avoid prolonged reaction times. | |
| Difficulty in separating the N-oxide from the desired product by column chromatography. | The polarity difference between the two compounds is insufficient for good separation with the chosen solvent system. | Optimize the solvent system for column chromatography. A more polar eluent system may be required to effectively separate the highly polar N-oxide. Consider using a different stationary phase if necessary. |
| The desired alcohol is not formed, and only starting material and N-oxide are observed. | The reducing agent may have been quenched by acidic conditions or moisture before it could react with the aldehyde. | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Isoquinoline-3-carbaldehyde
This protocol describes a general procedure for the reduction of isoquinoline-3-carbaldehyde using sodium borohydride.
Materials:
-
Isoquinoline-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve isoquinoline-3-carbaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reactant Ratio (Aldehyde:NaBH₄) | 1 : 1.5 |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1 - 2 hours |
| Typical Yield | 85 - 95% |
Protocol 2: Intentional Synthesis of this compound N-oxide
This protocol can be used to synthesize the N-oxide for use as a reference compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (20 mL per gram of alcohol).
-
Add m-CPBA (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove excess m-CPBA and 3-chlorobenzoic acid.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Reactant Ratio (Alcohol:m-CPBA) | 1 : 1.2 |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Typical Reaction Time | 4 - 6 hours |
| Typical Yield | > 90% |
Protocol 3: Selective Reduction of this compound N-oxide
This protocol describes the removal of the N-oxide group to yield the desired alcohol.
Materials:
-
Crude mixture containing this compound N-oxide
-
Titanium(III) chloride (TiCl₃) solution (typically 10-15% in aqueous HCl)
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolve the crude mixture containing the N-oxide in methanol or THF.
-
Add the TiCl₃ solution (2-3 eq) dropwise to the stirred solution at room temperature. A color change is typically observed.
-
Stir the reaction for 30-60 minutes, monitoring the disappearance of the N-oxide by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
| Parameter | Value |
| Reactant Ratio (N-oxide:TiCl₃) | 1 : 2-3 |
| Solvent | Methanol or THF |
| Temperature | Room Temperature |
| Typical Reaction Time | 30 - 60 minutes |
| Typical Yield | > 95% |
Visualizations
Caption: Reaction pathways for the synthesis and troubleshooting of this compound.
Caption: A logical workflow for troubleshooting the formation of N-oxide byproduct.
References
Technical Support Center: Palladium Catalyst Removal in Isoquinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing residual palladium catalysts from isoquinoline synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium catalysts from organic reactions?
The most common methods for removing residual palladium include:
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd on carbon). Often, a pad of Celite is used to trap fine catalyst particles.[1][2]
-
Chromatography: Column chromatography is a standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[1]
-
Scavengers: These are agents that selectively bind to the palladium, allowing for its removal. They can be solid-supported (e.g., silica-based thiol or thiourea scavengers) for easy filtration or soluble chelating agents.[3][4]
-
Activated Carbon: Treatment with activated carbon can adsorb palladium species, which are then removed by filtration.[5][6]
-
Crystallization: In some cases, crystallization of the final product can leave palladium impurities behind in the mother liquor.[5][6]
Q2: Why is simple filtration not always effective in removing palladium?
Simple filtration is primarily effective for insoluble, heterogeneous palladium catalysts.[3] However, issues can arise due to:
-
Fine Catalyst Particles: The catalyst particles may be too fine to be captured by standard filter paper.
-
Soluble Palladium Species: Homogeneous catalysts or leaching of heterogeneous catalysts can lead to soluble palladium in the reaction mixture, which will pass through a filter.[3]
-
Colloidal Palladium: The formation of colloidal palladium particles can also make filtration difficult.[3]
Q3: What are palladium scavengers and how do I choose the right one?
Palladium scavengers are materials that contain functional groups with a high affinity for palladium, effectively "scavenging" it from the solution. The choice of scavenger depends on several factors:
-
Oxidation State of Palladium: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[3]
-
Solvent System: Ensure the scavenger is compatible with your reaction solvent. Some are designed for organic solvents, while others work in aqueous media.[3]
-
Nature of Your Product: The scavenger should not interact with or degrade your isoquinoline product.
It is often recommended to screen a small panel of scavengers to find the most effective one for your specific system.[3]
Q4: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
Regulatory bodies like the International Council for Harmonisation (ICH) have established limits for elemental impurities in drug products. For palladium, a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[7][8][9][10] For parenteral (injectable) routes, the limit is stricter at 1 ppm.[8]
Q5: How can I quantify the amount of residual palladium in my sample?
Standard methods for quantifying trace palladium levels include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique and is a common method for final quality control of APIs.[6][11]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used spectroscopic method.[11]
-
Atomic Absorption (AA) Spectroscopy: A well-established technique for metal analysis.[6]
-
X-ray Fluorescence (XRF): A non-destructive analytical method.[6][12]
Rapid screening methods using colorimetric or fluorimetric assays are also available for in-process monitoring.[6][11]
Troubleshooting Guide
Problem 1: Residual palladium detected after filtration through Celite.
-
Symptoms: Black particles or a grayish tint in the filtrate; analytical data shows palladium levels are still high.
-
Possible Causes & Solutions:
-
Fine Catalyst Particles: Use a finer porosity filter medium, such as a membrane filter (e.g., 0.45 µm PTFE), or increase the thickness of the Celite bed to 1-2 cm.[3] Pre-wetting the Celite pad with the solvent can also improve its efficacy.
-
Soluble Palladium Species: Filtration is ineffective for soluble palladium. Switch to a method like scavenger treatment or chromatography.[3] You can also try to induce precipitation of the soluble palladium by adding an anti-solvent before filtration.
-
Colloidal Palladium Formation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. Alternatively, treat the solution with activated carbon to adsorb the colloidal palladium before filtration.[3]
-
Problem 2: Low efficiency of palladium scavengers.
-
Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the palladium species (oxidation state) or the solvent system.[3] Test a small panel of different scavengers (e.g., thiol-based, thiourea-based) to identify the most effective one.
-
Insufficient Scavenger Loading or Reaction Time: Increase the amount of scavenger used (check manufacturer's recommendations) or extend the reaction time. Gentle heating, if compatible with your product, can sometimes improve scavenging efficiency.
-
Poor Mixing: Ensure adequate agitation to allow for efficient contact between the scavenger and the solution, especially with solid-supported scavengers.
-
Problem 3: Product loss during palladium removal.
-
Symptoms: Lower than expected yield of the purified isoquinoline.
-
Possible Causes & Solutions:
-
Adsorption onto Filter Aid or Scavenger: Your product may be adsorbing to the Celite or the scavenger. After filtration, wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.
-
Co-precipitation: If you are precipitating the palladium, your product might be co-precipitating with it. Adjust the precipitation conditions (e.g., solvent, temperature) to minimize this.
-
Degradation: The conditions used for palladium removal (e.g., heating with a scavenger) might be degrading your product. Perform stability checks on your isoquinoline under the chosen removal conditions.
-
Data Presentation
Table 1: Comparison of Palladium Removal Efficiencies for Different Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Efficiency (%) | Reference |
| Polystyrene-bound TMT | 1500-1600 | < 10 | > 99.4 | [13] |
| SiliaMetS Thiol | 2400 | ≤ 16 | > 99.3 | [4] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | > 99.3 | [4] |
| Activated Carbon (Darco) | 2400 | > 16 | < 99.3 | [4] |
| Carboxen® 564 | 1250 | 12 | 99.0 | [14] |
| MP-TMT | 330 | 7 | 97.9 | [15] |
TMT = 2,4,6-trimercapto-s-triazine
Experimental Protocols
Protocol 1: Palladium Removal using Celite Filtration
-
Preparation: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly.
-
Celite Bed: Add a 1-2 cm thick layer of Celite over the filter paper. Gently press down to create a compact and level bed.
-
Pre-wetting: Pre-wet the Celite pad with the solvent being used to dissolve your reaction mixture.
-
Dilution: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.
-
Filtration: Slowly pour the diluted reaction mixture onto the Celite bed. Apply gentle vacuum if necessary.
-
Washing: Wash the Celite pad with fresh solvent to ensure all the product is recovered.
-
Collection: Combine the filtrate and the washes, which contain your product, now free of heterogeneous palladium.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Scavenger Selection: Choose an appropriate solid-supported scavenger (e.g., SiliaMetS Thiol, QuadraPure™) based on the palladium's suspected oxidation state and the solvent system.[3][4]
-
Addition: Add the recommended amount of scavenger (typically specified by the manufacturer in weight percent or equivalents) to the reaction mixture containing the dissolved product.
-
Stirring: Stir the mixture at room temperature or with gentle heating (as recommended and if compatible with the product) for the specified amount of time (can range from 1 to 24 hours).
-
Filtration: Remove the solid-supported scavenger by filtration through a standard filter paper or a Büchner funnel.
-
Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Collection: Combine the filtrate and the washes to obtain the purified product solution.
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: Troubleshooting workflow for inefficient palladium scavenging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. biotage.com [biotage.com]
- 6. arborassays.com [arborassays.com]
- 7. usp.org [usp.org]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. database.ich.org [database.ich.org]
- 11. pharmtech.com [pharmtech.com]
- 12. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of Isoquinolin-3-ylmethanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the crystallization of isoquinolin-3-ylmethanol. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: I need to crystallize this compound. Which solvent should I start with?
A1: Selecting an appropriate solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on predictive calculations using the Hoftyzer-Van Krevelen group contribution method, we have estimated the Hansen Solubility Parameters (HSP) for this compound. By comparing these to the known HSP of common laboratory solvents, we can predict which solvents are most likely to be effective.
Our analysis suggests that solvents with moderate polarity, particularly those capable of hydrogen bonding, are good starting points. Protic solvents like certain alcohols, and some polar aprotic solvents, are predicted to be effective. Refer to Table 2 for a prioritized list of solvents to screen.
Q2: What is the predicted solubility of this compound in common solvents?
Table 1: Predicted Hansen Solubility Parameters for this compound
| Parameter | Description | Predicted Value (MPa½) |
| δD | Dispersion Component | 20.1 |
| δP | Polar Component | 8.5 |
| δH | Hydrogen Bonding Component | 11.2 |
Table 2: Predicted Suitability of Common Solvents for this compound Crystallization
| Solvent | Hansen Distance (Ra) | Predicted Suitability |
| N-Methyl-2-pyrrolidone (NMP) | 4.9 | Good |
| Dimethylformamide (DMF) | 5.8 | Good |
| Pyridine | 6.2 | Good |
| 1,4-Dioxane | 7.1 | Good |
| Acetone | 7.9 | Moderate |
| Tetrahydrofuran (THF) | 8.1 | Moderate |
| Ethyl Acetate | 8.8 | Moderate |
| Isopropanol | 10.5 | Moderate-Poor |
| Ethanol | 11.5 | Poor |
| Methanol | 12.8 | Poor |
| Toluene | 13.1 | Poor |
| Acetonitrile | 13.5 | Poor |
| Dichloromethane | 14.1 | Poor |
| Water | 24.8 | Very Poor (Potential Anti-solvent) |
| n-Hexane | 25.1 | Very Poor (Potential Anti-solvent) |
Q3: Can I use a solvent mixture for crystallization?
A3: Yes, using a solvent mixture (a solvent/anti-solvent system) is a very effective technique, especially if you cannot find a single solvent that provides the ideal solubility profile. A common approach is to dissolve your compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy (the point of saturation). Then, allow the solution to cool slowly. Based on our predictions, a good starting point would be to dissolve this compound in a small amount of a "good" solvent like DMF or NMP and then add a "poor" solvent like water or n-hexane as the anti-solvent.
Troubleshooting Guide
Issue 1: No crystals are forming after cooling.
-
Possible Cause: The solution is not supersaturated. This could be because too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for further crystal formation.
-
-
Increase Concentration:
-
Evaporation: Gently heat the solution to evaporate a small amount of the solvent, then allow it to cool again.
-
Anti-solvent Addition: If you are using a single solvent, you can try slowly adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently turbid, then warm the solution slightly until it becomes clear again and allow it to cool slowly.
-
-
Issue 2: The compound oils out instead of crystallizing.
-
Possible Cause: The compound's solubility is too high at the temperature of crystallization, or the solution is too concentrated, causing it to come out of solution as a liquid phase (an oil) rather than a solid crystal lattice. This is more common when using a solvent that is too "good."
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly. Allow it to cool more slowly.
-
Change Solvent System: Consider using a less effective solvent or a solvent mixture. A solvent in which the compound has slightly lower solubility may promote crystallization over oiling out.
-
Slower Cooling: Allow the solution to cool to room temperature very slowly, and then transfer it to a refrigerator or ice bath.
-
Issue 3: The crystal yield is very low.
-
Possible Cause: The compound has significant solubility in the solvent even at low temperatures, or not enough time was allowed for complete crystallization.
-
Troubleshooting Steps:
-
Maximize Precipitation: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature (e.g., in an ice bath or freezer) to maximize the amount of compound that comes out of solution.
-
Minimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the compound.
-
Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
This protocol outlines a systematic approach to identifying a suitable solvent for the crystallization of this compound.
-
Preparation: Place approximately 10-20 mg of this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent from the "good" and "moderate" categories in Table 2, drop by drop, vortexing after each addition. Add up to 1 mL of solvent. Observe the solubility at room temperature. A good solvent for crystallization should show poor solubility at this stage.
-
Heating: For the solvents in which the compound was not fully soluble at room temperature, gently heat the test tubes in a water or sand bath while stirring. Continue to add the same solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the hot, saturated solutions to cool slowly to room temperature. Then, place them in an ice bath for at least 30 minutes.
-
Observation: Observe the formation of crystals. Note the quantity and quality of the crystals formed in each solvent. The best single solvent will be one that dissolves the compound at a high temperature but yields a large amount of well-formed crystals upon cooling.
Protocol 2: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Continue adding the solvent until the compound just dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Preventing racemization in chiral isoquinoline synthesis
Welcome to the Technical Support Center for Chiral Isoquinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to troubleshoot common issues encountered during the synthesis of chiral isoquinolines.
Troubleshooting Guide
This guide addresses specific issues that can lead to a loss of stereochemical integrity during the synthesis of chiral isoquinolines.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee%) in the final product. | Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for racemization, especially in the presence of acidic or basic reagents. | - Temperature Control: Lower the reaction temperature. For many asymmetric reactions, operating at 0 °C, -20 °C, or even -78 °C can significantly improve enantioselectivity. - Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause racemization. |
| Inappropriate Reagents or Catalysts: The choice of acid, base, or catalyst can dramatically impact the stereochemical outcome. Strong acids or bases are common culprits in promoting racemization. | - Use Mild Acids/Bases: For reactions requiring acid or base catalysis, screen milder alternatives. For example, in the Pictet-Spengler reaction, Brønsted acids like TFA are often used, but Lewis acids can sometimes offer better stereocontrol. - Chiral Catalysts: Employ a suitable chiral catalyst (e.g., a chiral phosphoric acid for the Pictet-Spengler reaction or a Rh/Ru complex for asymmetric hydrogenation) to favor the formation of one enantiomer. | |
| Racemization During Workup or Purification: The chiral product may be stable under the reaction conditions but racemize during aqueous workup with strong acids or bases, or during purification on silica gel. | - Buffered Workup: Use buffered aqueous solutions (e.g., saturated ammonium chloride) for quenching and extraction to avoid exposing the product to harsh pH. - Neutral Purification: If silica gel chromatography is suspected to cause racemization, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. | |
| Inconsistent enantioselectivity between batches. | Variable Reagent or Solvent Quality: Trace impurities, such as water or acidic/basic residues in solvents or reagents, can interfere with the chiral catalyst or promote side reactions that lead to racemization. | - Use High-Purity Materials: Always use freshly distilled or anhydrous solvents and high-purity reagents. - Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of moisture and oxygen. |
| Incorrect Stoichiometry: The ratio of substrate to catalyst or other reagents can be critical for achieving high enantioselectivity. | - Optimize Catalyst Loading: Perform a catalyst loading study to find the optimal concentration. Too little catalyst may result in a slow reaction with a competing non-selective background reaction, while too much can sometimes lead to undesired side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral isoquinolines?
A1: Racemization is the process by which an enantiomerically pure or enriched sample is converted into a racemic mixture (a 1:1 mixture of both enantiomers). In the context of drug development, this is a significant issue because often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Therefore, maintaining the stereochemical integrity of chiral isoquinolines is crucial for their efficacy and safety.
Q2: Which steps in common synthetic routes to chiral isoquinolines are most susceptible to racemization?
A2: Several steps can be prone to racemization:
-
Pictet-Spengler Reaction: The iminium ion intermediate can be susceptible to racemization, especially under harsh acidic conditions and at elevated temperatures.[1][2] The reversibility of the reaction at higher temperatures can also lead to racemization.[1][2]
-
Bischler-Napieralski Reaction: This reaction typically requires strong dehydrating agents and high temperatures, which can promote racemization.[3][4] The nitrilium ion intermediate is a key species where stereochemical information can be lost.[4][5]
-
Asymmetric Hydrogenation: While often highly enantioselective, racemization can occur if the product is not handled carefully during workup and purification, particularly if it is exposed to acidic or basic conditions.
Q3: How do chiral auxiliaries help in preventing racemization?
A3: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[6] It creates a diastereomeric intermediate, and the steric and electronic properties of the auxiliary favor the formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.[6]
Q4: Can the choice of solvent influence the enantioselectivity of a reaction?
A4: Yes, the solvent can have a profound effect on enantioselectivity. Solvents can influence the stability of the transition states leading to the two enantiomers. Aprotic and non-polar solvents are often preferred in asymmetric catalysis as they are less likely to interfere with the catalyst-substrate interactions. It is always recommended to screen a range of solvents to find the optimal conditions for a specific reaction.
Q5: How can I accurately determine the enantiomeric excess (ee%) of my product?
A5: The most common and reliable method for determining the enantiomeric excess is through chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques use a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for the quantification of their relative amounts.
Data Presentation
Table 1: Influence of Catalyst and Solvent on Enantiomeric Excess in Asymmetric Hydrogenation of a 1-Aryl Dihydroisoquinoline
| Entry | Catalyst | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | (R,R)-Furan-catalyst | FA/TEA | 28 | 93 | 90 |
| 2 | (R,R)-Furan-catalyst | DCM | 28 | >98 | 90 |
| 3 | (R,R)-Furan-catalyst | MeCN | 28 | >98 | 90 |
| 4 | (R,R)-Thiophene-catalyst | FA/TEA | 28 | 86 | 91 |
| 5 | (R,R)-Ester-catalyst | FA/TEA | 28 | 77 | 49 |
Data adapted from a study on the asymmetric transfer hydrogenation of 1-aryl dihydroisoquinolines.[7] FA/TEA = Formic Acid/Triethylamine.
Table 2: Effect of Reaction Conditions on the Asymmetric Pictet-Spengler Reaction
| Entry | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Chiral Thiourea | - | Toluene | RT | 85 | 82 |
| 2 | Chiral Thiourea | Acetic Acid | Toluene | RT | 92 | 88 |
| 3 | Chiral Thiourea | - | DCM | RT | 78 | 75 |
| 4 | Chiral Thiourea | - | Toluene | 0 | 82 | 91 |
| 5 | Chiral Phosphoric Acid | - | Toluene | RT | 95 | 94 |
This table represents typical trends observed in asymmetric Pictet-Spengler reactions.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Pictet-Spengler Reaction
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral catalyst (e.g., a chiral phosphoric acid or thiourea, 5-10 mol%).
-
Addition of Reactants: Add the β-arylethylamine (1.0 equivalent) and the aldehyde (1.2 equivalents) dissolved in an anhydrous solvent (e.g., toluene or dichloromethane).
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral tetrahydroisoquinoline.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Dihydroisoquinoline
-
Catalyst Preparation: In a glovebox, to a vial, add the chiral ligand and the metal precursor (e.g., [Rh(COD)Cl]₂ or [Ru(p-cymene)Cl₂]₂) in an anhydrous, degassed solvent (e.g., DCM or toluene). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve the dihydroisoquinoline substrate in the same solvent.
-
Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the catalyst solution via syringe. Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture at the specified temperature for the required time.
-
Workup: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the residue by column chromatography and determine the enantiomeric excess by chiral HPLC.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. name-reaction.com [name-reaction.com]
- 6. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Isoquinolin-3-ylmethanol Analogs
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the purification of isoquinolin-3-ylmethanol and its analogs. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound analogs?
A1: Impurities are typically related to the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.
-
By-products from Synthesis: These can arise from incomplete reactions or side reactions. For example, if the 3-methanol group is formed by reducing a corresponding ester or carboxylic acid, the unreduced starting material is a likely impurity. Synthesis methods like the Bischler-Napieralski or Pictet-Spengler reactions can also yield partially cyclized or oxidized/reduced intermediates.[1][2]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts (e.g., Palladium) used in the synthesis steps.[1]
-
Degradation Products: Isoquinolines can be susceptible to oxidation upon prolonged exposure to air, which may result in colored impurities.[1]
Q2: My this compound analog is a polar compound. What is a good starting point for column chromatography?
A2: Given the polarity from the hydroxyl group and the basic nitrogen, silica gel chromatography is a common and effective method. A good starting point for the mobile phase is a gradient system. For example, a gradient of 0-25% methanol in ethyl acetate has been used effectively for purifying related tricyclic isoquinoline derivatives.[3] Due to the basic nature of the isoquinoline nitrogen, peak tailing on acidic silica gel can be a problem. To mitigate this, consider adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system.
Q3: Which solvents are best for recrystallizing my this compound analog?
A3: The ideal recrystallization solvent will dissolve your compound when hot but not when cold.[4][5] For polar, alcohol-containing compounds like this compound analogs, common choices include:
-
Single Solvents: Ethanol, methanol, or isopropanol. Water can also be effective for sufficiently polar analogs.[6]
-
Mixed Solvent Systems: These are often more effective. Good pairs to screen include ethyl acetate/hexanes, acetone/hexanes, ethanol/water, and methanol/diethyl ether.[6][7] The general procedure is to dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (the anti-solvent) until the solution becomes cloudy.[8]
Q4: How can I handle the basicity of the isoquinoline nitrogen during purification?
A4: The basic nitrogen can be both a challenge and an opportunity.
-
Chromatography: As mentioned, peak tailing on silica can be suppressed by adding a basic modifier to the eluent.
-
Extraction: You can use acid-base extraction to separate your basic product from non-basic impurities. Dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic compound will move into the aqueous layer as a hydrochloride salt. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to regenerate the free base, which can then be extracted back into an organic solvent.[6]
-
Crystallization: In some cases, crystallizing the compound as a salt (e.g., hydrochloride or sulfate salt) can be an effective purification strategy, as salts often form well-defined crystals.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound analogs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" during recrystallization instead of forming crystals. | 1. The compound is precipitating too quickly from a supersaturated solution.2. The presence of impurities is inhibiting crystal lattice formation.3. The chosen solvent is a poor choice (e.g., the compound is too soluble even at low temperatures, or the boiling point is too high, causing it to melt).[8] | 1. Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[4]2. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.3. Add a seed crystal of the pure compound if available.4. Re-dissolve the oil in a small amount of the "good" solvent and add more of the "poor" solvent before attempting to cool again.5. Consider further purification by column chromatography to remove impurities before attempting recrystallization again. |
| Product is sticking to the silica gel column or showing severe tailing. | 1. The isoquinoline nitrogen is interacting strongly with acidic silanol groups on the silica surface.2. The eluent is not polar enough to effectively move the compound down the column. | 1. Add a basic modifier such as triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase to neutralize the acidic sites on the silica gel.2. Increase the polarity of the mobile phase. For instance, if using an ethyl acetate/hexane system, increase the proportion of ethyl acetate or switch to a more polar system like methanol/dichloromethane. |
| Multiple compounds co-elute during column chromatography. | 1. The polarity of the impurities is very similar to the polarity of the desired product.2. The column is overloaded with crude material.3. The mobile phase system does not provide adequate separation. | 1. Use a shallower gradient during elution to improve separation between closely eluting spots.2. Try a different solvent system. Changing the solvents (e.g., from ethyl acetate/hexane to methanol/dichloromethane) can alter the selectivity of the separation.3. Ensure the amount of crude material loaded is no more than 5-10% of the mass of the silica gel.4. Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column.[9] |
| Final product has low purity by NMR/LC-MS analysis. | 1. Recrystallization was incomplete or trapped impurities within the crystal lattice.2. A persistent impurity was not removed by the chosen purification method. | 1. Perform a second recrystallization, ensuring slow crystal growth.2. If an impurity is identified, devise a strategy to remove it. For example, if it is a non-basic impurity, perform an acid-base extraction. If it is an unreduced ester, it will be less polar and may be separable with a carefully chosen chromatography system. |
| Low recovery of the compound after purification. | 1. Significant material was lost during transfers between flasks.2. The compound has some solubility in the cold recrystallization solvent.3. The compound did not fully elute from the chromatography column. | 1. Ensure all vessels are rinsed with the appropriate solvent to recover all material.2. For recrystallization, minimize the amount of hot solvent used to dissolve the compound. After filtering, wash the collected crystals with a minimal amount of ice-cold solvent.3. After a chromatography run, flush the column with a very polar solvent (e.g., 10-20% methanol in DCM) to check if any product remained on the stationary phase. |
Data Presentation
Table 1: Common Solvents for Recrystallization Screening
The following table provides a starting point for selecting a suitable recrystallization solvent or solvent pair. The ideal solvent should render the compound soluble when hot and insoluble when cold.
| Solvent / Solvent Pair | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Suitable for highly polar analogs. |
| Ethanol | 78 | High | A very common and effective solvent for polar compounds. |
| Methanol | 65 | High | Similar to ethanol but more volatile.[4] |
| Isopropanol (IPA) | 82 | Medium-High | Good general-purpose solvent. |
| Ethyl Acetate (EtOAc) | 77 | Medium | Often used in a pair with a non-polar solvent.[6] |
| Acetone | 56 | Medium | A strong solvent, but its low boiling point can be a drawback.[4] |
| Dichloromethane (DCM) | 40 | Medium | Often used as the "good" solvent in a pair; low boiling point. |
| Hexanes / Heptane | ~69 / ~98 | Low | Common "poor" or "anti-solvents" to be paired with more polar ones.[7] |
| Common Pairs | |||
| Ethanol / Water | - | Tunable | Excellent for many polar organic molecules. |
| Ethyl Acetate / Hexanes | - | Tunable | A workhorse system for compounds of intermediate polarity.[6] |
| DCM / Hexanes | - | Tunable | Good for less polar analogs. |
Table 2: Example Gradient for Silica Gel Flash Chromatography
This table outlines a generic gradient suitable for purifying moderately polar compounds like this compound analogs. This should be optimized based on TLC analysis.
| Step | Solvent A | Solvent B | %B | Column Volumes |
| Setup | Hexane / Ethyl Acetate (9:1) | Methanol | - | - |
| Equilibration | 100% (EtOAc) | 0% | 0% | 2 |
| Loading | 100% (EtOAc) | 0% | 0% | 1 |
| Elution | 100% -> 75% (EtOAc) | 0% -> 25% | 0 -> 25% | 10-15 |
| Flush | 50% (EtOAc) | 50% | 50% | 2 |
| Note: Adding 0.5-1% triethylamine to the mobile phase throughout the run is recommended to prevent peak tailing. |
Experimental Protocols
Protocol 1: Screening for an Optimal Recrystallization Solvent System
-
Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.
-
Single Solvent Screening: To each tube, add a different single solvent (e.g., ethanol, water, ethyl acetate) dropwise at room temperature until the total volume is ~0.5 mL. Observe the solubility. If the compound dissolves at room temperature, the solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed pair.
-
Heating: If the compound is insoluble at room temperature, heat the test tube in a sand bath or water bath to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observation: A good solvent is one in which the compound dissolves when hot and forms abundant crystals upon cooling.
-
Mixed Solvent Screening: If no single solvent is ideal, take a tube where the compound was very soluble (a "good" solvent, e.g., DCM or acetone). Add a "poor" anti-solvent (e.g., hexanes) dropwise at room temperature until the solution turns cloudy (persistent turbidity). Gently warm the mixture until it becomes clear again. Allow it to cool as described in step 4 to see if crystals form.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test various solvent ratios (e.g., ethyl acetate/hexanes with a small amount of methanol). The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. Remember to add ~1% triethylamine to the TLC solvent jar.
-
Column Packing: Select an appropriately sized column. Pack the column with silica gel, either as a slurry in the initial, low-polarity mobile phase or by dry packing followed by careful solvent addition.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is often preferred for better resolution. Place the prepared sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it according to your planned gradient. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions being collected using TLC. Spot every few fractions on a TLC plate, elute, and visualize to identify which fractions contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: A general workflow for the purification of this compound analogs.
Caption: A decision tree for troubleshooting when a compound oils out during recrystallization.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Isoquinoline synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Isoquinolin-3-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with isoquinolin-3-ylmethanol derivatives. The following information is designed to provide a structured approach to identifying and resolving solubility issues during your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this compound derivatives typically stems from their molecular structure. The isoquinoline core is a relatively large, aromatic, and rigid structure, which contributes to high crystal lattice energy.[1] This high energy requires a significant amount of energy to break the crystal structure and allow the molecule to dissolve. Furthermore, while the methanol group provides a site for hydrogen bonding, the overall molecule can still be predominantly hydrophobic, leading to poor interaction with water.
Q2: What is the first experimental step I should take when encountering a solubility issue with a new this compound derivative?
A2: The initial and most critical step is to determine the pH-solubility profile of your compound. Isoquinoline itself is a weak base with a pKa of 5.14.[1] This means that the solubility of its derivatives is often highly dependent on the pH of the solution. In acidic conditions, the nitrogen atom in the isoquinoline ring can become protonated, forming a more soluble salt. By measuring the solubility at various pH points, you can ascertain if pH modification is a viable strategy for your experiments.
Q3: My compound is intended for in vivo studies, but its low solubility is hindering formulation for oral administration. What are my options?
A3: For in vivo applications, especially oral delivery, simply adjusting the pH may not be sufficient due to the varying pH environments of the gastrointestinal tract. Key strategies to consider include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can significantly improve the dissolution rate.[2][3]
-
Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic polymer matrix can enhance its wettability and dissolution.[4][5]
-
Lipid-Based Formulations: For highly lipophilic derivatives, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve absorption.
-
Prodrug Approach: A prodrug strategy involves chemically modifying the molecule to a more soluble form that, once administered, converts back to the active parent drug in the body.[6]
Q4: I am observing precipitation of my this compound derivative during my in vitro assay. How can I troubleshoot this?
A4: Precipitation during an in vitro assay can lead to inaccurate and unreliable results. Here are some immediate troubleshooting steps:
-
Review Co-solvent Concentration: If you are using a co-solvent like DMSO to initially dissolve your compound, ensure the final concentration in your aqueous assay buffer is as low as possible (typically under 1%). High concentrations of organic solvents can cause the compound to precipitate out when introduced to the aqueous medium.
-
Adjust Buffer pH: As isoquinoline derivatives are often weakly basic, slightly lowering the pH of your assay buffer (if permissible for the assay) can increase solubility by favoring the protonated, more soluble form.
-
Incorporate Solubilizing Excipients: Consider the inclusion of non-ionic surfactants or cyclodextrins in your assay buffer to help maintain the compound's solubility.
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution When Preparing Aqueous Stocks from an Organic Solvent
-
Symptom: A solid precipitate forms immediately upon adding a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer.
-
Root Cause: The compound has very low aqueous solubility, and the sudden change in solvent polarity causes it to fall out of solution. The aqueous buffer cannot accommodate the high local concentration of the compound as the organic solvent disperses.
-
Solutions:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will reduce the local concentration upon addition to the aqueous buffer.
-
Use a Co-solvent System: Instead of adding the organic stock directly to the aqueous buffer, try adding it to a mixture of the buffer and a water-miscible co-solvent (e.g., ethanol, propylene glycol). This can create a more gradual transition in polarity.
-
Employ Surfactants: Add a small amount of a non-ionic surfactant (e.g., Tween® 80, Poloxamer) to the aqueous buffer before adding your compound's stock solution. The surfactant can help to form micelles that encapsulate the hydrophobic compound.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[7][8] Adding a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) to your aqueous buffer can be highly effective.
-
Issue 2: Poor and Inconsistent Bioavailability in Animal Studies
-
Symptom: After oral administration, plasma concentrations of the this compound derivative are low and show high variability between subjects.
-
Root Cause: This is a classic sign of dissolution-rate-limited absorption. The compound is not dissolving consistently or completely in the gastrointestinal tract.
-
Solutions:
-
Nanosuspension Formulation: This technique involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area for dissolution.[2][9]
-
Amorphous Solid Dispersion: By dispersing the compound in its amorphous (non-crystalline) state within a polymer, you can bypass the energy required to break the crystal lattice, leading to faster dissolution and potentially a supersaturated solution in the gut.[4]
-
Salt Formation: If your derivative is sufficiently basic, forming a salt with a pharmaceutically acceptable acid can significantly improve its solubility and dissolution rate.
-
Prodrug Strategy: Designing a prodrug with a more soluble promoiety can enhance absorption. The promoiety is then cleaved in vivo to release the active drug.[6]
-
Data Presentation
Disclaimer: The following tables contain illustrative data for a hypothetical this compound derivative ("IQM-Derivative X"). This data is for demonstrative purposes only. Researchers must experimentally determine the solubility of their specific compounds.
Table 1: Illustrative Aqueous pH-Solubility Profile for IQM-Derivative X
| pH | Solubility (µg/mL) |
| 2.0 | 150.5 |
| 4.0 | 85.2 |
| 5.0 | 25.1 |
| 6.0 | 5.8 |
| 7.0 | 1.2 |
| 7.4 | < 1.0 |
| 8.0 | < 1.0 |
Table 2: Illustrative Solubility of IQM-Derivative X in Various Solvents
| Solvent | Solubility Category | Estimated Solubility Range (mg/mL) |
| Water | Practically Insoluble | < 0.1 |
| 0.1 N HCl | Soluble | 10 - 30 |
| Ethanol | Freely Soluble | > 100 |
| Methanol | Freely Soluble | > 100 |
| DMSO | Very Soluble | > 100 |
| Chloroform | Soluble | 10 - 30 |
| Propylene Glycol | Sparingly Soluble | 1 - 10 |
Table 3: Illustrative Effect of Solubilization Techniques on Aqueous Solubility of IQM-Derivative X (at pH 7.4)
| Formulation | Achieved Concentration (µg/mL) | Fold Increase |
| Unformulated Drug | < 1.0 | - |
| 2% HP-β-Cyclodextrin | 25.0 | > 25 |
| Nanosuspension | 50.0 | > 50 |
| Solid Dispersion (1:5 Drug:Polymer) | 75.0 | > 75 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Shake-Flask) Solubility
This protocol outlines the "gold standard" method for determining the equilibrium solubility of a compound.[10]
-
Preparation:
-
Prepare a series of buffers at desired pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Ensure the analytical method (e.g., HPLC-UV) for quantifying the compound is validated with a proper calibration curve.[11]
-
-
Procedure:
-
Add an excess amount of the solid this compound derivative to a vial containing a known volume of the desired solvent (e.g., buffer). The excess solid should be clearly visible.
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using the validated analytical method.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or µM.
-
Plot solubility versus pH to generate the pH-solubility profile.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally stable compounds and can significantly enhance dissolution rates.[12]
-
Materials:
-
This compound derivative.
-
Hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®).
-
A common solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol, or a mixture).
-
-
Procedure:
-
Accurately weigh the drug and the polymer in the desired ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve both the drug and the polymer in the common solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin, dry film is formed.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask, gently grind it into a fine powder, and store it in a desiccator.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Evaluate the dissolution rate of the solid dispersion compared to the pure drug.
-
Visualizations
Caption: A decision workflow for addressing the poor solubility of this compound derivatives.
Caption: Troubleshooting guide for compound precipitation in aqueous assay buffers.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 12. crsubscription.com [crsubscription.com]
Technical Support Center: Scalable Synthesis of Isoquinolin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scalable synthesis of Isoquinolin-3-ylmethanol. The information is presented in a question-and-answer format to facilitate easy access to solutions for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
A viable and scalable synthetic route to this compound involves a two-stage process:
-
Synthesis of Ethyl Isoquinoline-3-carboxylate: A one-pot reaction of phthalaldehyde with ethyl glycinate.
-
Reduction to this compound: Reduction of the resulting ester to the corresponding primary alcohol.
Below are troubleshooting guides for each of these key stages.
Stage 1: Scalable Synthesis of Ethyl Isoquinoline-3-carboxylate
This stage focuses on the one-pot synthesis of the key ester intermediate.
Q1: My yield of ethyl isoquinoline-3-carboxylate is consistently low in the one-pot synthesis. What are the potential causes and solutions?
A1: Low yields in this reaction can often be attributed to several factors:
-
Inefficient Imine Formation: The initial condensation between phthalaldehyde and ethyl glycinate to form the imine is a critical step. Ensure your reagents are of high purity and the solvent is sufficiently dry, as water can inhibit this reaction.
-
Side Reactions: A common side product is the formation of isoquinoline-3-carbonitrile.[1] This can occur if aminoacetonitrile is present as an impurity or formed under the reaction conditions. Using high-purity ethyl glycinate is crucial.
-
Incomplete Cyclization: The final cyclization to the isoquinoline ring can be slow. Ensure the reaction is heated for a sufficient duration, as monitored by Thin Layer Chromatography (TLC), to drive the reaction to completion.[1]
-
Sub-optimal Reaction Conditions: The choice of solvent and base can significantly impact the yield. While ethanol is commonly used, exploring other high-boiling point solvents might be beneficial for scalability. The concentration of the base should also be optimized.
Q2: I am observing the formation of significant amounts of isoquinoline-3-carbonitrile as a byproduct. How can I minimize this?
A2: The formation of the nitrile byproduct is a known issue.[1] To address this:
-
High-Purity Starting Materials: Use ethyl glycinate of the highest possible purity to avoid contamination with aminoacetonitrile.
-
Control of Reaction Temperature: Carefully control the reaction temperature. Running the reaction at the optimal temperature for the desired cyclization can disfavor the pathway leading to the nitrile.
-
Stoichiometry of Reactants: Precisely control the stoichiometry of the reactants. An excess of the amino component is sometimes used to drive the reaction, but this should be carefully optimized to avoid increased side product formation.
Q3: What are the key considerations for scaling up the synthesis of ethyl isoquinoline-3-carboxylate?
A3: When scaling up this one-pot reaction, consider the following:
-
Heat Transfer: Ensure efficient heat transfer throughout the larger reaction vessel to maintain a consistent temperature profile.
-
Mixing: Adequate agitation is critical to ensure homogeneity, especially during the initial stages of the reaction.
-
Solvent Volume: Maintain an appropriate solvent volume to reactant ratio to ensure solubility and facilitate the reaction.
-
Work-up and Purification: Develop a scalable work-up and purification strategy. Direct crystallization from the reaction mixture, if possible, is often more efficient on a large scale than chromatography.
Stage 2: Reduction of Ethyl Isoquinoline-3-carboxylate to this compound
This stage focuses on the selective reduction of the ester to the primary alcohol.
Q1: I am concerned about the reduction of the isoquinoline ring system during the ester reduction. How can I ensure the chemoselective reduction of the ester group?
A1: Selectivity is a critical consideration. The isoquinoline ring can be susceptible to reduction under certain conditions.
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols.[2] To maintain selectivity, the reaction should be carried out at low temperatures (e.g., 0 °C to room temperature) and the reaction progress should be carefully monitored by TLC. Over-reduction is more likely at elevated temperatures or with prolonged reaction times.
-
Borane Reagents (e.g., BH₃·THF): Borane complexes are known for their ability to selectively reduce carboxylic acids and esters in the presence of other reducible functional groups.[3] These reagents can offer a milder alternative to LiAlH₄ and may provide better chemoselectivity.
-
-
Reaction Conditions: Careful control of temperature is paramount. Starting the reaction at a low temperature and allowing it to slowly warm to room temperature can help control the reactivity of LiAlH₄.
Q2: The work-up of my large-scale LiAlH₄ reduction is problematic, leading to the formation of emulsions and difficult-to-filter solids. What is the best practice for a scalable work-up?
A2: The work-up of LiAlH₄ reactions is a common challenge on a larger scale. The formation of aluminum salt emulsions can make product isolation difficult.[4]
-
Fieser Work-up: A widely used and reliable method involves the sequential, slow, and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The typical ratio is 'x' mL of water for 'x' g of LiAlH₄, followed by 'x' mL of 15% NaOH, and finally '3x' mL of water.[5] This procedure is designed to produce granular aluminum salts that are easily filtered.
-
Rochelle's Salt Quench: An alternative method involves quenching the reaction with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).[4] This can effectively break up emulsions by chelating the aluminum salts, leading to easier separation of the organic and aqueous layers.
-
Safety Precautions: Always perform the quench at low temperatures (ice bath) and with vigorous stirring. The addition of water to excess LiAlH₄ is highly exothermic and releases hydrogen gas. Ensure adequate ventilation and take appropriate safety precautions.
Q3: What are the most effective methods for purifying this compound on a larger scale?
A3: For scalable purification, chromatographic methods can be cumbersome.
-
Crystallization: Given that this compound is a solid with a reported melting point of 81°C, crystallization is the preferred method for large-scale purification.[6] Experiment with various solvent systems (e.g., ethyl acetate/hexanes, toluene, or isopropanol) to find conditions that provide high purity and yield.
-
Distillation: While this compound has a high boiling point, vacuum distillation could be a viable option for purification, especially to remove non-volatile impurities.[7]
-
pH-Zone-Refining Counter-Current Chromatography: For complex mixtures or difficult separations of isoquinoline derivatives, this advanced liquid-liquid chromatography technique can be highly effective for preparative-scale purification.[8]
Quantitative Data Presentation
The following table summarizes quantitative data for the key steps in the synthesis of this compound.
| Parameter | Stage 1: Synthesis of Ethyl Isoquinoline-3-carboxylate | Stage 2: Reduction to this compound |
| Starting Materials | Phthalaldehyde, Ethyl glycinate[1] | Ethyl isoquinoline-3-carboxylate |
| Key Reagents | Sodium Ethoxide in Ethanol[1] | Lithium Aluminum Hydride (LiAlH₄) in dry ether/THF[2] |
| Reaction Time | 3 days[1] | 1-4 hours (monitored by TLC) |
| Temperature | Reflux[1] | 0 °C to Room Temperature[2] |
| Yield | ~75%[1] | Typically high (>90%) for LiAlH₄ reductions |
| Scalability Notes | Good potential for one-pot scalability.[1] | Requires careful control of temperature and work-up on a large scale.[4] |
Experimental Protocols
Protocol 1: Scalable One-Pot Synthesis of Ethyl Isoquinoline-3-carboxylate
This protocol is adapted from the procedure described by Meziane et al.[1]
-
Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add phthalaldehyde (1.0 equivalent) and ethyl glycinate (1.0 equivalent) to dry ethanol.
-
Reaction Initiation: Add a solution of sodium ethoxide (1.1 equivalents) in ethanol to the mixture.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring for 3 days. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional crystallization from a suitable solvent such as ethyl acetate.
Protocol 2: Reduction of Ethyl Isoquinoline-3-carboxylate to this compound
This protocol is a general procedure for LiAlH₄ reductions.
-
Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend Lithium Aluminum Hydride (1.5 - 2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve ethyl isoquinoline-3-carboxylate (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC until all the starting material is consumed.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL per x g of LiAlH₄ used) dropwise, followed by the dropwise addition of 15% aqueous sodium hydroxide (x mL per x g of LiAlH₄), and finally, water (3x mL per x g of LiAlH₄).
-
Isolation: Allow the mixture to warm to room temperature and stir for 1 hour. The resulting granular precipitate can be removed by filtration. Wash the filter cake thoroughly with ether or THF.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be purified by crystallization.
Visualizations
Experimental Workflow
Caption: Workflow for the scalable synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield in Ester Synthesis
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Journals - Synlett / Full Text [thieme-connect.de]
- 4. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 5. Workup [chem.rochester.edu]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Substituted Isoquinolines
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 3-substituted isoquinolines. The content is tailored for researchers, scientists, and professionals in drug development to help navigate common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3-substituted isoquinolines, particularly when using common methods like the Bischler-Napieralski and Pictet-Spengler reactions.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction is not proceeding, or the yield of the desired 3,4-dihydroisoquinoline (a precursor to 3-substituted isoquinolines) is very low. What are the potential causes and solutions?
A: Low or no yield in isoquinoline synthesis, especially via the Bischler-Napieralski reaction, can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.[1][2]
| Potential Cause | Recommended Troubleshooting Steps |
| Deactivated Aromatic Ring | The Bischler-Napieralski reaction is an electrophilic aromatic substitution and is sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups can significantly hinder the reaction.[2] Consider using a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃, or switch to a milder, more effective modern protocol using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine.[1][2] |
| Insufficiently Potent Dehydrating Agent | For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough.[2] Employ more potent reagents like phosphorus pentoxide (P₂O₅), triflic anhydride (Tf₂O), or polyphosphoric acid (PPA).[1] |
| Decomposition of Starting Material or Product | Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] |
| Inappropriate Reaction Conditions | The choice of solvent and temperature is crucial. Ensure the use of an anhydrous solvent (e.g., dichloromethane, toluene, acetonitrile) under an inert atmosphere.[1] Gradually increasing the temperature to the desired level may be beneficial.[1] |
A general workflow for troubleshooting low yield issues is presented below.
Caption: Troubleshooting workflow for low yield in isoquinoline synthesis.
Issue 2: Formation of Significant Byproducts
Q: My reaction is producing a significant amount of byproducts alongside the desired isoquinoline. How can I identify and minimize them?
A: Byproduct formation is a common challenge. Thorough characterization of your product mixture using techniques like NMR and mass spectrometry is essential to identify all species formed.[1] One of the most prevalent side reactions in the Bischler-Napieralski synthesis is the retro-Ritter reaction.[3][4]
| Byproduct Type | Formation Mechanism | Mitigation Strategies |
| Styrene Derivatives | These are formed via a retro-Ritter reaction, where the nitrilium ion intermediate fragments. This is particularly common when the resulting styrene is highly conjugated.[2][4] | Use the corresponding nitrile as a solvent to shift the equilibrium away from the byproduct.[4] Alternatively, use a milder procedure, for example, employing oxalyl chloride to form an N-acyliminium intermediate which is less prone to fragmentation.[2][4] |
| Unexpected Regioisomers | Cyclization may occur at an alternative, electronically favorable position on the aromatic ring, influenced by the substitution pattern. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅.[2] | Modify activating or directing groups on the aromatic ring to favor the desired cyclization position. Careful control of the dehydrating agent can also influence regioselectivity; for instance, POCl₃ alone may favor the "normal" product.[1] |
| Polymeric/Tarry Material | Polymerization can occur, especially at high temperatures or with prolonged reaction times, leading to an unmanageable tar.[1] | Carefully control the reaction temperature, potentially with a gradual increase.[1] Monitor the reaction closely and stop it once the starting material is consumed to avoid overheating.[1] Ensure sufficient solvent is used to maintain a stirrable mixture.[1] |
The diagram below illustrates the Bischler-Napieralski mechanism and the competing retro-Ritter side reaction.
Caption: Competing pathways in the Bischler-Napieralski synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used in the Bischler-Napieralski synthesis? A1: Commonly used dehydrating and condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂). For substrates that lack electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often more effective. Other reagents such as triflic anhydride (Tf₂O) and polyphosphoric acid (PPA) have also been employed.[1]
Q2: How does the Pictet-Spengler reaction differ from the Bischler-Napieralski reaction? A2: Both are methods for synthesizing isoquinoline derivatives. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[5][6] In contrast, the Bischler-Napieralski reaction cyclizes a pre-formed amide (a β-arylethylamide) using a dehydrating agent to yield a 3,4-dihydroisoquinoline.[5][7] The Pictet-Spengler reaction generally proceeds under milder conditions if the aromatic ring is electron-rich.[5][6]
Caption: Simplified workflow of the Pictet-Spengler reaction.
Q3: My crude product is a dark, tarry material. How should I proceed with purification? A3: Tar formation is common, especially in vigorous reactions like the Skraup synthesis (a related quinoline synthesis) or Bischler-Napieralski at high temperatures.[1][8] After the reaction work-up, which typically involves neutralizing the excess acid with a base, the crude product needs to be isolated from the tar.[1] A common purification strategy involves extraction of the neutralized aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[1] Subsequent purification by column chromatography on silica gel is usually necessary to isolate the desired isoquinoline derivative from the remaining impurities.
Q4: Can I synthesize the fully aromatic isoquinoline directly? A4: The Bischler-Napieralski reaction typically yields a 3,4-dihydroisoquinoline.[1] Similarly, the Pictet-Spengler reaction produces a 1,2,3,4-tetrahydroisoquinoline.[5] To obtain the aromatic isoquinoline, a subsequent oxidation or dehydrogenation step is required. This can be achieved using reagents like palladium on carbon (Pd/C) at elevated temperatures.[5][7]
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Reaction Setup: To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equivalent).
-
Inert Atmosphere: Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.
-
Reagent Addition: Cool the solution in an ice bath. Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Isoquinolin-3-ylmethanol and Isoquinoline-1-ylmethanol: A Review of Available Biological Activity Data
A comprehensive review of scientific literature reveals a notable scarcity of direct comparative studies on the biological activities of isoquinolin-3-ylmethanol and isoquinoline-1-ylmethanol. While the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, these two specific isomers appear to be significantly understudied. This guide provides an overview of the general biological importance of isoquinoline derivatives and discusses the potential influence of substituent positioning on their activity, in lieu of direct experimental data for the requested compounds.
The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of many natural and synthetic compounds with a wide array of pharmacological effects. These include antitumor, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The biological activity of isoquinoline derivatives is often highly dependent on the nature and position of substituents on the isoquinoline ring.
The Critical Role of Substituent Position
The location of the methanol group, whether at the C-1 or C-3 position of the isoquinoline nucleus, fundamentally alters the molecule's electronic and steric properties. This, in turn, can dramatically influence its interaction with biological targets such as enzymes and receptors. For instance, the nitrogen atom at position 2 and the adjacent carbon atoms at positions 1 and 3 are of particular interest for derivatization and have been shown to be critical for various biological activities.
Below is a diagram illustrating the structures of this compound and isoquinoline-1-ylmethanol, highlighting the different positions of the methanol substituent.
Caption: Chemical structures of the two isomers, this compound and isoquinoline-1-ylmethanol.
Current State of Research
The absence of significant published data on the biological activity of these two specific isomers could imply several possibilities:
-
They may not have been a primary focus of biological screening efforts to date.
-
They might exhibit low or no significant biological activity in common assays, and therefore, the results were not published.
-
The research may exist in proprietary databases and not be publicly accessible.
Future Directions
Given the proven track record of the isoquinoline scaffold in drug discovery, a systematic evaluation of the biological activities of simpler derivatives like this compound and isoquinoline-1-ylmethanol could be a worthwhile endeavor. Such studies would provide valuable structure-activity relationship (SAR) data and could serve as a starting point for the design of novel therapeutic agents.
Conclusion
A Comparative Analysis of Isoquinolin-3-ylmethanol Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties.[1] This guide provides a comparative analysis of isoquinolin-3-ylmethanol analogs and related isoquinoline derivatives, offering insights into their structure-activity relationships (SAR) and potential as anticancer agents. By examining their effects on cancer cell viability, elucidating their mechanisms of action, and detailing the experimental protocols for their evaluation, this document serves as a comprehensive resource for researchers in the field of oncology drug discovery.
Comparative Anticancer Activity of Isoquinoline Derivatives
While direct comparative studies on a unified series of this compound analogs are limited in publicly available literature, a comparative analysis can be constructed from studies on structurally related isoquinoline derivatives. The following tables summarize the 50% inhibitory concentration (IC50) values and growth percentage (GP) for various analogs against several cancer cell lines. It is crucial to note that these are not always direct comparisons of identically substituted this compound analogs but of derivatives with variations at different positions of the isoquinoline core. The activity is highly dependent on the nature and position of the substituents.
Table 1: Comparative Cytotoxicity (IC50) of Isoquinoline Derivatives in Various Cancer Cell Lines
| Compound ID/Analog Description | Cancer Cell Line | IC50 (µM) | Reference |
| Isoquinoline-3-carboxylic acid derivatives | |||
| N-isoquinoline-3-carbonyl-L-threonine benzylester | HL-60 (Leukemia) | < 0.01 | [2] |
| N-isoquinoline-3-carbonyl-L-leucine benzylester | HL-60 (Leukemia) | < 0.01 | [2] |
| N-isoquinoline-3-carbonyl-L-threonine benzylester | HeLa (Cervical Cancer) | < 0.6 | [2] |
| N-isoquinoline-3-carbonyl-L-leucine benzylester | HeLa (Cervical Cancer) | < 0.6 | [2] |
| Isoquinolin-1-one derivatives | |||
| O-(3-hydroxypropyl) substituted isoquinolin-1-one | Various (5 lines) | 3-5 times more potent than reference | [3] |
| 3-Arylisoquinoline derivatives | |||
| 7,8-dimethoxy-2-methyl-3-(4,5-methylenedioxy-2-vinylphenyl)isoquinolin-1(2H)-one | Various (5 lines) | Broad Spectrum | [4] |
Table 2: Comparative Growth Inhibition of 3-Aminoisoquinolin-1(2H)-one Derivatives
| Compound ID | Cancer Cell Line Sub-panel | Mean Growth Percentage (GP %) | Reference |
| 1,3-Dimethyl-1H-pyrazol-5-yl derivative | Leukemia | 34.33 (RPMI-8226) | [5] |
| 1,3-Dimethyl-1H-pyrazol-5-yl derivative | Breast Cancer | 19.94 (MDA-MB-468) | [5] |
| 1,3,5-Trimethyl-1H-pyrazol-4-yl derivative | Leukemia | 28.68 (RPMI-8226) | [5] |
| 1,3,5-Trimethyl-1H-pyrazol-4-yl derivative | Breast Cancer | 15.70 (MDA-MB-468) | [5] |
| 1,3-Thiazol-2-ylamino derivative | All Sub-panels | 49.57 | [5] |
Structure-Activity Relationship (SAR) Insights
The biological activity of isoquinoline derivatives is intricately linked to the substitution pattern on the heterocyclic ring. For instance, a study comparing quinoline and its isoquinoline counterpart revealed that the isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[6] This suggests that for certain therapeutic targets, the specific placement of the nitrogen atom in the isoquinoline ring may be more advantageous for binding and inhibition.[6]
In the case of 3-aminoisoquinolin-1(2H)-one derivatives, the nature of the substituent at the 3-amino group significantly influences the anticancer activity. Hetarylamino derivatives, such as those with pyrazolyl and thiazolyl moieties, have demonstrated potent activity against a wide range of cancer cell lines.[5]
Mechanisms of Action
Isoquinoline derivatives exert their anticancer effects through a multitude of mechanisms, frequently involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[7]
One of the critical pathways often targeted is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is commonly hyperactivated in cancer.[6] Several isoquinoline derivatives have been identified as potent inhibitors of this pathway, leading to the suppression of tumor growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Isoquinolin-3-ylmethanol and Quinolinemethanol Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and isoquinoline are isomeric heterocyclic aromatic compounds that form the structural core of a vast number of biologically active molecules. Their derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties. This guide provides a comparative analysis of the biological activities of derivatives of isoquinolin-3-ylmethanol and quinolinemethanol. Due to the limited direct comparative data on the parent methanol compounds, this guide focuses on the more extensively studied carboxamide derivatives, which are closely related structurally and provide valuable insights into the potential of each scaffold.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro anticancer and antimicrobial activities of various quinoline-3-carboxamide and isoquinoline-3-carboxamide derivatives from the literature. It is important to note that these are not direct head-to-head comparisons of the same derivatives from both scaffolds but provide a general overview of their potential.
Table 1: Comparative Anticancer Activity of Quinoline-3-carboxamide and Isoquinoline-3-carboxamide Derivatives (IC50 in µM)
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-3-carboxamide | Compound 10i | HepG2 (Liver) | 1.60 | [1] |
| Compound 10e | HepG2 (Liver) | 0.88 | [1] | |
| Compound 16b | ACP03 (Gastric) | 1.92 | [2] | |
| Compound 17b | ACP03 (Gastric) | 5.18 | [2] | |
| Compound HA-2g | MDA-MB231 (Breast) | 0.610 | [3] | |
| Compound HA-3d | HCT-116 (Colon) | 0.780 | [3] | |
| Isoquinoline-3-carboxamide | N-isoquinoline-3-carbonyl-L-amino acid benzylesters | HL-60 (Leukemia) | <0.01 | |
| N-isoquinoline-3-carbonyl-L-amino acid benzylesters | HeLa (Cervical) | <0.6 | ||
| 3-Arylisoquinolin-1(2H)-one derivative | A549 (Lung) | 23.8 | [4] | |
| 3-Arylisoquinolin-1(2H)-one derivative | HCT-15 (Colon) | 24.13 | [4] |
Table 2: Comparative Antimicrobial Activity of Quinoline and Isoquinoline Derivatives (MIC in µg/mL)
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline Derivative | Compound 7 | S. aureus (MRSA) | 0.063 | [5] |
| Compound 7 | E. coli | 2 | [5] | |
| Compound 6 | C. difficile | 1.0 | [6] | |
| Compound 2 | B. cereus, S. aureus, P. aeruginosa, E. coli | 3.12 - 50 | [7] | |
| Isoquinoline Derivative | Spathullin B | S. aureus | 1 | [8] |
| Spathullin A | S. aureus | 4 | [8] | |
| Alkynyl isoquinoline HSN584 | S. epidermidis, L. monocytogenes, S. pneumoniae, E. faecalis | 4 - 16 | [9] | |
| Alkynyl isoquinoline HSN739 | S. aureus (MRSA) | 2 | [9] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol is a standard colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds and the positive control in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
Quinoline and isoquinoline derivatives exert their biological effects through various mechanisms, often by modulating key cellular signaling pathways.
Quinoline Derivatives and the PI3K/Akt/mTOR Pathway
A significant number of quinoline derivatives have been shown to exhibit anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway.[10][11] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[10] Inhibition of this pathway by quinoline derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR pathway.
Isoquinoline Derivatives and the NF-κB Signaling Pathway
Isoquinoline alkaloids have been reported to interfere with multiple signaling pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[12] The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. Its aberrant activation is linked to various diseases, including cancer. Inhibition of this pathway by isoquinoline derivatives can suppress inflammation and induce apoptosis.
Caption: Isoquinoline derivatives can inhibit the NF-κB signaling pathway.
Conclusion
Both quinolinemethanol and this compound scaffolds serve as valuable starting points for the development of novel therapeutic agents. The available data on their carboxamide derivatives suggest that both classes of compounds possess significant anticancer and antimicrobial potential. Quinoline derivatives have shown particular promise as inhibitors of the PI3K/Akt/mTOR pathway, a key target in oncology. Isoquinoline derivatives have demonstrated potent antimicrobial activity and the ability to modulate the NF-κB signaling pathway, which is relevant for both inflammation and cancer.
Further direct comparative studies of this compound and quinolinemethanol and their corresponding simple derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential. The versatility of these scaffolds, combined with the insights from existing research, provides a strong foundation for the rational design of new and more effective drug candidates.
References
- 1. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Stereochemistry of Isoquinolin-3-ylmethanol: A Comparative Guide to Key Analytical Techniques
For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in characterizing chiral compounds. Isoquinolin-3-ylmethanol, a chiral alcohol, presents a common challenge in stereochemical assignment. This guide provides an objective comparison of the three primary analytical techniques used for this purpose: Mosher's Ester Analysis, Chiral High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Techniques
The selection of a method for stereochemical determination depends on factors such as sample availability, the presence of suitable functional groups, and the desired level of certainty. The following table summarizes the key aspects of each technique.
| Feature | Mosher's Ester Analysis (NMR) | Chiral High-Performance Liquid Chromatography (HPLC) | Single-Crystal X-ray Crystallography |
| Principle | Derivatization of the alcohol with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR spectra. | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Direct visualization of the three-dimensional arrangement of atoms in a single crystal. |
| Sample Requirement | ~1-5 mg of purified alcohol | Micrograms to milligrams, depending on detector sensitivity | High-quality single crystal (often the limiting factor) |
| Experimental Time | 4-8 hours (derivatization and NMR analysis) | 0.5-2 hours per sample (method development can be longer) | Days to weeks (crystal growth and data collection/analysis) |
| Data Output | ¹H NMR chemical shifts (δ) and Δδ (δS - δR) values | Chromatogram with retention times (tR) for each enantiomer | 3D molecular structure, Flack parameter for absolute configuration |
| Key Advantage | Provides absolute configuration from a solution-state measurement. | Excellent for determining enantiomeric excess (e.e.) and for preparative separation. | Provides unambiguous, definitive absolute stereochemistry. |
| Limitations | Requires chemical derivatization; analysis can be complex for molecules with overlapping proton signals. | Does not directly provide absolute configuration without a known standard. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
Below are detailed methodologies for each of the key experimental techniques.
Mosher's Ester Analysis
This method relies on the preparation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters of the chiral alcohol. The anisotropic effect of the phenyl group in the MTPA esters causes different chemical shifts for nearby protons in the two diastereomers, which can be analyzed to determine the absolute configuration.[1][2][3][4][5]
Materials:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous dichloromethane (DCM) or deuterated chloroform (CDCl₃)
-
The chiral alcohol (e.g., this compound)
-
NMR tubes and spectrometer
Procedure:
-
Preparation of the (S)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve ~1.0 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃ (or other deuterated solvent).
-
Add a small excess (~1.2 equivalents) of (S)-MTPA-Cl.
-
Add a catalytic amount of anhydrous pyridine or DMAP.
-
Seal the tube and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.
-
-
Preparation of the (R)-MTPA Ester:
-
Follow the same procedure as above, using (R)-MTPA-Cl in a separate NMR tube.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (S)- and (R)-MTPA ester reaction mixtures.
-
Assign the proton signals for the substituents around the chiral center in both spectra. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.
-
-
Data Analysis:
-
Calculate the chemical shift difference (Δδ) for each assigned proton: Δδ = δS - δR.
-
Apply the Mosher model: for a given proton, if Δδ is positive, that proton lies on one side of the MTPA plane; if Δδ is negative, it lies on the other. By building a model of the molecule, the absolute configuration can be deduced.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining their relative amounts (enantiomeric excess). The separation is achieved by passing the enantiomeric mixture through a column containing a chiral stationary phase (CSP).
Materials:
-
HPLC system with a UV or other suitable detector
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
The racemic alcohol mixture
Procedure:
-
Method Development:
-
Select a suitable chiral stationary phase based on the structure of the analyte. Polysaccharide-based columns are often a good starting point for alcohols.
-
Choose an appropriate mobile phase. A common starting point for normal phase chromatography is a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol).
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
-
Sample Preparation:
-
Dissolve a small amount of the racemic alcohol in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Record the chromatogram and determine the retention times for each enantiomer.
-
-
Quantification (for Enantiomeric Excess):
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Single-Crystal X-ray Crystallography
This technique provides the most definitive determination of absolute stereochemistry by mapping the electron density of a single crystal to reveal the precise three-dimensional arrangement of atoms.
Materials:
-
High-quality single crystal of the enantiomerically pure compound (or a derivative)
-
X-ray diffractometer
Procedure:
-
Crystal Growth:
-
Grow a single crystal of the purified chiral alcohol or a suitable crystalline derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable crystal on the goniometer head of the X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data.
-
-
Determination of Absolute Configuration:
-
The absolute configuration is typically determined by analyzing the anomalous dispersion effects of the X-ray scattering. The Flack parameter is calculated, which should be close to 0 for the correct absolute configuration and close to 1 for the inverted structure.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in stereochemical determination, the following diagrams are provided.
Caption: Workflow for Stereochemical Confirmation
References
- 1. Enantioselective Synthesis of Isoquinolines: Merging Chiral-Phosphine and Gold Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. individual.utoronto.ca [individual.utoronto.ca]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
X-ray Crystallography of Isoquinolin-3-ylmethanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of isoquinolin-3-ylmethanol derivatives. Isoquinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] Understanding their three-dimensional structure through X-ray crystallography is pivotal for structure-based drug design and for elucidating their mechanism of action at the molecular level.
Crystallographic Data Comparison
Detailed crystallographic data for two derivatives, [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol and 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one, are presented below. This allows for a direct comparison of their solid-state structures.
| Parameter | [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one[3] |
| CCDC Number | 823631 | Not available in search results |
| Chemical Formula | C₁₀H₁₃NO | C₁₀H₁₁NO₂ |
| Formula Weight | 163.22 | 177.20 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 6.2846 (1) | 6.2846 (1) |
| b (Å) | 13.8914 (1) | 13.8914 (1) |
| c (Å) | 19.5592 (2) | 19.5592 (2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1707.56 (3) | 1707.56 (3) |
| Z | 8 | 8 |
| Temperature (K) | 100 | 100 |
| R-factor (%) | Not available in search results | 2.6 |
Experimental Protocols
The determination of the crystal structure of small organic molecules like this compound derivatives through single-crystal X-ray diffraction involves a series of well-defined steps.[4][5][6]
1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis.[7] Common methods for growing crystals of organic compounds include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the precipitant into the solution induces crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
2. Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer.[4] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to obtain the final, accurate crystal structure.[3]
Visualization of a Key Signaling Pathway
Many isoquinoline derivatives exhibit their biological effects by modulating key cellular signaling pathways.[8] One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and apoptosis (programmed cell death).[9][10][11][12] The diagram below illustrates a simplified representation of how an this compound derivative might inhibit this pathway, leading to an anti-inflammatory or pro-apoptotic response.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Crystal structure of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
- 10. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis: Isoquinolin-3-ylmethanol vs. its 1-yl Isomer
Executive Summary
Inferred Cytotoxic Profile Based on Structure-Activity Relationship (SAR)
While specific IC50 values for Isoquinolin-3-ylmethanol and Isoquinolin-1-ylmethanol are not available, the broader literature on isoquinoline derivatives provides some clues. It has been suggested that substitution at the 3-position of the isoquinoline scaffold can lead to better anti-cancer activity. This could be due to more favorable interactions with biological targets. For instance, modifications at the C1 and C3 positions of the isoquinoline ring have been a focus for developing novel anticancer agents.
To provide a basis for comparison, the following table summarizes cytotoxicity data for some 1-substituted and 3-substituted isoquinoline derivatives, though these are not the exact methanol isomers .
Table 1: Cytotoxicity of Selected 1- and 3-Substituted Isoquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Substituted Isoquinolines | |||
| 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative | Breast Adenocarcinoma (MCF-7) | 43.3 | [1] |
| 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative | Laryngeal Adenocarcinoma (Hep-2) | 18.0 | [1] |
| 3-Substituted Isoquinolines | |||
| 3-Arylisoquinoline derivative | Human Tumor Cell Lines (Various) | Broad Antitumor Spectrum | [2] |
| N-isoquinoline-3-carbonyl-L-amino acid benzylesters | HL-60 | <0.01 | [3] |
| N-isoquinoline-3-carbonyl-L-amino acid benzylesters | HeLa | <0.6 | [3] |
Proposed Experimental Workflow for Comparative Cytotoxicity Assessment
To definitively compare the cytotoxicity of this compound and its 1-yl isomer, a structured experimental approach is necessary. The following workflow outlines the key steps.
Caption: Experimental workflow for comparing the cytotoxicity of isoquinoline isomers.
Potential Signaling Pathway Involvement
Isoquinoline derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. A common pathway involves the induction of mitochondrial-mediated apoptosis.
Caption: A potential mitochondrial apoptosis pathway induced by isoquinoline derivatives.
Experimental Protocols
MTT (3-(4,5-dimethylthiazoll-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]
-
96-well plates
-
Test compounds (this compound and 1-yl isomer)
-
Control vehicle (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and the vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[6][7][8]
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)[8]
-
96-well plates
-
Test compounds
-
Control vehicle
-
Lysis buffer (for maximum LDH release control)[8]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.
-
Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[8]
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[8]
-
Add 50 µL of stop solution to each well.[8]
-
Measure the absorbance at 490 nm.[8]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][9]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
-
Test compounds
-
Control vehicle
Procedure:
-
Seed cells in 6-well plates and treat with test compounds for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.[9] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. kumc.edu [kumc.edu]
Structure-Activity Relationship of 3-Arylisoquinolinones as Potent Microtubule Destabilizing Agents
A comparative guide to the antiproliferative activity of novel isoquinoline analogs, detailing their mechanism of action and the experimental basis for their evaluation.
This guide provides a detailed comparison of a series of 3-arylisoquinolinone analogs that have been identified as potent cytotoxic agents against various cancer cell lines. The structure-activity relationship (SAR) of these compounds reveals that meta-substitution on the 3-aryl ring dramatically enhances their antiproliferative activity by up to 700-fold compared to their para-substituted counterparts. The lead compound, 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one, demonstrates significant potential as a microtubule-destabilizing agent, offering a promising avenue for the development of novel cancer therapeutics.[1][2]
Comparative Antiproliferative Activity
The antiproliferative effects of a series of 3-arylisoquinolinone analogs were evaluated against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and colon (HCT116). The half-maximal inhibitory concentrations (IC50) highlight the critical role of the substitution pattern on the 3-aryl ring.
| Compound | R1 | R2 | R3 | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| 1 | H | H | H | >100 | >100 | >100 | >100 |
| 2 | F | H | H | 5.2 ± 0.4 | 6.1 ± 0.5 | 4.8 ± 0.3 | 3.9 ± 0.2 |
| 3 | H | F | H | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.11 ± 0.01 | 0.09 ± 0.01 |
| 4 | F | F | H | 0.07 ± 0.01 | 0.09 ± 0.01 | 0.05 ± 0.01 | 0.04 ± 0.01 |
| 5 | H | H | F | 50.2 ± 3.5 | 61.5 ± 4.2 | 45.8 ± 3.1 | 38.7 ± 2.9 |
| 6 | OCH3 | H | H | 25.1 ± 1.8 | 30.4 ± 2.2 | 22.9 ± 1.5 | 19.8 ± 1.3 |
| 7 | H | OCH3 | H | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.7 ± 0.1 | 0.6 ± 0.08 |
| 8 | H | H | OCH3 | >100 | >100 | >100 | >100 |
Data synthesized from the study by Elhemely et al. (2022).[2] The data clearly indicates that compounds with meta-substitution (R2) on the 3-aryl ring exhibit significantly lower IC50 values, indicating higher potency. The lead compound, 4 , with fluorine at both the 6-position of the isoquinolinone core and the meta-position of the 3-aryl ring, demonstrates the most potent antiproliferative activity across all tested cell lines.
Mechanism of Action: Microtubule Destabilization
The potent cytotoxicity of the meta-substituted 3-arylisoquinolinones is attributed to their ability to inhibit tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
Figure 1. Signaling pathway of 3-arylisoquinolinone-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the isoquinolinone analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (MCF-7, HepG2, A549, HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[4][5]
-
Compound Treatment: Cells were treated with various concentrations of the test compounds (ranging from 0.01 to 100 µM) and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
The direct effect of the compounds on microtubule assembly was assessed using a cell-free tubulin polymerization assay.[6][7]
-
Reaction Mixture Preparation: A reaction mixture containing purified bovine tubulin (3 mg/mL), GTP (1 mM), and a fluorescence reporter in polymerization buffer was prepared.
-
Compound Addition: The test compounds were added to the reaction mixture at various concentrations. Paclitaxel and nocodazole were used as positive controls for polymerization stabilization and inhibition, respectively.
-
Fluorescence Monitoring: The mixture was transferred to a pre-warmed 96-well plate, and the fluorescence was monitored every minute for 60 minutes at 37°C using a fluorescence plate reader with excitation at 360 nm and emission at 450 nm. An increase in fluorescence indicates tubulin polymerization.[8]
Figure 2. Workflow for the in vitro tubulin polymerization assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benthamopen.com [benthamopen.com]
The Case for Isoquinolin-3-ylmethanol as a Negative Control in Biological Assays
In the landscape of drug discovery and biological research, the inclusion of appropriate controls is fundamental to the generation of robust and interpretable data. While positive controls validate the functionality of an assay, a well-chosen negative control is crucial for establishing a baseline and identifying false-positive results. This guide provides a comparative analysis of Isoquinolin-3-ylmethanol as a potential negative control in biological assays, particularly in the context of kinase and G-protein coupled receptor (GPCR) signaling pathways, where the isoquinoline scaffold is a common feature of active compounds.
The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3][4][5] This inherent bioactivity across the isoquinoline family makes the selection of a truly inactive derivative for use as a negative control a non-trivial task. The biological effects of isoquinoline derivatives are highly dependent on the nature and placement of their substituents.[4][6][7][8][9][10]
This guide proposes this compound as a candidate for a negative control based on the principle of structure-activity relationships (SAR). Its simple structure, consisting of the isoquinoline core with a single hydroxymethyl group, contrasts with the more complex and substituted isoquinoline derivatives that are known to be biologically active. The absence of extensive substitutions that are often required for specific receptor or enzyme interactions suggests a higher probability of biological inertness in many assay systems.
Comparison with Active Isoquinoline Derivatives
To illustrate the rationale for using this compound as a negative control, we compare its structure and activity (or lack thereof) with known active isoquinoline derivatives in two common assay types: kinase inhibition assays and GPCR β-arrestin recruitment assays.
Kinase Inhibition Assays
Many isoquinoline derivatives have been identified as potent kinase inhibitors.[7][11] The following table compares this compound with a representative active isoquinoline-based kinase inhibitor.
| Compound | Structure | Target Kinase | IC50 (nM) | Rationale for Comparison |
| This compound (Proposed Negative Control) | Multiple Kinases | Not Reported (Assumed High/Inactive) | Simple, unsubstituted isoquinoline core. Lacks the complex side chains typically required for potent kinase inhibition. | |
| Pyrazolo[3,4-g]isoquinoline Derivative | Haspin | 57 | A potent and selective kinase inhibitor with a more complex, substituted isoquinoline-based scaffold.[7] |
GPCR Modulation Assays
Isoquinoline derivatives are also known to modulate the activity of G-protein coupled receptors.[6] The following table compares this compound with an active isoquinoline-based GPCR antagonist.
| Compound | Structure | Target GPCR | Activity | Rationale for Comparison |
| This compound (Proposed Negative Control) | LPA5 | Not Reported (Assumed Inactive) | Simple structure lacking the specific pharmacophoric features required for high-affinity GPCR binding. | |
| Isoquinolone Derivative 66 | LPA5 | Potent Antagonist | A complex isoquinolone derivative with substitutions at multiple positions, demonstrating high potency and selectivity for the LPA5 receptor.[6] |
Experimental Protocols
To facilitate the validation of this compound as a negative control, detailed protocols for a representative kinase inhibition assay and a GPCR β-arrestin recruitment assay are provided below.
In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol is adapted from established methods for measuring kinase activity by quantifying ATP consumption.[12][13]
1. Reagents and Materials:
-
Kinase of interest (e.g., Haspin)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds: this compound (negative control), Pyrazolo[3,4-g]isoquinoline derivative (positive control)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction:
-
Add 2.5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
GPCR β-Arrestin Recruitment Assay Protocol (Chemiluminescence-Based)
This protocol is based on the DiscoverX PathHunter® β-arrestin assay.[14]
1. Reagents and Materials:
-
PathHunter® cell line expressing the GPCR of interest (e.g., LPA5) and β-arrestin fused to enzyme fragments.
-
Cell culture medium.
-
Agonist for the target GPCR.
-
Test compounds: this compound (negative control), Isoquinolone Derivative 66 (positive control).
-
PathHunter® Detection Reagents.
-
White, clear-bottom 384-well cell culture plates.
-
Chemiluminescent plate reader.
2. Procedure:
-
Cell Plating:
-
Harvest and resuspend the PathHunter® cells in the appropriate cell culture medium.
-
Dispense 10,000 cells per well into a 384-well plate.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the cell plate. For antagonist assays, incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation (for antagonist mode):
-
Add the EC80 concentration of the known agonist to the wells.
-
Incubate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Add the PathHunter® Detection Reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Measure the chemiluminescent signal from each well using a plate reader.
-
Data Analysis: For agonist mode, calculate the fold induction over the vehicle control. For antagonist mode, calculate the percent inhibition of the agonist response. Determine EC50 or IC50 values by fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
While the broad bioactivity of the isoquinoline scaffold necessitates careful selection of negative controls, this compound presents a plausible candidate due to its structural simplicity. Its utility as a negative control should be empirically validated for each specific assay system. By comparing its performance against a known active isoquinoline derivative (positive control) and the vehicle control, researchers can establish a robust baseline for their experiments, thereby increasing the confidence in the interpretation of their results. The provided protocols and diagrams offer a framework for conducting such validation studies.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Docking Studies of Isoquinoline Isomers: A Guide for Drug Discovery Professionals
An objective comparison of the binding affinities and interaction patterns of isoquinoline derivatives with various protein targets, supported by computational data.
The isoquinoline scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1][2] This has spurred extensive research into isoquinoline derivatives as potential inhibitors for a range of therapeutic targets.[1] Molecular docking simulations are a crucial tool in this field, offering predictions of binding affinity and interaction patterns that guide the design and optimization of novel drug candidates.[3] This guide provides a comparative overview of docking studies on isoquinoline derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of workflows and relevant signaling pathways.
Comparative Docking Performance of Isoquinoline Derivatives
The binding affinity of isoquinoline derivatives is highly dependent on the specific substitutions and the target protein. The following tables summarize docking scores from various studies, providing a comparative perspective on their potential efficacy against different biological targets. A more negative docking score generally indicates a stronger predicted binding affinity.[3]
Table 1: Docking Scores of Isoquinoline and Quinoline Derivatives Against Various Targets
| Compound Class/Derivative | Protein Target | Docking Score (kcal/mol) | Reference |
| Quinoline Derivative | HIV Reverse Transcriptase (PDB: 4I2P) | -10.675 | [3] |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Cyclin-Dependent Kinase 2 (CDK2) | Strong Affinity | [3] |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK) | Strong Affinity | [3] |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Tubulin-Colchicine-Ustiloxin Domain | Moderate Affinity | [3] |
| Chalcone incorporating Thiadiazolyl Isoquinoline | Vascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGFRTK) | Moderate Affinity | [3] |
| Berberine | Acetylcholinesterase (AChE) | - | [1] |
| Donepezil (Standard) | Acetylcholinesterase (AChE) | -8.6 | [1] |
| Gedunin | Acetylcholinesterase (AChE) | -8.7 | [1] |
| ZINC00005504 | Acetylcholinesterase (AChE) | -11.7 (predicted) | [1] |
Note: "Strong" and "Moderate" affinities were reported in the source without specific numerical docking scores.
Experimental Protocols for Molecular Docking
The following protocol outlines the standard steps for conducting a comparative in silico molecular docking study of isoquinoline isomers and their derivatives.[1][3]
Protein Preparation
The initial step involves preparing the three-dimensional structure of the target protein for docking.
-
Structure Retrieval: The protein's crystal structure is typically downloaded from the Protein Data Bank (PDB). For instance, the structure of human Acetylcholinesterase (PDB ID: 4EY7) can be used for studies on AChE inhibitors.[1]
-
Initial Cleanup: All non-essential molecules, such as water molecules and co-crystallized ligands, are removed from the PDB file.[1][3]
-
Adding Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.[3]
-
Charge Assignment: Partial atomic charges are assigned to the protein atoms using force fields like Kollman charges.[3]
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and arrive at a more stable conformation.[3]
Ligand Preparation
The small molecules (isoquinoline isomers/derivatives) to be docked are also prepared.
-
2D Structure Sketching: The two-dimensional structures of the ligands are drawn using chemical drawing software.[3]
-
3D Conversion and Optimization: The 2D structures are converted into three-dimensional conformations. Subsequently, their energy is minimized using a suitable force field (e.g., MMFF94) to obtain stable, low-energy structures.[3]
Docking Simulation
With the prepared protein and ligands, the docking simulation is performed.
-
Software Selection: Docking calculations are carried out using software such as AutoDock, Schrödinger's Maestro, or GOLD.[1][4]
-
Grid Box Definition: A grid box is defined around the active site of the protein. This grid specifies the region where the docking software will attempt to place the ligand.[1]
-
Execution: The docking algorithm is run to systematically sample different conformations and orientations of the ligand within the defined active site, scoring each pose.
Analysis of Docking Results
The final step involves analyzing the output of the docking simulation.
-
Binding Affinity Evaluation: The docking scores are used to rank the ligands based on their predicted binding affinity. More negative scores typically indicate stronger binding.[3]
-
Interaction Analysis: The best-scoring poses are visualized to examine the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site. This analysis provides critical insights into the molecular basis of the interaction.[3]
Visualizing the Process and Pathways
Diagrams created using Graphviz (DOT language) help to illustrate the experimental workflow and the biological context of the docking studies.
Caption: Workflow for a comparative molecular docking study.
Several isoquinoline derivatives have been shown to inhibit signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[5][6]
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion
Molecular docking is an indispensable computational method for predicting the binding modes and affinities of isoquinoline isomers and their derivatives to various biological targets. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery. By understanding the structure-activity relationships and interaction patterns of this versatile scaffold, scientists can more effectively design and develop novel therapeutic agents. The visualization of both the experimental workflow and the targeted biological pathways further aids in conceptualizing the role of these compounds in medicinal chemistry.
References
Head-to-head comparison of different synthetic routes to Isoquinolin-3-ylmethanol
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds like isoquinolin-3-ylmethanol is a critical endeavor. This versatile building block is a valuable intermediate in the preparation of a wide range of biologically active molecules. This guide provides an objective comparison of two distinct synthetic strategies for the preparation of this compound: a classical reduction approach starting from a carboxylic acid precursor and a modern photocatalytic C-H functionalization method.
This comparison summarizes quantitative data in structured tables, provides detailed experimental protocols for the key reactions, and includes visualizations of the synthetic pathways to aid in the selection of the most appropriate route based on factors such as yield, reaction conditions, and substrate availability.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Reduction of Isoquinoline-3-Carboxylic Acid | Route 2: Photocatalytic C-H Hydroxymethylation |
| Starting Material | Isoquinoline-3-carboxylic acid or its ester | Isoquinoline |
| Key Reagents | Lithium aluminum hydride (LiAlH₄) or similar reducing agents | Methanol, photocatalyst (e.g., eosin Y), blue LEDs |
| Reaction Time | Typically 1-4 hours | 24 hours |
| Temperature | 0 °C to room temperature | Room temperature |
| Overall Yield | Generally high (can exceed 90%) | Moderate (reported up to 55% for the 3-isomer) |
| Key Advantages | High yields, well-established and reliable methodology. | Direct functionalization of the C-H bond, avoids pre-functionalized starting materials. |
| Key Disadvantages | Requires a pre-functionalized starting material, use of highly reactive and hazardous reagents (LiAlH₄). | Moderate yields, may require specialized photochemical equipment, potential for regioisomer formation. |
Route 1: Reduction of Isoquinoline-3-Carboxylic Acid Derivatives
This classical and robust approach involves the reduction of a carbonyl group at the 3-position of the isoquinoline ring. The most common starting material is isoquinoline-3-carboxylic acid or its corresponding ester, which can be reduced to the desired alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
dot
Safety Operating Guide
Proper Disposal of Isoquinolin-3-ylmethanol: A Comprehensive Guide for Laboratory Professionals
For immediate reference, Isoquinolin-3-ylmethanol must be disposed of as hazardous chemical waste through an approved waste disposal plant.[1] Under no circumstances should it be discharged into drains or mixed with general laboratory waste.[1][2] This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. Key hazard classifications include it being a combustible liquid, causing skin irritation, and serious eye irritation.[1] Furthermore, it is recognized as harmful to aquatic life.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.
Table 1: Hazard and Safety Data for this compound
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Flammable Liquids (Category 4) | H227: Combustible liquid | P210, P280, P370+P378, P403, P501 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Acute Aquatic Toxicity (Category 3) | H402: Harmful to aquatic life | P273, P501 |
Experimental Protocol for Waste Collection and Disposal
The following step-by-step protocol outlines the necessary procedures for the safe collection and subsequent disposal of this compound waste in a laboratory setting.
2.1. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Safety Goggles: To protect against splashes and eye contact.[1]
-
Lab Coat: To prevent skin contact.
-
Chemically Resistant Gloves: Such as nitrile gloves, to avoid direct skin contact.[1]
2.2. Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, chemically resistant container with a secure, leak-proof lid for collecting this compound waste.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should explicitly list "this compound" as a component. Include the approximate concentration if mixed with solvents.
-
Waste Stream: This compound should be collected as a non-halogenated organic waste unless it is mixed with halogenated solvents. Do not mix with aqueous waste, acids, or bases.[3]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, absorbent materials from spills, or weighing papers, must also be placed in the designated hazardous waste container.[3]
2.3. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the area and ensure the space is well-ventilated, preferably within a chemical fume hood.[4]
-
Containment: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a universal binder to contain the spill.[3]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
2.4. Final Disposal Procedure
-
Container Sealing: Once the waste container is ready for disposal (typically when it is no more than 80% full), securely seal the lid.[3]
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and sources of ignition.[1][3]
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste management company.[3][4] Provide them with a complete and accurate description of the waste contents.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Isoquinolin-3-ylmethanol
Disclaimer: A specific Safety Data Sheet (SDS) for Isoquinolin-3-ylmethanol (CAS No. 76884-34-9) was not publicly available at the time of this document's creation. The following guidance is based on the known hazards of the parent compound, isoquinoline, and related derivatives. It is imperative to treat this compound with a high degree of caution as an uncharacterized substance.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural and step-by-step instructions are designed to minimize risk and ensure a safe laboratory environment.
I. Hazard Assessment Summary
Based on data from analogous compounds, this compound should be presumed to have the following hazardous properties.[1][2]
| Hazard Classification | Anticipated GHS Hazard Statement | Source Compound Examples |
| Acute Oral Toxicity | H302: Harmful if swallowed | Isoquinoline[1] |
| Acute Dermal Toxicity | H311: Toxic in contact with skin | Isoquinoline[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Isoquinoline[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Isoquinoline[1] |
| Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects | Isoquinoline[1] |
II. Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Procedures |
| Hands | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves. The outer glove must be removed and discarded as hazardous waste immediately after handling the compound. The inner glove should be removed upon leaving the work area. |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are required at all times. A face shield must be worn over the goggles when there is a significant risk of splashing, such as during solution preparation or transfers of larger quantities. |
| Body | Laboratory Coat & Disposable Gown | A standard laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, fluid-resistant gown should be worn over the lab coat. |
| Respiratory | Chemical Fume Hood | All work with solid this compound and the preparation of its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure. |
III. Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedures is essential for minimizing risk.
A. Preparation:
-
Designate a Work Area: Before handling, designate a specific area within a chemical fume hood for all manipulations of the compound.
-
Assemble Materials: Ensure all necessary PPE is correctly donned. Have a chemical spill kit readily accessible.
-
Pre-label Containers: All vials and flasks for the experiment should be labeled with the compound name and any known hazard symbols before starting.
B. Weighing and Solution Preparation:
-
Perform in Fume Hood: Conduct all weighing of solid this compound within the chemical fume hood.
-
Use Disposable Tools: Utilize disposable weighing boats or paper to avoid cross-contamination.
-
Controlled Dispensing: When preparing solutions, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
C. Post-Handling:
-
Immediate Glove Disposal: After handling is complete, carefully remove and dispose of the outer pair of gloves in the designated hazardous waste container.
-
Work Surface Decontamination: Wipe down the work surface in the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol), and dispose of the wipes as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
IV. Disposal Plan
As a potentially toxic and environmentally hazardous compound, this compound and all associated waste must be treated as hazardous.
A. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., used gloves, weighing paper, disposable gowns) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated or nitrogenous organic compounds, in accordance with your institution's guidelines.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
B. Final Disposal:
-
Licensed Waste Management: Arrange for the collection and disposal of all hazardous waste through a licensed environmental waste management company.[3][4]
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Logical workflow for handling this compound.
Emergency Response Protocol
The following flowchart outlines the immediate actions to be taken in case of an accidental exposure.
Caption: Emergency response actions for accidental exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
